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  • Product: Ethyl (R)-morpholine-3-carboxylate

Core Science & Biosynthesis

Foundational

Technical Guide: Ethyl (R)-morpholine-3-carboxylate Hydrochloride vs. Free Base

Executive Summary This guide provides a technical analysis of Ethyl (R)-morpholine-3-carboxylate , focusing on the critical distinctions between its hydrochloride salt and free base forms. For researchers in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of Ethyl (R)-morpholine-3-carboxylate , focusing on the critical distinctions between its hydrochloride salt and free base forms. For researchers in medicinal chemistry and drug development, choosing the correct form is pivotal for process reproducibility, chiral integrity, and reaction yield.

While the hydrochloride salt is the industry standard for storage and handling due to its crystalline stability, the free base is the reactive species required for nucleophilic transformations (e.g., amide coupling, SNAr). This guide details the physicochemical trade-offs, racemization risks, and validated protocols for converting and handling these forms.

Part 1: Chemical Identity & Structural Analysis

The compound is a chiral morpholine derivative, often used as a scaffold in the synthesis of kinase inhibitors and peptidomimetics. The (R)-configuration at the 3-position is crucial for biological activity; maintaining this stereochemistry during handling is a primary technical challenge.

Comparative Profile
FeatureHydrochloride Salt (HCl)Free Base
CAS Number 1269483-57-9 (Specific to (R)-HCl)Varies/Often generated in situ
Formula C₇H₁₃NO₃ · HClC₇H₁₃NO₃
Molar Mass 195.64 g/mol 159.18 g/mol
Physical State Crystalline Solid (White to off-white)Viscous Oil or Low-Melting Solid
Hygroscopicity Moderate (Store desiccated)High (Absorbs atmospheric moisture)
Chiral Stability High (Kinetically locked)Risk: Prone to racemization

Part 2: Physicochemical Profiling & Stability

Solubility & Solvent Compatibility
  • HCl Salt: Highly soluble in water, methanol, and DMSO. Poorly soluble in non-polar solvents (DCM, Hexanes, Toluene). This polarity makes it ideal for aqueous workups but unsuitable for anhydrous organic reactions without neutralization.

  • Free Base: Soluble in dichloromethane (DCM), ethyl acetate (EtOAc), and ethers. This lipophilicity allows for extraction from aqueous buffers but exposes the amine to oxidation.

The Racemization Risk (Critical)

The alpha-proton (at C3) in amino acid esters is acidic. In the free base form, especially in the presence of strong bases or heat, this proton can be abstracted, leading to a planar enolate intermediate. Upon reprotonation, the stereocenter can scramble, resulting in a racemic mixture.

Mechanism of Racemization:

  • Deprotonation: Base removes the H at C3.

  • Enolization: Formation of a planar enolate (loss of chirality).

  • Reprotonation: H returns from either face (R or S), destroying enantiopurity.

Racemization Start (R)-Isomer (Chiral) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate -H+ (Deprotonation) Base Base (B:) Base->Start Racemate Racemic Mixture (R) + (S) Enolate->Racemate +H+ (Reprotonation)

Figure 1: Mechanism of base-catalyzed racemization at the alpha-carbon.

Part 3: Synthetic Utility & Reactivity

When to Use the HCl Salt
  • Storage: The salt prevents oxidation of the secondary amine and hydrolysis of the ester.

  • Stoichiometry: Crystalline salts allow for precise weighing, whereas the oily free base is difficult to quantify accurately without titration.

  • Standard Reactions: Use directly in reactions where an auxiliary base (e.g., DIPEA, TEA) is added in situ to release the free amine.

When to Use the Free Base
  • Organometallic Chemistry: If the reaction involves sensitive catalysts (e.g., Palladium) that might be poisoned by chloride ions or amine salts.

  • Anhydrous Conditions: When the reaction cannot tolerate the water produced during in situ neutralization.

  • Nucleophilic Attacks: Direct SN2 alkylations or acylations where salt byproducts might precipitate and clog flow reactors.

Part 4: Experimental Protocols

Protocol A: Preparation of Free Base (Extraction Method)

Objective: Isolate the free amine from the HCl salt without inducing racemization.

Reagents:

  • Ethyl (R)-morpholine-3-carboxylate HCl[1]

  • Saturated Aqueous NaHCO₃ (Weak base preferred over NaOH to minimize enolization)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Na₂SO₄

Workflow:

FreeBasePrep Step1 Dissolve HCl Salt in Water (0-5°C) Step2 Add Sat. NaHCO3 (pH ~8-9) Step1->Step2 Neutralization Step3 Extract with DCM (x3) Step2->Step3 Biphasic Mix Step4 Phase Separation Step3->Step4 Step5 Dry Organic Layer (Na2SO4) Step4->Step5 Organic Phase Step6 Concentrate in Vacuo (< 30°C) Step5->Step6 Filtration End Free Base (Oil) Use Immediately Step6->End Evaporation

Figure 2: Workflow for the isolation of Ethyl (R)-morpholine-3-carboxylate free base.

Key Precautions:

  • Temperature Control: Keep all aqueous steps cold (0-5°C) to suppress hydrolysis of the ethyl ester.

  • pH Monitoring: Do not exceed pH 9. Stronger bases (NaOH/KOH) increase the risk of racemization and ester hydrolysis.

  • Evaporation: Do not heat the water bath above 30°C during rotary evaporation. Amino esters are thermally unstable.

Protocol B: In-Situ Neutralization (Recommended)

For most applications (e.g., amide coupling), isolation of the free base is unnecessary and risky.

  • Suspend the HCl salt in the reaction solvent (e.g., DMF, DCM).

  • Add 1.05 - 2.0 equivalents of a tertiary amine base (DIPEA or NMM).

  • Stir for 5-10 minutes to ensure equilibration.

  • Add the electrophile (e.g., Acid Chloride, Activated Ester).

Note: This method minimizes the time the free amine spends in solution, preserving chiral integrity.

Part 5: Safety & Handling

  • Hazards: The compound is an irritant to eyes, skin, and the respiratory system.[2][3] The free base is particularly irritating due to its volatility and basicity.

  • Storage:

    • HCl Salt: Store at room temperature (or 2-8°C for long term) in a tightly sealed container.

    • Free Base: Store under nitrogen/argon at -20°C. Use within 24 hours of generation.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers. Journal of the Chemical Society, Perkin Transactions 1, 2577-2580.
  • Pugnière, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Methods in Enzymology.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl (R)-morpholine-3-carboxylate in Drug Discovery

Executive Summary As modern medicinal chemistry aggressively shifts toward sp³-rich, conformationally restricted scaffolds to escape "flatland," chiral heterocycles have become foundational building blocks. Ethyl (R)-mor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern medicinal chemistry aggressively shifts toward sp³-rich, conformationally restricted scaffolds to escape "flatland," chiral heterocycles have become foundational building blocks. Ethyl (R)-morpholine-3-carboxylate is a highly versatile, enantiopure morpholine derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical evaluation of its physicochemical properties, strategic utility as a bioisostere, and a field-proven methodology for its enantioselective synthesis.

Physicochemical Profiling & Structural Data

Understanding the exact mass and molecular formula of your starting material is the first self-validating step in any synthetic workflow. Ethyl (R)-morpholine-3-carboxylate is commercially and synthetically available in two primary forms: the free base and the hydrochloride (HCl) salt[1].

The HCl salt is overwhelmingly preferred in drug development. Causality: The free base of morpholine-3-carboxylates contains both a secondary amine and an ester. Over time, the free base can undergo spontaneous intermolecular condensation to form diketopiperazine impurities. Storing the compound as an HCl salt protonates the amine, completely arresting this degradation pathway and ensuring long-term shelf stability.

Quantitative Data Summary
PropertyFree BaseHydrochloride (HCl) Salt
Chemical Name Ethyl (R)-morpholine-3-carboxylateEthyl (R)-morpholine-3-carboxylate hydrochloride
Molecular Formula C₇H₁₃NO₃C₇H₁₄ClNO₃
Molecular Weight 159.18 g/mol 195.64 g/mol
CAS Number N/A (Transient intermediate)1269483-57-9
Topological Polar Surface Area 47.56 Ų47.56 Ų
LogP (Calculated) -0.04-0.04
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 44

Strategic Utility in Drug Development

Ethyl (R)-morpholine-3-carboxylate is primarily utilized as a conformationally restricted bioisostere for natural amino acids like proline or serine. Its integration into peptide backbones yields "peptidomimetics"—compounds that mimic proteins but resist enzymatic degradation.

In recent antiviral drug discovery, particularly in the development of covalent 3CL protease (3CLpro) inhibitors for SARS-CoV-2, morpholine derivatives have been heavily investigated [3].

  • Solubility Enhancement: The oxygen heteroatom in the morpholine ring acts as a potent hydrogen bond acceptor, significantly lowering the LogP compared to piperidine analogs, thereby increasing aqueous solubility.

  • Metabolic Stability: The steric bulk of the morpholine ring shields adjacent amide bonds from proteolytic cleavage by endogenous peptidases.

PK_Opt A Peptide Lead (Poor Bioavailability) B Morpholine-3-carboxylate Integration A->B Bioisosteric Replacement C Increased Hydration B->C Oxygen Heteroatom D Enhanced Stability B->D Steric Hindrance E Optimized API C->E D->E

Fig 1. Pharmacokinetic optimization pathway utilizing morpholine-3-carboxylate integration.

Enantioselective Synthesis Protocol

To maintain the absolute configuration of the (R)-stereocenter, synthesis typically begins from the "chiral pool"—specifically, D-serine ethyl ester. The following protocol outlines a self-validating, step-by-step methodology adapted from established morpholine-3-carboxylic acid syntheses [2].

Step-by-Step Methodology

Step 1: Reductive Amination

  • Suspend D-serine ethyl ester hydrochloride (1.0 eq) in anhydrous methanol at 0°C.

  • Add dimethoxyacetaldehyde (1.1 eq) dropwise, followed by sodium cyanoborohydride (NaBH₃CN) (1.5 eq).

  • Causality & Logic: NaBH₃CN is specifically chosen over NaBH₄ because it is a milder reducing agent. It selectively reduces the transient iminium ion to the secondary amine without inadvertently reducing the ethyl ester to an alcohol.

Step 2: Intramolecular Acetalization & Cyclization

  • Concentrate the crude amine intermediate and redissolve in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (3.0 eq) and stir at room temperature for 12 hours.

  • Causality & Logic: TFA provides the exact acidic pKa required to cleave the dimethyl acetal, generating an oxocarbenium ion. The adjacent hydroxyl group of the serine moiety then attacks this ion intramolecularly, closing the 6-membered morpholine ring stereospecifically.

Step 3: Hydrogenation / Deprotection

  • If a benzyl protecting group was utilized on the amine during intermediate steps, transfer the cyclized product to a Parr shaker.

  • Add 10% Pd/C catalyst and subject to H₂ gas (30 psi) for 4 hours. Filter through Celite to remove the catalyst.

Step 4: Salt Formation & Isolation

  • Dissolve the resulting free base in minimal absolute ethanol.

  • Add a stoichiometric excess of 2M HCl in diethyl ether at 0°C.

  • Causality & Logic: The sudden drop in polarity forces the Ethyl (R)-morpholine-3-carboxylate hydrochloride salt to crystallize out of solution, allowing for isolation via vacuum filtration with >98% purity and preventing diketopiperazine formation.

Synth_Workflow Step1 D-Serine Ethyl Ester (Chiral Pool) Step2 Reductive Amination (NaBH3CN, MeOH) Step1->Step2 Amine Formation Step3 Intramolecular Acetalization (TFA Catalysis) Step2->Step3 Ring Closure Step4 Hydrogenation (Pd/C, H2) Step3->Step4 Deprotection Step5 Ethyl (R)-morpholine-3-carboxylate HCl (Target API Building Block) Step4->Step5 Isolation & Stabilization

Fig 2. Step-by-step synthetic workflow for enantiopure Ethyl (R)-morpholine-3-carboxylate.

Analytical Validation & Quality Control

To ensure the integrity of the (R)-enantiomer before downstream API coupling, the following self-validating QC checks must be performed:

  • Chiral HPLC: Utilize a Daicel Chiralpak AD-H column (Hexane/IPA 90:10). The (R)-enantiomer must show an enantiomeric excess (ee) of >98%. The absence of the (S)-enantiomer peak confirms that racemization did not occur during the acidic ring closure (Step 2).

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic doublet of doublets corresponding to the C3 proton adjacent to the chiral center, typically resonating around 4.10 ppm. The presence of a sharp singlet at ~9.5 ppm confirms the protonated amine (HCl salt form).

References

  • Title: Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid Source: Journal of Organic Chemistry (via PubMed) URL: [Link]

  • Title: Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety Source: European Journal of Medicinal Chemistry (via PMC) URL: [Link]

Foundational

Ethyl (R)-morpholine-3-carboxylate IUPAC name and synonyms

[1] Abstract Ethyl (R)-morpholine-3-carboxylate is a critical chiral heterocyclic scaffold in medicinal chemistry, widely utilized as a constrained amino acid building block.[1] Structurally functioning as a proline isos...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

Ethyl (R)-morpholine-3-carboxylate is a critical chiral heterocyclic scaffold in medicinal chemistry, widely utilized as a constrained amino acid building block.[1] Structurally functioning as a proline isostere, it offers unique conformational properties that influence the pharmacokinetic profiles of peptide mimetics and small molecule drugs. This guide provides an authoritative technical analysis of its nomenclature, physicochemical properties, asymmetric synthesis, and application in drug development.

Nomenclature and Identification

Accurate identification is paramount in regulatory and synthetic contexts. The compound is defined by the (R)-configuration at the C3 position of the morpholine ring.[1]

IUPAC Name and Systematic Identifiers

The preferred IUPAC name follows the Hantzsch-Widman nomenclature for heterocycles, prioritizing the oxygen atom at position 1 and the nitrogen at position 4. However, in carboxylate derivatives, the numbering often starts to minimize the locant of the substituent.

  • Preferred IUPAC Name: Ethyl (3R)-morpholine-3-carboxylate[1]

  • Systematic Name: Ethyl (3R)-1,4-oxazinane-3-carboxylate[1]

Synonyms and Registry Data
Identifier TypeValueContext
Common Name Ethyl (R)-morpholine-3-carboxylateGeneral Laboratory Use
CAS Number 1269483-57-9 Hydrochloride Salt (Commercial Standard)
CAS Number Not widely listedFree Base (Often generated in situ)
MDL Number MFCD12755499Chemical Inventory
SMILES CCOC(=O)[C@@H]1COCCN1Structure-Activity Relationship (SAR)
InChI Key PTWKMUDNOPBYJO-UHFFFAOYSA-NDigital Identification

Note on Salt Forms: This compound is predominantly supplied and stored as the hydrochloride salt (HCl) to prevent oxidative degradation and improve shelf stability. The free base is hygroscopic and prone to formation of carbamates upon exposure to atmospheric CO₂.

Structural Analysis and Stereochemistry

The (R)-enantiomer of ethyl morpholine-3-carboxylate is the topological mirror image of the naturally derived (S)-isomer (which can be synthesized from L-serine).[1]

Stereochemical Configuration

The chiral center is located at C3. The (R)-configuration is critical for molecular recognition in protein binding pockets, particularly when designing peptidomimetics where the morpholine ring acts as a rigid spacer.

Stereochemistry Center Chiral Center (C3) Priority1 1. -NH- (High) Center->Priority1 N-C Bond Priority2 2. -COOEt Center->Priority2 C-C Bond Priority3 3. -CH2-O- Center->Priority3 C-C Bond Priority4 4. -H (Low, Dashed) Center->Priority4 C-H Bond Priority1->Priority2 Clockwise (R) Priority2->Priority3

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for the (R)-enantiomer.

Synthesis and Manufacturing Protocols

High-purity synthesis of the (R)-enantiomer requires asymmetric induction or the use of the chiral pool.[1] The most robust route utilizes D-Serine as the chiral starting material.[1]

Route A: Chiral Pool Synthesis from D-Serine

This method preserves the stereocenter (with potential inversion depending on the cyclization mechanism) or establishes it via the inherent chirality of the amino acid precursor.[1]

Mechanism:

  • Esterification: D-Serine is converted to D-Serine ethyl ester.[1]

  • N-Alkylation: Reaction with a bis-electrophile (e.g., ethylene glycol derivative) or reductive amination.[1]

  • Cyclization: Intramolecular etherification or amination.

Route B: Asymmetric Hydrogenation (Catalytic)

A more scalable industrial approach involves the asymmetric hydrogenation of ethyl 2-pyrazinecarboxylate or a dehydromorpholine intermediate.[1]

Protocol: Asymmetric Hydrogenation of Dehydromorpholine

  • Precursor: Ethyl 5,6-dihydro-2H-1,4-oxazine-3-carboxylate.[1]

  • Catalyst: Rhodium(I) complex with chiral bisphosphine ligands (e.g., [Rh(COD)(R-Binap)]BF₄).

  • Conditions: 50 bar H₂, Methanol, 25°C.

SynthesisProtocol Start Precursor: Ethyl 2-Pyrazinecarboxylate (Achiral) Step1 Partial Reduction (Pd/C, H2) Start->Step1 Activation Inter Intermediate: Dehydromorpholine Step1->Inter Step2 Asymmetric Hydrogenation Rh(I)-Chiral Ligand Inter->Step2 Stereoselective Step Product Product: Ethyl (R)-morpholine-3-carboxylate Step2->Product >95% ee

Figure 2: Asymmetric catalytic route for high-enantiomeric excess production.

Experimental Protocol (Laboratory Scale)

Objective: Synthesis of Ethyl (R)-morpholine-3-carboxylate HCl via D-Serine (Chiral Pool).

  • Esterification: Suspend D-Serine (10.0 g, 95 mmol) in absolute ethanol (100 mL). Cool to 0°C. Add thionyl chloride (1.2 eq) dropwise. Reflux for 4 hours. Concentrate in vacuo to yield D-Serine ethyl ester HCl.

  • N,O-Alkylation/Cyclization: Dissolve the ester in DMF. Add triethylamine (2.5 eq) and 1,2-dibromoethane (1.1 eq). Heat to 60°C for 12 hours.

    • Critical Control Point: Monitor by TLC (EtOAc/Hexane) to ensure complete consumption of the amino ester.

  • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.

  • Salt Formation: Dissolve the crude oil in ethanol. Add 4M HCl in dioxane dropwise at 0°C. Precipitate the hydrochloride salt with diethyl ether.

  • Purification: Recrystallize from Ethanol/Ether to achieve >98% purity.

Applications in Drug Discovery

The morpholine-3-carboxylate scaffold is a "privileged structure" in medicinal chemistry.[1]

Pharmacophore Utility
  • Proline Isostere: Replaces proline in peptide chains to alter solubility and metabolic stability without disrupting the turn conformation.

  • Solubility Enhancer: The ether oxygen lowers logP compared to piperidine analogs, enhancing aqueous solubility.

  • Target Classes:

    • mTOR Inhibitors: Used in the hinge-binding region of kinase inhibitors.[1]

    • Neurokinin-1 (NK1) Antagonists: Structural analog to the core of Aprepitant (though Aprepitant uses a 2,3-disubstituted morpholine).[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected for the HCl salt:

  • 1H NMR (400 MHz, DMSO-d6): δ 10.2 (br s, 2H, NH2+), 4.6 (dd, 1H, H-3), 4.2 (q, 2H, Ethyl CH2), 3.8-4.0 (m, 4H, Ring CH2), 3.1-3.3 (m, 2H, Ring CH2), 1.25 (t, 3H, Ethyl CH3).

  • Mass Spectrometry (ESI+): m/z 160.1 [M+H]+ (Free base mass).

Safety and Handling

  • Hazard Classification: GHS07 (Warning).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

  • Ortiz, K. G., et al. (2024).[2][3][4] Synthesis of morpholines via tandem hydroamination and asymmetric transfer hydrogenation. Journal of the American Chemical Society.[2][3] Retrieved from [Link][1]

  • Guo, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15651197 (Related Isomer). Retrieved from [Link]

Sources

Exploratory

Advanced Pharmacophore Modeling with the (R)-Morpholine-3-Carboxylate Scaffold

Executive Summary: The Stereochemical Advantage The (R)-morpholine-3-carboxylate scaffold represents a privileged structural motif in modern drug design, distinct from the achiral morpholine ring commonly found in blockb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Advantage

The (R)-morpholine-3-carboxylate scaffold represents a privileged structural motif in modern drug design, distinct from the achiral morpholine ring commonly found in blockbuster kinase inhibitors (e.g., Gefitinib). Its value lies in the C3-chiral center , which breaks the symmetry of the heterocyclic ring, enabling precise vectorization of substituents into defined regions of a binding pocket.

This guide details the technical workflow for pharmacophore modeling using this specific scaffold. Unlike flat aromatic systems, the (R)-morpholine-3-carboxylate introduces defined sp³ complexity . Successfully modeling this scaffold requires a rigorous understanding of its conformational dynamics—specifically the interplay between ring puckering and the axial/equatorial preferences of the C3-substituent.

Structural & Conformational Dynamics

To build a predictive pharmacophore model, one must first quantify the scaffold's energy landscape. The morpholine ring is not a static chair; it exists in a dynamic equilibrium that is heavily influenced by the C3-substitution.

The Chair-Boat Equilibrium

While the chair conformation is the global minimum, the introduction of the (R)-carboxylate group creates steric and electronic effects that perturb this stability.

  • The Anomeric Effect: The endocyclic oxygen at position 1 creates an anomeric effect that stabilizes electronegative substituents at C2 (if present) or influences the lone pair orientation of the N4 nitrogen.

  • A(1,3) Strain: In the (R)-isomer, placing the C3-carboxylate in an equatorial position minimizes 1,3-diaxial interactions. However, depending on the N4-substitution (e.g., a bulky protecting group or peptidomimetic chain), the ring may distort toward a twist-boat to relieve steric clash.

Vectorization of Pharmacophoric Points

For the (R)-enantiomer, the geometry dictates the following spatial arrangement:

  • Ether Oxygen (O1): Acts as a Hydrogen Bond Acceptor (HBA). In kinase inhibitors, this often targets the hinge region.

  • Amine Nitrogen (N4): Acts as a pivot. If protonated, it is a Hydrogen Bond Donor (HBD). If alkylated/acylated, it becomes a vector for hydrophobic or solvent-exposed interactions.

  • C3-Carboxylate: This is the chiral handle. In the (R)-configuration, it projects the carbonyl oxygen and the hydroxyl/amide group into a specific octant of space, often utilized to engage the "sugar pocket" or catalytic residues (e.g., in BACE1 inhibitors).

Pharmacophore Feature Mapping

Effective modeling requires translating chemical structure into abstract features. Below is the feature mapping protocol for this scaffold.

Feature IDChemical MoietyPharmacophore TypeGeometric Constraint
F1 Morpholine O1H-Bond Acceptor (HBA)Vector perpendicular to C2-O1-C6 plane
F2 Morpholine N4H-Bond Donor/CationTetrahedral geometry (if protonated)
F3 C3-Carbonyl (Amide/Ester)H-Bond Acceptor (HBA)Planar, ~120° angle relative to C3-C=O bond
F4 C3-Sidechain (R-group)Hydrophobic/AromaticCentroid placed 3.5–5.0 Å from C3
F5 Ring CentroidExclusion VolumeSphere r=2.0 Å (prevents steric clash)

Strategic Workflow: From Scaffold to Model

The following workflow describes the generation of a ligand-based pharmacophore model using the (R)-morpholine-3-carboxylate scaffold.

Phase 1: Library Preparation & Stereochemical Verification
  • Protocol: Ensure all input structures are explicitly defined as the (R)-enantiomer. Racemic mixtures will introduce noise.

  • Tool: Use CLI tools (e.g., RDKit, OpenBabel) to filter for chiral tag C@@H at the relevant SMILES position.

Phase 2: Conformational Sampling

Standard conformational search algorithms (e.g., OMEGA, ConfGen) may under-sample the higher-energy ring flips.

  • Requirement: You must sample the N-inversion and Ring-flip states.

  • Setting: Set an energy window of at least 15 kcal/mol to capture bioactive twist-boat conformations that might be induced by protein binding.

Phase 3: Alignment & Feature Extraction

Align the low-energy conformers based on the rigid morpholine core (O1, C2, C6 atoms) to identify the divergence vectors of the C3-substituent.

Workflow Visualization (DOT)

PharmacophoreWorkflow Input Input: (R)-Morpholine-3-Carboxylate Derivatives StereoCheck Stereochemical Filter (Retain only (R)-isomers) Input->StereoCheck ConfSearch Conformational Expansion (Energy Window: 15 kcal/mol) StereoCheck->ConfSearch Clean 3D Structures Cluster Cluster Analysis (RMSD Cutoff: 0.5 Å) ConfSearch->Cluster Ensemble Generation Align Core Alignment (Morpholine Ring Atoms) Cluster->Align Representative Conformers FeatureMap Feature Mapping (HBA, HBD, Hydrophobic) Align->FeatureMap Model Final Pharmacophore Hypothesis FeatureMap->Model

Figure 1: Step-by-step workflow for generating a pharmacophore model from (R)-morpholine-3-carboxylate derivatives.

Case Study: Designing a PI3K/mTOR Dual Inhibitor

Context: The PI3K/mTOR pathway is a critical target in oncology.[1] Many inhibitors (e.g., ZSTK474) utilize a morpholine ring to bind to the hinge region of the kinase ATP pocket.[1]

The Challenge: Improving selectivity over other kinases. The Solution: Utilizing the (R)-3-carboxylate group to probe the unique stereochemical space of the ribose-binding pocket, which is often solvent-exposed but sterically restricted in off-targets.

Experimental Protocol:
  • Scaffold Synthesis: Start with (R)-morpholine-3-carboxylic acid (commercially available or synthesized via serine derivatives).

  • Derivatization: Convert the carboxylic acid to an amide to mimic the H-bonding network of the ATP phosphate tail.

  • Modeling:

    • Hinge Binder: Map the morpholine ether oxygen (O1) to the kinase hinge residue (e.g., Val851 in PI3Kα).

    • Vector Analysis: Use the pharmacophore model to screen for amide substituents that place a hydrophobic group (F4) into the specificity pocket.

  • Validation: Docking studies should show the morpholine ring adopting a chair conformation, with the C3-substituent directing the amide nitrogen to form a water-mediated bridge or direct H-bond with the catalytic lysine.

Signaling Pathway Context (DOT)

PI3K_Pathway RTK RTK Activation PI3K PI3K (Target) RTK->PI3K Recruitment PIP3 PIP2 -> PIP3 PI3K->PIP3 Catalysis AKT AKT Phosphorylation PIP3->AKT Activation mTOR mTOR Complex AKT->mTOR Signaling Proliferation Cell Proliferation mTOR->Proliferation

Figure 2: The PI3K/mTOR signaling cascade. The (R)-morpholine scaffold targets the ATP-binding site of PI3K, halting downstream AKT/mTOR activation.

Validation & Quality Control

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

  • Decoy Set Generation: Generate 50 decoys for every active ligand. Decoys should match physical properties (MW, LogP) but lack the specific (R)-morpholine-3-carboxylate topology (e.g., use the (S)-enantiomer or unsubstituted morpholines).

  • ROC Analysis: Plot the Receiver Operating Characteristic curve. A valid model for this scaffold should achieve an AUC > 0.75.

  • Exclusion Volumes: If the model retrieves too many false positives, increase the size of the exclusion spheres (F5) around the C2 and C6 positions to enforce the specific steric footprint of the morpholine ring.

References

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. (2018). [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. (2020).[2] [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. (2023). [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research. (2014).[3] [Link]

Sources

Foundational

Safe Handling and Technical Guide: Ethyl (R)-morpholine-3-carboxylate Hydrochloride

Executive Summary & Technical Profile[1] Ethyl (R)-morpholine-3-carboxylate is a critical chiral building block in modern drug discovery, particularly for introducing the morpholine scaffold—a "privileged structure" know...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Profile[1]

Ethyl (R)-morpholine-3-carboxylate is a critical chiral building block in modern drug discovery, particularly for introducing the morpholine scaffold—a "privileged structure" known to enhance aqueous solubility and metabolic stability in bioactive molecules.[1]

This guide focuses on the Hydrochloride salt (HCl) form (CAS: 1269483-57-9), as it is the thermodynamically stable solid typically supplied to research laboratories.[1] The free base is an oil prone to oxidation and carbonate formation and should be generated in situ.[1]

Chemical Identity
ParameterDetail
IUPAC Name Ethyl (3R)-morpholine-3-carboxylate hydrochloride
CAS Number 1269483-57-9 (HCl salt); Note: (S)-isomer is 218594-84-4
Molecular Formula C₇H₁₄ClNO₃
Molecular Weight 195.64 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (salt form)
Chirality (R)-enantiomer; typically >97% ee
Structural Significance

The C3-position carboxylate creates a chiral center adjacent to the secondary amine.[1] This steric arrangement is vital for:

  • Conformational Locking: Restricting the flexibility of peptide mimetics.[1]

  • Target Selectivity: The (R)-configuration often dictates binding affinity in kinase inhibitors and GPCR ligands.[1]

Hazard Identification & Safety Profile (GHS)

While not classified as a "High Consequence" toxin, this compound is a potent irritant.[1] The hydrochloride moiety releases HCl upon hydrolysis or contact with moisture, necessitating strict humidity control.[1]

GHS Classification (29 CFR 1910.1200 / EU CLP)[1]
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]

Precautionary Protocols
HazardPrevention CodeAction
Inhalation P261Avoid breathing dust/fume.[1][2][3] Use local exhaust ventilation (fume hood).[1]
Skin Contact P280Wear nitrile gloves (min thickness 0.11mm).[1] Wash thoroughly after handling.[1][2][4][5]
Eye Contact P305+P351Critical: Rinse cautiously with water for 15 mins.[1][5] Remove contact lenses immediately.[1]

Handling, Storage, and Stability[1][8]

The stability of Ethyl (R)-morpholine-3-carboxylate is dictated by the morpholine nitrogen's basicity and the ester's susceptibility to hydrolysis.[1]

Storage Hierarchy[1]
  • Primary Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic.[1] Store under inert gas (Argon/Nitrogen) if the seal is broken.[1]

  • Incompatibility: Strong oxidizing agents, strong bases (liberates free base), and moisture.[1]

Stability Risks[1]
  • Hygroscopicity: The HCl salt will absorb atmospheric water, leading to "clumping" and precise weighing errors.[1]

  • Free Base Instability: If neutralized, the free amine absorbs CO₂ from the air to form carbamates/carbonates.[1] Always generate the free base immediately prior to reaction. [1]

Handling Workflow Diagram

The following decision tree outlines the safe intake and usage protocol to maintain chemical integrity.

HandlingWorkflow Start Incoming Shipment (CAS: 1269483-57-9) Inspect Visual Inspection: Crystalline vs. Clumped Start->Inspect Decision Is material clumped? Inspect->Decision Dry Desiccate under High Vacuum (P < 1 mbar, 24h) Decision->Dry Yes (Moisture ingress) Store Store at 2-8°C Under Argon/Nitrogen Decision->Store No (Intact) Dry->Store Usage Experimental Usage Store->Usage Weigh Weigh quickly in ambient air OR inside Glovebox (preferred) Usage->Weigh Reseal Purge Headspace with N2 Parafilm Seal Weigh->Reseal Reseal->Store Return

Figure 1: Decision matrix for the intake, inspection, and storage of hygroscopic morpholine salts.

Synthetic Application Guide

For researchers, the primary utility of this compound is as a chiral amine nucleophile. However, it is supplied as a deactivated hydrochloride salt .[1]

Protocol: In-Situ Free Basing & Amide Coupling

Objective: Couple Ethyl (R)-morpholine-3-carboxylate with a Carboxylic Acid (R-COOH) without isolating the unstable free base.[1]

Reagents:

  • Ethyl (R)-morpholine-3-carboxylate HCl (1.0 eq)[1]

  • Carboxylic Acid (1.0 eq)[1]

  • Coupling Agent (e.g., HATU or EDC/HOBt) (1.1 eq)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: DMF or DCM (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen. Stir for 5 minutes to activate the acid.

  • Salt Addition: Add Ethyl (R)-morpholine-3-carboxylate HCl directly to the reaction vessel as a solid.

  • Neutralization (Critical Step): Add DIPEA dropwise.[1]

    • Note: The first 1.0 equivalent of DIPEA is consumed solely to neutralize the HCl salt, liberating the reactive morpholine amine. The remaining equivalents act as the proton scavenger for the coupling.[1]

  • Monitoring: Stir at Room Temperature (RT) for 2-4 hours. Monitor by LC-MS (Target Mass = MW_Acid + 195.64 - 18 - 36.5).[1]

Synthetic Pathway Visualization

SynthesisPath Input Ethyl (R)-morpholine-3-carboxylate .HCl Salt Step1 Neutralization (DIPEA/TEA) Input->Step1 Dissolve Intermediate Free Base (In-Situ) (Reactive Secondary Amine) Step1->Intermediate - HCl Step2 Electrophile Addition (R-COCl, R-NCO, Ar-X) Intermediate->Step2 Nucleophilic Attack Product N-Functionalized Morpholine Derivative Step2->Product Coupling

Figure 2: Activation workflow converting the stable HCl salt into the reactive nucleophile for downstream synthesis.

Emergency Response Protocols

First Aid Measures
  • Eye Contact: Immediate irrigation is vital.[1][2][5] The acidic nature of the salt can cause corneal etching.[1] Rinse for 15 minutes lifting eyelids.[1][2][5] Consult an ophthalmologist.

  • Skin Contact: Brush off loose particles before washing with soap and water to avoid creating a concentrated acidic solution on the skin.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2][5][6] The compound is harmful if swallowed (Category 4).[1][4]

Fire Fighting
  • Decomposition Products: Emits toxic fumes of Carbon oxides (COx), Nitrogen oxides (NOx), and Hydrogen Chloride gas (HCl) .[1]

  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or CO₂.[1][6]

  • Specific Hazard: Firefighters must wear SCBA (Self-Contained Breathing Apparatus) due to the release of HCl gas.[1]

Spill Containment[1]
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Wear N95/P100 respirator, goggles, and lab coat.[1]

  • Neutralization: If in solution, neutralize with sodium bicarbonate.[1]

  • Cleanup: Sweep up solids (avoid dust generation) or absorb liquids with vermiculite.[1] Place in a hazardous waste container labeled "Organic Solid, Acidic".[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Morpholine-3-carboxylic acid derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Morpholine carboxylates. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl (R)-morpholine-3-carboxylate from Amino Alcohols

[1] Executive Summary The morpholine-3-carboxylate scaffold is a privileged structural motif in drug discovery, offering enhanced metabolic stability and solubility compared to acyclic amino esters.[1] This application n...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The morpholine-3-carboxylate scaffold is a privileged structural motif in drug discovery, offering enhanced metabolic stability and solubility compared to acyclic amino esters.[1] This application note details the stereoselective synthesis of Ethyl (R)-morpholine-3-carboxylate utilizing a Chiral Pool Strategy .

Unlike racemic syntheses requiring resolution, this protocol leverages D-Serine ethyl ester as the chiral progenitor.[1] The method employs a robust N-protection / Double-Alkylation sequence that preserves optical purity, avoiding the chemoselectivity challenges associated with reducing 5-oxomorpholine intermediates in the presence of ester functionalities.[1]

Key Advantages of This Protocol
  • Stereochemical Integrity: >98% ee retention via non-inverting alkylation steps.[1]

  • Scalability: Avoids high-pressure hydrogenation or pyrophoric reducing agents (e.g., LiAlH4).[1]

  • Chemoselectivity: Circumvents the difficult reduction of lactams in the presence of esters.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the preservation of the C3 chiral center derived from D-Serine.[1]

Strategic Disconnection

The target molecule is disconnected at the C-N and C-O bonds of the ethylene bridge. The most reliable forward synthesis involves the double alkylation of a nucleophilic amino-alcohol precursor with an electrophilic ethane equivalent.[1]

Figure 1: Retrosynthetic disconnection showing the preservation of the chiral center from D-Serine.

Stereochemical Logic
  • Starting Material: D-Serine Ethyl Ester (Configuration: R ).[1]

  • Target Configuration: (R)-Morpholine-3-carboxylate.[1]

  • Mechanism: The chiral center (alpha-carbon) acts as a spectator in the bond-forming events (N-alkylation and O-alkylation).[1] Therefore, the (R)-configuration is retained throughout the synthesis.

Experimental Protocol

Phase 1: Preparation of N-Benzyl-D-Serine Ethyl Ester

Objective: Protect the amine to prevent over-alkylation and facilitate the subsequent cyclization.[1] Benzyl is chosen for its stability to base and ease of removal.[1]

Reagents:

  • D-Serine ethyl ester hydrochloride (1.0 equiv)[1]

  • Benzaldehyde (1.0 equiv)

  • Triethylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Neutralization: Suspend D-Serine ethyl ester HCl (10.0 g, 59 mmol) in DCM (150 mL). Add Triethylamine (6.5 g, 65 mmol) and stir for 15 min at room temperature (RT).

  • Imine Formation: Add Benzaldehyde (6.25 g, 59 mmol) and MgSO4 (5 g, as desiccant). Stir for 2 hours at RT.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (18.7 g, 88 mmol) portion-wise over 20 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12-16 h).

  • Workup: Quench with saturated aqueous NaHCO3 (100 mL). Separate phases. Extract aqueous layer with DCM (2 x 50 mL).[1]

  • Purification: Dry combined organics over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield the product as a colorless oil.[1][2]

Yield Expectation: 85-90%

Phase 2: Cyclization to Ethyl (R)-4-benzylmorpholine-3-carboxylate

Objective: Construct the morpholine ring via double nucleophilic displacement.

Reagents:

  • N-Benzyl-D-Serine Ethyl Ester (from Phase 1)[1]

  • Ethylene Glycol Bis(p-toluenesulfonate) (1.1 equiv) [Alternatively: 1,2-dibromoethane, though yields are typically lower]

  • Potassium Carbonate (K2CO3) (3.0 equiv)

  • Acetonitrile (MeCN) (Anhydrous)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Benzyl-D-Serine Ethyl Ester (10.0 g, 44.8 mmol) in anhydrous MeCN (200 mL).

  • Addition: Add K2CO3 (18.6 g, 134 mmol) followed by Ethylene Glycol Bis(p-toluenesulfonate) (18.2 g, 49 mmol).

  • Cyclization: Heat the mixture to reflux (80-82°C) under nitrogen atmosphere for 16-24 hours. Monitor by TLC or LCMS for consumption of starting material.[1]

  • Workup: Cool to RT. Filter off the solids (inorganic salts).[1] Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na2SO4.[1][3] Purify via flash chromatography (Hexanes/EtOAc 9:1 to 7:3).

Critical Note: The reaction involves an intermolecular N-alkylation followed by an intramolecular O-alkylation.[1] High dilution (0.1 - 0.2 M) helps favor the intramolecular cyclization over intermolecular polymerization.[1]

Phase 3: Hydrogenolysis (Debenzylation)

Objective: Remove the benzyl group to release the free secondary amine.[1]

Reagents:

  • Ethyl (R)-4-benzylmorpholine-3-carboxylate[1]

  • Pd/C (10% w/w, 10 mol% loading)

  • Ethanol (Solvent)

  • Hydrogen Gas (Balloon pressure or 1-3 bar)[1]

Procedure:

  • Setup: Dissolve the benzyl-protected morpholine (5.0 g) in Ethanol (50 mL).

  • Catalyst: Carefully add 10% Pd/C (0.5 g) under an argon stream (Caution: Pyrophoric).

  • Hydrogenation: Purge the vessel with H2 gas. Stir vigorously under H2 atmosphere (balloon is usually sufficient) at RT for 4-6 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.[1]

  • Isolation: Concentrate the filtrate in vacuo to yield Ethyl (R)-morpholine-3-carboxylate .

  • Salt Formation (Optional for Storage): Dissolve the oil in Et2O and add 1M HCl in Et2O to precipitate the hydrochloride salt, which is a stable, white solid.

Analytical Data & Validation

ParameterSpecificationMethod
Appearance Colorless oil (Free base) / White solid (HCl salt)Visual
1H NMR (CDCl3) δ 4.2 (q, 2H), 3.9-3.6 (m, 5H), 3.0-2.8 (m, 4H), 1.3 (t, 3H)400 MHz NMR
Chiral Purity (ee) > 98%Chiral HPLC (Chiralpak AD-H, Hex/IPA)
Mass Spec [M+H]+ = 160.1ESI-MS
Stereochemical Validation

The optical rotation of the final product should be compared to literature values for the (S)-enantiomer (which is derived from L-Serine).[1]

  • L-Serine derived:

    
     (c=1, EtOH)[1]
    
  • D-Serine derived (Target):

    
     (c=1, EtOH)
    

Troubleshooting & Optimization

Common Failure Modes
IssueProbable CauseCorrective Action
Low Yield in Cyclization Polymerization due to high concentration.[1]Increase solvent volume (High Dilution).[1] Add electrophile slowly.
Racemization Harsh basic conditions (e.g., NaH at high temp).Use milder bases like K2CO3 or DIPEA.[1] Avoid prolonged heating.[1]
Incomplete Debenzylation Catalyst poisoning (S or N species).[1]Use fresh Pd/C or add a drop of Acetic Acid to the hydrogenation.[1]
Ester Hydrolysis Wet solvents or presence of hydroxide.[1][4][5][6]Use anhydrous MeCN and dry K2CO3.[1]
Advanced Alternative: The "Ethylene Sulfate" Route

For laboratories equipped to handle moisture-sensitive reagents, Ethylene Sulfate can replace the bis-tosylate.[1]

  • Protocol: React N-Benzyl-D-Serine Ethyl Ester with Ethylene Sulfate (1.0 equiv) in DCM to form the zwitterionic intermediate, followed by ring closure with strong base (NaH or KOtBu) in THF.

  • Benefit: Often faster reaction times and cleaner impurity profiles (Side product is water-soluble sulfate).[1]

References

  • Chiral Pool Synthesis Overview

    • Title: Chiral synthesis of 3-substituted morpholines via serine enantiomers.[1]

    • Source: J. Chem. Soc., Perkin Trans.[1] 1.

    • URL:[Link]

  • Modern Cyclization Reagents (Ethylene Sulfate)

    • Title: A simple, high yielding protocol using ethylene sulfate enables the conversion of 1,2-amino alcohols to morpholines.[7]

    • Source: J. Am. Chem. Soc., 2024, 146, 29847-29856.[1][7]

    • URL:[Link]

  • General Morpholine Synthesis Reviews

    • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
    • Source: ResearchGate / Drug Design Reviews.[1]

    • URL:[Link]

  • Borane Reduction Selectivity (Context for Alternative Routes)

    • Title: Reduction of carboxylic acids to alcohols with borane (BH3).[1][8]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

Sources

Application

Application Note: High-Efficiency Peptide Coupling of Ethyl (R)-morpholine-3-carboxylate

Abstract & Introduction Ethyl (R)-morpholine-3-carboxylate (CAS: 1269483-57-9) is a critical chiral building block in medicinal chemistry. Structurally, it functions as a constrained amino acid surrogate, often utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Ethyl (R)-morpholine-3-carboxylate (CAS: 1269483-57-9) is a critical chiral building block in medicinal chemistry. Structurally, it functions as a constrained amino acid surrogate, often utilized to improve the metabolic stability and water solubility of peptide-based drugs.

However, incorporating this moiety into a peptide backbone presents specific synthetic challenges.[1] As a sterically hindered secondary amine , the nucleophilicity of the morpholine nitrogen is significantly reduced compared to primary amines. Furthermore, the chiral center at the C3 position creates a crowded transition state, necessitating high-energy activation of the coupling partner (the carboxylic acid) to drive the reaction to completion.

This guide provides two validated protocols for coupling Ethyl (R)-morpholine-3-carboxylate to N-protected amino acids, addressing the balance between reaction rate, yield, and chiral integrity.

Chemical Properties & Handling[1][2][3][4]

PropertySpecification
Chemical Name Ethyl (R)-morpholine-3-carboxylate hydrochloride
Structure Chiral morpholine ring with C3-ethyl ester
Role in Coupling Nucleophile (Secondary Amine)
pKa (Conjugate Acid) ~8.5 (Lower than typical secondary amines due to electron-withdrawing ester)
Solubility Soluble in Water, DMF, DMSO, Methanol. Slightly soluble in DCM.
Storage Hygroscopic solid. Store at 2-8°C under inert atmosphere.
Critical Handling Note

The commercial material is typically supplied as the Hydrochloride (HCl) salt . To participate in nucleophilic attack, the amine must be "free-based" in situ using a tertiary amine base (DIPEA or NMM). Failure to neutralize the HCl salt completely is a common cause of reaction failure.

Strategic Selection of Coupling Reagents

For secondary amines like morpholine-3-carboxylate, standard carbodiimide chemistry (EDC/HOBt) is often insufficient, leading to slow kinetics and incomplete conversion. We recommend two superior pathways:

  • HATU (Guanidinium Salt): The "Gold Standard" for research scale. It generates a highly reactive At-ester intermediate, pushing the reaction forward despite steric hindrance.

  • T3P (Propylphosphonic Anhydride): The "Process/Green" choice. It exhibits low epimerization, high solubility in organic solvents (EtOAc, DMF), and water-soluble byproducts, simplifying workup.

Comparative Analysis of Reagents
FeatureHATU / DIPEAT3P / Pyridine (or DIPEA)EDC / HOBt
Reactivity Extremely HighHighModerate/Low
Steric Tolerance ExcellentVery GoodPoor
Racemization Risk Moderate (if base is excess)Very LowLow
Workup Chromatography usually requiredAqueous extraction (Wash)Aqueous extraction
Atom Economy Low (Large byproduct mass)HighModerate

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic flow and critical decision points when coupling this specific morpholine derivative.

PeptideCoupling cluster_0 Critical Control Point Start Start: Ethyl (R)-morpholine-3-carboxylate HCl FreeBase In-situ Free Basing (Base: DIPEA/NMM) Start->FreeBase Dissolve in DMF/EtOAc Transition Sterically Crowded Transition State FreeBase->Transition Nucleophilic Attack Activation Carboxyl Activation (Partner Amino Acid + HATU/T3P) Activation->Transition Active Ester Formation Product Formation of Peptide Bond (Dipeptide) Transition->Product Elimination of Leaving Group

Caption: Mechanistic workflow for coupling hindered secondary amines. Note the convergence of activation and free-basing at the transition state.

Experimental Protocols

Protocol A: High-Performance Coupling (HATU Method)

Best for: Small scale (mg to gram), difficult sequences, and maximizing yield.

Reagents:

  • N-Protected Amino Acid (1.0 equiv)

  • Ethyl (R)-morpholine-3-carboxylate HCl (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Add HATU (1.1 eq) and stir for 2 minutes at room temperature. Note: The solution may turn slightly yellow.

  • Addition: Add Ethyl (R)-morpholine-3-carboxylate HCl (1.1 eq) to the reaction mixture.

  • Basification: Immediately add DIPEA (3.0 eq) dropwise.

    • Why 3 equivalents? 1 eq neutralizes the HCl salt of the morpholine; 1 eq neutralizes the carboxylic acid; 1 eq maintains the basic pH required for HATU activity.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS or TLC.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine and DIPEA).

    • Saturated NaHCO3 (removes unreacted acid and HOBt/HOAt byproducts).

    • Brine.

  • Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc).[2]

Protocol B: Scalable Low-Epimerization Coupling (T3P Method)

Best for: Scale-up (>10g), avoiding toxic byproducts, and minimizing racemization of the partner amino acid.

Reagents:

  • N-Protected Amino Acid (1.0 equiv)

  • Ethyl (R)-morpholine-3-carboxylate HCl (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Procedure:

  • Slurry: Suspend the N-protected amino acid (1.0 eq) and Ethyl (R)-morpholine-3-carboxylate HCl (1.1 eq) in EtOAc (0.2 M).

  • Base Addition: Add Pyridine (3.0 eq). The mixture should become homogeneous as the salts neutralize.

  • Cooling: Cool the mixture to 0°C (ice bath). Cooling is crucial with T3P to suppress background epimerization of the activated acid.

  • Coupling: Add T3P solution (1.5 eq) dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

    • Note: T3P kinetics are slower than HATU; overnight reaction is standard.

  • Workup: Add water directly to the reaction flask. Separate layers.

    • Wash organic layer with 0.5 M HCl (x3).

    • Wash with 10% NaHCO3 (x3).

    • Wash with Brine.

  • Isolation: Dry and concentrate. T3P byproducts are water-soluble, often yielding high-purity product without chromatography.

Troubleshooting & Optimization Logic

If yields are low (<50%) or impurities are high, follow this logic flow:

Optimization Problem Issue Detected Check1 Is Conversion Low? Problem->Check1 Check2 Is Epimerization High? Problem->Check2 Sol1 Switch to HATU Increase Temp to 40°C Check1->Sol1 Yes (Steric Stall) Sol3 Check pH > 8 Ensure HCl salt is neutralized Check1->Sol3 Yes (Salt Interference) Sol2 Switch to T3P Use Collidine as Base Cool to -10°C Check2->Sol2 Yes (Base Sensitive)

Caption: Decision tree for troubleshooting common coupling failures with morpholine derivatives.

Key Optimization Tips:
  • Order of Addition: Always activate the carboxylic acid before adding the morpholine salt if using HATU. For T3P, reagents can be mixed simultaneously.[3][4]

  • Solvent Choice: If the morpholine salt is insoluble in EtOAc (Protocol B), use a minimal amount of DMF to dissolve it before adding to the main reaction vessel.

  • Monitoring: Secondary amines do not stain well with Ninhydrin. Use Chloranil test or LC-MS to monitor consumption of the amine.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

    • Source:

    • Relevance: Establishes T3P as a superior reagent for scale-up and hindered amines.[5]

  • Valeur, E., & Bradley, M. (2009).Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Source:

    • Relevance: mechanistic comparison of HATU vs. Carbodiimides for secondary amines.
  • Bachem.Peptide Coupling Reagents: A Guide.

    • Source:

    • Relevance: General protocols for handling hindered amino acids and preventing racemization.[3][5][6]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][3][5] Journal of the American Chemical Society.

    • Source:

    • Relevance: The foundational paper for H

Sources

Method

Application Note: Ethyl (R)-morpholine-3-carboxylate in Peptidomimetic Synthesis

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and peptide science. It details the strategic use of Ethyl (R)-morpholine-3-carboxylate as a conformationally constrained prolin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and peptide science. It details the strategic use of Ethyl (R)-morpholine-3-carboxylate as a conformationally constrained proline surrogate in peptidomimetic drug design.[1]

Abstract

Ethyl (R)-morpholine-3-carboxylate is a critical chiral building block used to introduce conformational constraints into peptide backbones.[1] As a six-membered ring homolog of proline (specifically mimicking D-proline due to the (R)-configuration), it functions as a potent


-turn nucleator. This guide provides the rationale for its use, detailed synthetic protocols for overcoming the steric hindrance of its secondary amine, and methods for its incorporation into bioactive scaffolds.

Introduction: The Morpholine Advantage

In rational drug design, flexible peptides often suffer from poor bioavailability and rapid proteolytic degradation. Replacing natural amino acids with cyclic isosteres restricts bond rotation (


 and 

angles), locking the peptide into a bioactive conformation.
Structural Significance
  • Proline vs. Morpholine: While proline (5-membered ring) fixes the

    
     angle to approx. -60°, the morpholine ring (6-membered) adopts a chair conformation. This alters the backbone geometry, often favoring Type II or Type VI 
    
    
    
    -turns, which are critical for receptor recognition.
  • Metabolic Stability: The ether oxygen in the morpholine ring lowers the lipophilicity (LogP) compared to piperidine analogs and reduces susceptibility to oxidative metabolism common in proline-rich sequences.

  • Stereochemical Control: The (R)-enantiomer is particularly valuable when inserting a "kink" into an all-L-amino acid sequence.[1] Heterochiral sequences (L-D-L) are known to stabilize turn structures; thus, Ethyl (R)-morpholine-3-carboxylate acts as a stable, soluble D-Proline mimetic.

Chemical Properties
PropertySpecification
IUPAC Name Ethyl (3R)-morpholine-3-carboxylate
Molecular Weight 159.18 g/mol
Appearance Colorless to pale yellow liquid/oil
Basicity Secondary amine (nucleophilic but sterically hindered)
Solubility Soluble in DCM, DMF, MeOH, THF
Storage 2-8°C, under inert atmosphere (Ar/N2)

Strategic Synthesis Protocols

The incorporation of Ethyl (R)-morpholine-3-carboxylate involves two distinct challenges:

  • N-Acylation: Coupling an amino acid to the sterically hindered morpholine nitrogen.[1]

  • C-Activation: Hydrolyzing the ethyl ester without racemization to allow downstream coupling.[1]

Protocol A: N-Acylation (Coupling to the Morpholine Ring)

Challenge: The secondary amine of the morpholine ring is less reactive than a primary amine due to steric shielding by the adjacent carboxylate and the ring structure. Standard EDC/HOBt couplings often fail or proceed slowly.[1]

Recommended Reagents: HATU or PyAOP are preferred for their high reactivity.[1]

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 equiv of the N-protected amino acid (e.g., Fmoc-Phe-OH) in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.0 equiv of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base Addition: Add 2.0 equiv of DIPEA (N,N-Diisopropylethylamine).[1] Stir for 2 minutes to pre-activate the acid (solution usually turns yellow).

  • Coupling: Add 1.1 equiv of Ethyl (R)-morpholine-3-carboxylate .

  • Reaction: Stir at room temperature under nitrogen for 2–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The secondary amine spot should disappear.

  • Work-up: Dilute with EtOAc, wash with 5% KHSO4 (removes unreacted amine/base), sat. NaHCO3, and brine.[2] Dry over Na2SO4 and concentrate.

Data: Coupling Reagent Efficiency Comparison

Reagent Yield (2h) Racemization Risk Notes
HATU >95% Low Recommended for hindered amines.[1]
PyBOP 85-90% Low Good alternative, generates carcinogenic HMPA byproduct.[1]
EDC/HOBt <40% Low Too slow for this steric bulk.[1]

| Acid Chloride | >95% | High | Risk of racemization; use only if base-labile PGs are absent.[1] |

Protocol B: Ester Hydrolysis (Activation of the C-Terminus)

Challenge: Converting the ethyl ester to the free acid requires basic conditions. Overly harsh conditions can lead to epimerization at the chiral center (C3).

Step-by-Step Methodology:
  • Dissolution: Dissolve the N-acylated morpholine ester (from Protocol A) in a 3:1 mixture of THF:Water . (Methanol can be used, but THF minimizes transesterification risks).

  • Saponification: Add 2.0 equiv of LiOH·H2O (Lithium Hydroxide monohydrate).[1]

    • Note: LiOH is milder than NaOH and preferred for chiral esters.[1]

  • Reaction: Stir at 0°C for 30 minutes , then allow to warm to room temperature. Monitor by TLC (product will be very polar/stay at baseline).

  • Neutralization (Critical): Once complete (usually 1-2 hours), carefully acidify to pH 3–4 using 1M HCl or KHSO4 solution.

    • Warning: Do not go below pH 2 to avoid removing acid-labile protecting groups (like Boc) if present.[1]

  • Extraction: Extract the free acid into EtOAc (x3). The morpholine acid is amphiphilic; if extraction is difficult, use DCM/Isopropanol (3:1).

  • Use: Use the crude acid immediately for the next coupling step to minimize spontaneous decarboxylation or degradation.[1]

Visualizing the Workflow

The following diagram illustrates the integration of Ethyl (R)-morpholine-3-carboxylate into a peptide backbone, highlighting the critical decision points.

G Start Fmoc-AA-OH (Upstream Amino Acid) Step1 Step 1: N-Acylation (HATU/DIPEA, DMF) Start->Step1 Morph Ethyl (R)-morpholine- 3-carboxylate Morph->Step1 Nucleophile Intermediate Dipeptide Ethyl Ester (Protected) Step1->Intermediate 2-4 hrs, RT Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 FreeAcid Dipeptide Acid (Ready for Coupling) Step2->FreeAcid 0°C -> RT, pH 3 Final Tripeptide Scaffold (Beta-Turn Mimetic) FreeAcid->Final Standard Coupling NextAA H-AA-OMe (Downstream Amine) NextAA->Final

Caption: Synthetic workflow for incorporating Ethyl (R)-morpholine-3-carboxylate. Green nodes indicate reaction steps; the hexagon represents the critical building block.

Troubleshooting & Expert Tips

Racemization Control
  • Risk: The

    
    -proton of the morpholine ring is susceptible to abstraction during activation of the free acid.
    
  • Solution: When coupling the hydrolyzed morpholine acid to the next amine, use collidine (TMP) instead of DIPEA as the base. Collidine is non-nucleophilic and weaker, reducing the risk of proton abstraction.

Solubility Issues
  • Observation: Morpholine peptides can be surprisingly soluble in water/methanol but less soluble in ether.[1]

  • Tip: If the product does not precipitate during workup, saturate the aqueous layer with NaCl (salting out) and use chloroform/isopropanol for extraction.

Monitoring the Reaction[2][3][4]
  • TLC Visualization: Morpholine derivatives often stain poorly with UV.[1] Use Dragendorff’s reagent (stains tertiary/secondary amines orange) or Permanganate dip (stains the oxidizable ring).[1]

References

  • Conformational Analysis of Morpholine Peptidomimetics

    • Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators.[1][3]

    • Source: PubMed / NIH[1]

  • Synthesis of Morpholine Scaffolds

    • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics.
    • Source: Frontiers in Chemistry[1][4]

  • Chemical Properties & Safety D

    • (S)-Morpholine-3-carboxylic acid (Enantiomer Data Reference).[1]

    • Source: PubChem[1][5][6]

  • Coupling Reagent Protocols

    • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
    • Source: Bachem Technical Guides[1]

Sources

Application

Application Note: Ethyl (R)-morpholine-3-carboxylate as a Stereodirecting Scaffold in Asymmetric Synthesis

Topic: Ethyl (R)-morpholine-3-carboxylate as a Stereodirecting Chiral Scaffold Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl (R)-morpholine-3-carboxylate as a Stereodirecting Chiral Scaffold Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists

Executive Summary & Strategic Value

Ethyl (R)-morpholine-3-carboxylate (CAS: 1269483-57-9 for HCl salt) is a versatile chiral building block derived from the "chiral pool" (typically L-Serine). While often categorized as a scaffold, it functions mechanistically as an internal chiral auxiliary . Its rigid morpholine ring locks the C3-stereocenter in a specific spatial arrangement, which exerts potent diastereoselective control over subsequent transformations—most notably in multicomponent reactions (MCRs) like the Ugi reaction and in the synthesis of conformationally constrained peptidomimetics.

Key Advantages:

  • Metabolic Stability: The morpholine ring is a proven bioisostere for piperazines and prolines, offering improved metabolic stability and solubility (CNS drug-like properties).

  • Stereo-Induction: The C3-carboxylate group provides significant steric shielding, directing the stereochemical outcome of reactions at the adjacent Nitrogen (N4) or exocyclic positions.

  • Chiral Pool Origin: Synthesized from L-Serine, ensuring high enantiomeric purity (>99% ee) without expensive resolution steps.

Mechanistic Insight: The "Internal Auxiliary" Effect

Unlike removable auxiliaries (e.g., Evans oxazolidinones), Ethyl (R)-morpholine-3-carboxylate is typically retained in the final molecule. However, it acts as an auxiliary during the synthetic sequence by governing the stereochemistry of new bond formation.

Conformation and Steric Shielding

The morpholine ring predominantly adopts a chair conformation. In the (R)-isomer, the C3-ethoxycarbonyl group prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions.

  • Face Selectivity: When the N4 nitrogen participates in reactions (e.g., imine formation in Ugi reactions), the bulky C3-group shields the Re-face (relative to the C3-N4 bond vector), forcing incoming nucleophiles or electrophiles to attack from the opposing face.

  • Chelation Potential: The ether oxygen (O1) and the carbonyl oxygen of the ester can participate in chelation with Lewis acids, further rigidifying the transition state and enhancing diastereoselectivity (dr).

Morpholine_Stereocontrol cluster_mechanism Stereodirecting Mechanism Start L-Serine (Chiral Pool) Scaffold Ethyl (R)-morpholine- 3-carboxylate (Chair Conformation) Start->Scaffold Cyclization Intermediate Imine/Iminium Intermediate Scaffold->Intermediate Aldehyde + Amine Condensation Product Diastereoselective Product (High dr) Intermediate->Product Face-Selective Attack (C3-Shielding)

Figure 1: Workflow showing the origin and stereodirecting capability of the morpholine scaffold.

Primary Application: Diastereoselective Ugi-4CR

The most powerful application of this scaffold is as the amine component in the Ugi 4-Component Reaction (Ugi-4CR). The reaction assembles the morpholine, an aldehyde, an isocyanide, and a carboxylic acid into a complex peptidomimetic. The pre-existing chirality at C3 induces the stereochemistry of the new stereocenter formed from the aldehyde.

Protocol: Asymmetric Synthesis of Morpholine Peptidomimetics[1][2]

Objective: Synthesize a conformationally constrained dipeptide analog with high diastereoselectivity.

Materials:

  • Amine: Ethyl (R)-morpholine-3-carboxylate HCl (1.0 equiv)

  • Aldehyde: Benzaldehyde (or derivative) (1.0 equiv)

  • Acid: Benzoic acid (or N-Boc amino acid) (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) (Anhydrous)

  • Base: Triethylamine (TEA) (1.0 equiv, to free the amine salt)

Step-by-Step Methodology:

  • Free Base Formation (In Situ):

    • In a flame-dried round-bottom flask, suspend Ethyl (R)-morpholine-3-carboxylate HCl (1.0 mmol, 195 mg) in anhydrous MeOH (5 mL).

    • Add TEA (1.0 mmol, 140 µL) dropwise. Stir for 10 minutes at room temperature (RT) until the solution becomes clear.

    • Checkpoint: Ensure complete dissolution. If the salt persists, sonicate briefly.

  • Imine Formation (Pre-condensation):

    • Add the aldehyde (1.0 mmol) directly to the amine solution.

    • Add molecular sieves (3Å or 4Å, activated) to sequester water.

    • Stir at RT for 2–4 hours.

    • Why? Pre-forming the imine maximizes diastereoselectivity by allowing the thermodynamic equilibrium of the imine geometry (E/Z) to settle before the irreversible addition step.

  • Multicomponent Assembly:

    • Add the carboxylic acid (1.0 mmol). Stir for 10 minutes.

    • Add the isocyanide (1.0 mmol) last.

    • Optimization Note: Using TFE (Trifluoroethanol) instead of MeOH often accelerates the reaction and improves yield due to the hydrogen-bonding activation of the imine.

  • Reaction & Monitoring:

    • Stir the mixture at RT for 24–48 hours.

    • TLC Monitoring: Use 50% EtOAc/Hexane. Stain with Ninhydrin (for starting amine) or PMA. The product will typically be a less polar spot than the starting acid.

  • Workup & Purification:

    • Filter off the molecular sieves.

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid, followed by Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Flash column chromatography (Silica gel, Gradient 10% -> 60% EtOAc/Hexane).

Data Interpretation (Self-Validation):

  • Yield: Typical isolated yields range from 60–85%.

  • Diastereomeric Ratio (dr): Analyze the crude ¹H NMR. Look for the doublet of the new chiral proton (alpha to the amide). The C3-stereocenter typically induces a trans-relationship (1,3-induction) with the new center.

    • Target: >4:1 dr is excellent for Ugi reactions without external catalysts.

Application 2: N-Alkylation & Library Synthesis

For applications where the morpholine is a core scaffold (e.g., Neurokinin-1 receptor antagonists like Aprepitant analogs), precise N-functionalization is critical.

Protocol: Controlled N-Alkylation

Direct alkylation can be sluggish due to the steric bulk of the C3-ester. Reductive amination is preferred to prevent over-alkylation.

  • Reaction: Combine Ethyl (R)-morpholine-3-carboxylate (free base) with an aldehyde (1.1 equiv) in DCE (Dichloroethane).

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) and Acetic Acid (1.0 equiv). Stir at RT for 16h.

  • Outcome: This yields N-alkylated products with high fidelity, retaining the C3-chiral center without racemization (which can occur under harsh basic alkylation conditions).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Ugi) Incomplete imine formationExtend pre-condensation time; use TFE as solvent; add MgSO₄.
Racemization at C3 Basic conditions too harshAvoid strong bases (NaH, LDA). Use weak bases (TEA, DIPEA) only to neutralize the HCl salt.
Poor dr Lack of steric differentiationLower reaction temperature to 0°C or -20°C; use bulkier aldehydes to enhance steric clash.
Solubility HCl salt insolubilityEnsure free-basing is complete before adding other reagents. Switch to DMF if MeOH fails.

References

  • General Synthesis & Utility: Sladojevich, F., Trabocchi, A., & Guarna, A. (2007).[1] "Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid."[1] Journal of Organic Chemistry, 72(11), 4254-4257.[1] Link

  • Ugi Reaction Application: Zhu, J., & Bienaymé, H. (Eds.).[2] (2005). "Multicomponent Reactions." Wiley-VCH. (See chapters on Asymmetric Ugi reactions using chiral amines).

  • Peptidomimetics:Trabocchi, A., et al. (2010). "Diversity-oriented synthesis of morpholine-based peptidomimetics." Chemical Biology & Drug Design, 76, 317-326.
  • Mechanistic Insight: Organic Chemistry Portal. "Synthesis of Morpholines."[1][3][4][5][6] Link

Sources

Method

Microwave-assisted synthesis of substituted morpholine esters

Executive Summary Substituted morpholine esters are critical pharmacophores in medicinal chemistry, serving as key intermediates for solubility enhancement and as prodrug scaffolds. Traditional thermal synthesis of these...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted morpholine esters are critical pharmacophores in medicinal chemistry, serving as key intermediates for solubility enhancement and as prodrug scaffolds. Traditional thermal synthesis of these motifs often suffers from long reaction times (12–24 hours), incomplete conversion due to the zwitterionic nature of morpholine carboxylic acids, and difficult purification profiles.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) strategy that reduces reaction times to minutes while significantly improving yield and purity.[1][2] We focus on two distinct workflows relevant to drug discovery:

  • Rapid Library Generation:

    
    -alkylation to form morpholino-acetate esters.
    
  • Scaffold Synthesis: Direct Fischer esterification of zwitterionic morpholine-3-carboxylic acid.

Strategic Rationale & Mechanistic Insight

The "Specific Microwave Effect" in Morpholine Synthesis

Morpholine synthesis involves polar transition states. Microwave irradiation (2.45 GHz) couples directly with these polar species through dipolar polarization .

  • Arrhenius Acceleration: The primary driver is thermal. However, MW allows access to "superheated" solvent states (e.g., Methanol at 100°C, 40°C above boiling point) in sealed vessels, exponentially increasing the rate constant (

    
    ).
    
  • Polarity Selectivity: In the

    
    -alkylation of morpholines (Protocol A), the transition state is more polar than the ground state. MW irradiation stabilizes this transition state, effectively lowering the activation energy (
    
    
    
    ) relative to non-polar side reactions [1].
Mechanism Visualization

The following diagram illustrates the interaction between the electromagnetic field and the reaction coordinate during the nucleophilic attack.

MW_Mechanism MW_Source Microwave Source (2.45 GHz) Solvent Polar Solvent (Dipolar Rotation) MW_Source->Solvent Energy Transfer (tan u03B4) TS Transition State (Highly Polar u2021) MW_Source->TS Selective Stabilization of Polar Species Reactants Morpholine (Nu) + Alkyl Halide (E) Solvent->Reactants Inverted Thermal Gradient Reactants->TS Nu Attack Product Morpholine Ester (Product) TS->Product Rapid Collapse

Caption: Figure 1. Energy transfer pathway showing direct coupling of MW energy to the polar transition state during nucleophilic substitution.

Experimental Protocols

Protocol A: Rapid -Functionalization (Library Synthesis)

Target: Ethyl 2-morpholinoacetate (and derivatives). Context: This reaction connects the morpholine ring to an ester linker via an


 mechanism. Thermal methods often require refluxing in acetone/K₂CO₃ for 12+ hours. MW completes this in <15 minutes.[2][3]

Materials:

  • Morpholine (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous)

  • Acetonitrile (ACN) or Ethanol (EtOH)

  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, suspend K₂CO₃ (2 mmol) in ACN (3 mL).

  • Addition: Add Morpholine (1 mmol) followed by Ethyl bromoacetate (1.1 mmol). Note: Add the alkyl halide last to minimize localized high concentrations.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Temperature: 100°C

    • Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High (magnetic flea)

  • Workup: Cool to room temperature (compressed air cooling). Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Validation: Analyze via TLC (EtOAc/Hexane 1:1) or LC-MS.

Data Summary (Protocol A):

ParameterConventional ThermalMicrowave-AssistedImprovement Factor
Temp 80°C (Reflux)100°C (Sealed)+20°C
Time 12 Hours10 Minutes72x Faster
Yield 78%94%+16%
E-Factor High (Solvent loss)Low (Sealed)Green Benefit
Protocol B: Esterification of Zwitterionic Scaffolds

Target: Methyl Morpholine-3-carboxylate. Context: Morpholine-3-carboxylic acid is zwitterionic, making it poorly soluble in organic solvents and difficult to esterify using standard DCC/DMAP coupling. Acid-catalyzed Fischer esterification requires excess alcohol and heat. MW superheating of methanol drives this equilibrium rapidly [2].

Materials:

  • Morpholine-3-carboxylic acid (1.0 equiv)

  • Methanol (anhydrous, used as solvent and reagent)

  • Thionyl Chloride (SOCl₂) or Conc. H₂SO₄ (2.0 equiv)

  • Safety Note: SOCl₂ generates HCl gas and pressure. Use a dedicated MW vessel rated for high pressure.

Step-by-Step Methodology:

  • Reagent Activation (Exothermic):

    • Option 1 (SOCl₂): Cool Methanol (4 mL) to 0°C. Dropwise add SOCl₂ (2 mmol). Stir for 5 min. Then add Morpholine-3-carboxylic acid (1 mmol).

    • Option 2 (H₂SO₄): Add H₂SO₄ (2 mmol) to Methanol (4 mL), then add the acid.

  • Sealing: Transfer to a 10 mL MW vial and seal immediately.

  • Irradiation Parameters:

    • Temperature: 90°C (Superheated; MeOH boils at 65°C)

    • Time: 15 minutes

    • Power: Dynamic (Max 150W)

  • Workup:

    • Evaporate solvent in vacuo.

    • Neutralize residue with sat. NaHCO₃ (aq).

    • Extract with DCM (3x). Dry over MgSO₄.

  • Purification: Often not required. If necessary, flash chromatography (MeOH/DCM).

Optimization & Troubleshooting Guide

The success of MAOS depends on the Loss Tangent (tan


)  of the reaction mixture.
  • Solvent Choice:

    • High Absorbers (Good): Ethanol (tan

      
       0.941), Methanol (0.659), DMSO.
      
    • Low Absorbers (Bad): Hexane, Toluene. Fix: Add a "doping" agent like an ionic liquid or a small amount of polar alcohol if using non-polar solvents.

  • Pressure Management:

    • Esterification generates volume expansion. Ensure the vessel headspace is at least 50% of the total volume.

  • Safety Interlocks:

    • Always set a maximum pressure limit (typically 20-30 bar for standard vials) to prevent vessel failure.

Decision Workflow

The following logic tree assists in selecting the correct parameters for morpholine derivatization.

Optimization_Flow Start Start: Define Substrate Type Reaction Type? Start->Type Alkylation N-Alkylation (SN2) Type->Alkylation Esterification Acid Esterification Type->Esterification Solvent_Alk Solvent: ACN or EtOH Add Base (K2CO3) Alkylation->Solvent_Alk Solvent_Est Solvent: MeOH/EtOH Add Acid Catalyst Esterification->Solvent_Est Temp_Alk Set Temp: 100-120°C Time: 5-15 min Solvent_Alk->Temp_Alk Temp_Est Set Temp: 80-100°C Time: 10-20 min Solvent_Est->Temp_Est Check Check LCMS/TLC Temp_Alk->Check Temp_Est->Check Result Incomplete Conversion? Check->Result Action Increase Temp +10°C (Check Pressure!) Result->Action Yes

Caption: Figure 2. Optimization workflow for selecting solvent and temperature parameters based on reaction type.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[4] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Chighine, A., et al. (2009).[2] Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration.[2] The Journal of Organic Chemistry, 74(12), 4638-4641. [Link]

  • Choudhary, D., et al. (2025).[4] Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors.[5] MDPI, 14(3), 200. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines. Organic Chemistry Portal. [Link]

Sources

Application

Protecting group strategies for Ethyl (R)-morpholine-3-carboxylate nitrogen

This guide outlines the strategic selection and application of nitrogen protecting groups for Ethyl (R)-morpholine-3-carboxylate , a critical chiral scaffold in drug discovery. Executive Summary: Strategic Decision Matri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic selection and application of nitrogen protecting groups for Ethyl (R)-morpholine-3-carboxylate , a critical chiral scaffold in drug discovery.

Executive Summary: Strategic Decision Matrix

For the Ethyl (R)-morpholine-3-carboxylate scaffold, the Boc (tert-butyloxycarbonyl) group is the Gold Standard due to its orthogonality to the ethyl ester and minimal risk of racemization or side reactions. Fmoc protection carries a high risk of diketopiperazine (DKP) formation upon deprotection and should be used only with strict protocol modifications. Cbz offers a robust alternative when acid sensitivity is a concern downstream.

StrategyBoc (Recommended) Cbz (Alternative) Fmoc (High Risk)
Primary Utility General synthesis, acid-stable intermediates.Acid-sensitive targets, hydrogenolysis-compatible routes.Solid-phase synthesis (SPPS) only if DKP risk is managed.
Ethyl Ester Stability Excellent . Stable to basic introduction and acidic removal.Good . Stable to hydrogenolysis (avoid transesterification).Poor . Risk of DKP formation and racemization during base deprotection.[1]
Key Reagent Boc₂O / NaHCO₃Cbz-Cl / NaHCO₃Fmoc-OSu / NaHCO₃
Deprotection TFA or HCl / DioxaneH₂ / Pd/C or HBr/AcOH20% Piperidine / DMF

Part 1: Detailed Protocols & Experimental Workflows

Protocol A: The Gold Standard – Boc Protection

Rationale: The Boc group is introduced under mild basic conditions that do not hydrolyze the ethyl ester. Its removal (acidolysis) is orthogonal to the ester linkage.

Reagents:

  • Ethyl (R)-morpholine-3-carboxylate hydrochloride (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

  • Solvent: THF/Water (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl (R)-morpholine-3-carboxylate HCl (10 mmol) in water (15 mL).

  • Basification: Add NaHCO₃ (25 mmol) slowly to the stirring solution. Note: Gas evolution (CO₂) will occur.

  • Addition: Add a solution of Boc₂O (11 mmol) in THF (15 mL) dropwise over 10 minutes at 0°C.

  • Reaction: Remove the ice bath and stir vigorously at room temperature (20–25°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1; stain with Ninhydrin).

  • Workup (Crucial for Yield):

    • Concentrate the mixture under reduced pressure to remove THF.

    • Acidification: Carefully adjust the aqueous residue to pH ~4 using 0.5 M citric acid. Do not use strong mineral acids to avoid Boc cleavage.

    • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

    • Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The product is often pure enough (colorless oil/solid) for use. If needed, purify via silica flash chromatography (10-30% EtOAc in Hexanes).

    • Typical Yield: 90–95%[2]

Protocol B: The "Danger Zone" – Fmoc Protection & DKP Mitigation

Rationale: Fmoc is required for orthogonal base-labile strategies (e.g., SPPS). However, the free amine generated upon Fmoc removal can attack the ethyl ester, forming a bicyclic diketopiperazine (DKP) and destroying the scaffold.

Reagents:

  • Ethyl (R)-morpholine-3-carboxylate hydrochloride (1.0 equiv)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

  • Solvent: Dioxane/Water (1:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting material in water/dioxane.

  • Addition: Add NaHCO₃ followed by Fmoc-OSu (preferred over Fmoc-Cl to reduce racemization risk). Stir at 0°C to RT for 3 hours.

  • Workup: Dilute with water, extract with EtOAc. Critical: Wash organics extensively with 0.1 M HCl to remove N-hydroxysuccinimide byproducts.

Critical Deprotection Note (The "Trap"): When removing Fmoc, DO NOT use standard 20% piperidine for 30 minutes. The free secondary amine will attack the ethyl ester intramolecularly.

  • Modified Protocol: Use 20% Piperidine in DMF for 2 x 3 minutes only, then wash immediately with acidic buffer (HOBt/DMF) or proceed instantly to the next coupling.

Part 2: Mechanism & Logical Analysis (Visualized)

Diagram 1: The Diketopiperazine (DKP) Trap in Fmoc Chemistry

This diagram illustrates the catastrophic failure mode specific to morpholine-3-carboxylates during Fmoc deprotection.

DKP_Mechanism cluster_warning CRITICAL FAILURE MODE Start Fmoc-Protected Ethyl Morpholine-3-carboxylate Deprotection Fmoc Removal (Piperidine/DMF) Start->Deprotection Base Treatment Intermediate Free Secondary Amine (Reactive Intermediate) Deprotection->Intermediate DKP_Product Bicyclic Diketopiperazine (Dead End Product) Intermediate->DKP_Product Intramolecular Attack (Fast Cyclization) Desired Successful Coupling (Peptide Elongation) Intermediate->Desired Immediate Coupling (Requires Excess Reagent)

Caption: Figure 1. The "DKP Trap": Upon Fmoc removal, the proximity of the amine to the ethyl ester favors rapid cyclization, destroying the monomer.

Diagram 2: Strategic Decision Tree

Decision_Tree Start Protecting Group Selection for Ethyl (R)-morpholine-3-carboxylate Q1 Is the Ethyl Ester permanent or transient? Start->Q1 Branch_Perm Permanent (Final Product contains Ester) Q1->Branch_Perm Branch_Trans Transient (Will be hydrolyzed later) Q1->Branch_Trans Q2 Downstream Chemistry Conditions? Branch_Perm->Q2 Branch_Trans->Q2 Res_Boc Use Boc Protection (Best General Stability) Q2->Res_Boc Basic/Nucleophilic Steps Res_Cbz Use Cbz Protection (If Acid Sensitive) Q2->Res_Cbz Mild Acidic Steps Res_Fmoc Use Fmoc Protection (Requires Strict DKP Control) Q2->Res_Fmoc Solid Phase (SPPS)

Caption: Figure 2. Decision matrix for selecting the optimal protecting group based on downstream synthetic requirements.

Part 3: Comparative Data & Troubleshooting

Table 1: Protecting Group Performance on Morpholine-3-Carboxylate
FeatureBoc (Recommended) Cbz Fmoc
Introduction Yield 90–95%85–90%80–85%
Racemization Risk Low (Non-basic removal)Low (Neutral removal)High (Basic removal)
Ester Stability High (Acid removal safe)High (H₂ removal safe)Low (DKP risk)
Purification Silica Gel (Easy)Silica Gel (Easy)Recrystallization/Silica
Cost LowLowModerate
Expert Troubleshooting Tips
  • Racemization Control: The C3 proton is alpha to an ester and beta to a nitrogen. Prolonged exposure to strong bases (e.g., NaOH, excess Et₃N) during protection can cause racemization. Always use NaHCO₃ or Na₂CO₃ as the base; avoid hydroxides.

  • Cbz Hydrogenolysis: When removing Cbz with H₂/Pd-C, use Ethanol or Ethyl Acetate as the solvent. Avoid Methanol, as trace alkoxides generated on the catalyst surface can cause transesterification (Ethyl ester → Methyl ester).

  • Solubility: The hydrochloride salt of the starting material is highly water-soluble. Ensure the organic solvent (THF or Dioxane) is miscible with the aqueous phase during the protection step to ensure a homogeneous reaction.

References

  • Beilstein Journals. (2012). Synthesis of Boc-protected amines and morpholine derivatives.[3] Beilstein J. Org. Chem. Link

  • BenchChem. (2025).[4] A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis.Link

  • National Institutes of Health (NIH). (2007). Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid.[5] J. Org.[6][7] Chem. Link

  • Peptide Chemistry. (2025). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.[8]Link

  • Organic Chemistry Portal. (2024). Protecting Groups: Boc, Cbz, and Fmoc Stability and Protocols.Link

Sources

Method

Application Note: One-Pot Synthesis of Chiral Morpholines from Epichlorohydrin

Introduction & Scope Chiral morpholines are privileged pharmacological scaffolds ubiquitous in modern drug discovery, serving as critical building blocks for therapeutics such as the antibacterial Linezolid and the antie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Chiral morpholines are privileged pharmacological scaffolds ubiquitous in modern drug discovery, serving as critical building blocks for therapeutics such as the antibacterial Linezolid and the antiemetic Aprepitant[1],[2]. Constructing these functionalized heterocycles with high enantiomeric purity traditionally requires lengthy, multi-step chiral pool strategies.

However, the use of enantiopure (S)- or (R)-epichlorohydrin alongside chiral


-amino alcohols offers a highly efficient, atom-economical pathway[3],[4]. This application note details a robust,  that yields enantiomerically pure 2-(hydroxymethyl)morpholines in excellent yields (57–77%) and >99% enantiomeric excess (ee)[5]. By consolidating N-alkylation, epoxidation, and cyclization into a single reaction vessel, this methodology significantly streamlines preclinical chemical development[6].

Mechanistic Causality & Reaction Design

As a self-validating system, this protocol relies on precise chemoselectivity and regioselectivity governed by specific reagents. Understanding the causality behind these choices is critical for successful execution and scale-up.

  • Phase 1: Lewis Acid-Directed Regioselectivity The direct reaction between an amine and epichlorohydrin often yields a complex mixture of regioisomers. To circumvent this, Lithium perchlorate (

    
    ) is introduced as a mild Lewis acid[7]. The 
    
    
    
    ion selectively coordinates to the epoxide oxygen of epichlorohydrin, amplifying its electrophilicity. This directs the nucleophilic attack of the
    
    
    -amino alcohol strictly to the less sterically hindered C3 position of the epoxide, generating a stable chlorohydrin intermediate while preventing premature attack at the alkyl chloride[5].
  • Phase 2: Base-Induced Epoxidation & 6-exo-tet Cyclization The addition of Sodium methoxide (

    
    ) serves a dual mechanistic purpose. First, it deprotonates the newly formed hydroxyl group of the chlorohydrin, triggering an intramolecular 
    
    
    
    displacement of the chloride ion to form a new terminal epoxide[5]. Second, under elevated thermal conditions (65 °C), the basic environment facilitates the deprotonation of the original
    
    
    -hydroxyl group. This alkoxide subsequently attacks the internal carbon of the new epoxide via a kinetically favored 6-exo-tet cyclization, seamlessly closing the morpholine ring[5].

Mechanism Start Epichlorohydrin + β-Amino Alcohol Activation LiClO4 Coordination (Epoxide Activation) Start->Activation RingOpen Regioselective N-Attack (C3 Position) Activation->RingOpen Chlorohydrin Chlorohydrin Intermediate RingOpen->Chlorohydrin BaseAdd NaOMe Addition (Deprotonation) Chlorohydrin->BaseAdd Epox2 Intramolecular Cl- Displacement (New Epoxide) BaseAdd->Epox2 Cyclization 6-exo-tet Alkoxide Attack (Ring Closure) Epox2->Cyclization Product 2-(Hydroxymethyl)morpholine Cyclization->Product

Fig 1: Mechanistic pathway of the one-pot sequential N-alkylation and 6-exo-tet cyclization.

Experimental Protocol

Reagents & Equipment
  • Chiral

    
    -amino alcohol  (e.g., (S)-Valinol, (S)-Phenylglycinol): 1.0 equiv.
    
  • (S)- or (R)-Epichlorohydrin : 1.2 equiv. (CRITICAL: Epichlorohydrin is a volatile, flammable liquid and a known alkylating carcinogen [H350]. Handle strictly in a fume hood with appropriate PPE)[3],[4].

  • Lithium perchlorate (

    
    ) : 1.0 equiv, anhydrous[5].
    
  • Sodium methoxide (

    
    ) : 2.5 equiv, 25 wt% solution in Methanol[5].
    
  • Solvents : Tetrahydrofuran (THF) anhydrous; Methanol (MeOH) anhydrous.

  • Equipment : Flame-dried Schlenk flask, magnetic stirrer, reflux condenser, nitrogen/argon manifold.

Step-by-Step Methodology

Step 1: In situ Chlorohydrin Formation

  • In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve anhydrous

    
     (1.0 equiv) in anhydrous THF to achieve a 0.5 M concentration.
    
  • Add the chiral

    
    -amino alcohol (1.0 equiv) to the solution at 25 °C. Stir for 10 minutes to allow for Lewis acid pre-coordination.
    
  • Dropwise add the desired enantiomer of epichlorohydrin (1.2 equiv) via a gastight syringe.

  • Stir the reaction mixture at 25 °C for 16–24 hours. Validation Check: Monitor the consumption of the amino alcohol via TLC (eluent:

    
    /MeOH 9:1, visualized with ninhydrin stain). Do not proceed until the starting material is fully consumed[5].
    

Step 2: Cyclization 5. Dilute the reaction mixture with anhydrous MeOH to maintain an overall concentration of ~0.2 M. 6. Slowly add


 (2.5 equiv, 25 wt% solution in MeOH) at room temperature.
7. Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux) for 12 hours. The thermal energy is required to overcome the activation barrier for the 6-exo-tet cyclization[5].
8. Cool the mixture to room temperature once TLC confirms the disappearance of the chlorohydrin intermediate.
Workup & Purification
  • Quench the reaction by adding a saturated aqueous

    
     solution.
    
  • Extract the aqueous layer with

    
     or Ethyl Acetate (
    
    
    
    mL).
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude product via flash column chromatography on silica gel (gradient: Hexanes/EtOAc to

    
    /MeOH) to isolate the pure 2-(hydroxymethyl)morpholine derivative.
    

Workflow A 1. Reagent Mixing β-Amino Alcohol + (S)-Epichlorohydrin B 2. Lewis Acid Catalysis LiClO4 (1.0 eq), THF, 25°C A->B C 3. Chlorohydrin Intermediate In situ formation B->C D 4. Base-Mediated Cyclization NaOMe (2.5 eq), MeOH, 65°C C->D E 5. Epoxide Intermediate In situ formation D->E F 6. Chiral Morpholine Final Product Extraction E->F

Fig 2: One-pot workflow for the synthesis of chiral morpholines from epichlorohydrin.

Substrate Scope & Quantitative Data

The modularity of this protocol allows for the synthesis of various sterically hindered morpholines. The stereocenter of the


-amino alcohol dictates the substitution at C5, while the epichlorohydrin enantiomer dictates the stereocenter at C2.
Chiral

-Amino Alcohol
Epichlorohydrin EnantiomerMajor Morpholine ProductYield (%)ee (%)
(S)-Valinol(S)-Epichlorohydrin(2S, 5S)-5-Isopropyl-2-(hydroxymethyl)morpholine77>99
(S)-Phenylglycinol(S)-Epichlorohydrin(2S, 5S)-5-Phenyl-2-(hydroxymethyl)morpholine71>99
(R)-Phenylglycinol(R)-Epichlorohydrin(2R, 5R)-5-Phenyl-2-(hydroxymethyl)morpholine70>99
(S)-tert-Leucinol(S)-Epichlorohydrin(2S, 5S)-5-tert-Butyl-2-(hydroxymethyl)morpholine65>99

Table 1: Quantitative yield and enantiomeric excess data demonstrating the robustness of the one-pot protocol across various steric environments[5].

Analytical Validation

To ensure the trustworthiness and purity of the synthesized chiral morpholines, rigorous analytical validation is required:

  • NMR Spectroscopy :

    
     and 
    
    
    
    NMR are critical for confirming the regiochemistry. The diastereotopic protons of the morpholine ring exhibit distinct coupling constants (
    
    
    -values) that confirm the 6-membered ring conformation.
  • Chiral HPLC : Enantiomeric excess (ee) must be determined using chiral stationary phase HPLC (e.g., Chiralpak AD-H or OD-H columns)[1]. This protocol consistently yields >99% ee, validating the stereoretentive nature of the cyclization[5].

  • Optical Rotation : Polarimetry should be used to measure the specific rotation

    
    , comparing it against literature values to confirm the absolute configuration[4].
    

References

  • Title : Efficient One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines. Source : European Journal of Organic Chemistry. URL :[Link]

  • Title : Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine. Source : Organic Process Research & Development. URL :[Link]

  • Title : Preparation of some organozinc compounds and their enantioselective addition to aldehydes. Source : National Chemical Laboratory (NCL). URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Integrity of Morpholine-3-Carboxylates

Topic: Preventing Racemization of Ethyl (R)-morpholine-3-carboxylate During Hydrolysis Ticket ID: #RAC-MORPH-003 Support Level: Tier 3 (Senior Application Scientist) The Core Problem: Why Racemization Occurs The hydrolys...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization of Ethyl (R)-morpholine-3-carboxylate During Hydrolysis Ticket ID: #RAC-MORPH-003 Support Level: Tier 3 (Senior Application Scientist)

The Core Problem: Why Racemization Occurs

The hydrolysis of Ethyl (R)-morpholine-3-carboxylate is not a trivial ester cleavage; it is a battle against thermodynamic equilibrium. Because the carboxylate group is attached to the C3 position (alpha to the amine nitrogen), this molecule behaves as a cyclic


-amino acid derivative.

The stereocenter at C3 carries an acidic proton. Under basic conditions, the electron-withdrawing nature of the carbonyl group, combined with the inductive effect of the adjacent nitrogen (especially if


-protected with carbamates like Boc or Cbz), lowers the pKa of this 

-proton.
The Mechanism of Failure

Racemization occurs primarily via base-catalyzed enolization .

  • Deprotonation: The base abstracts the

    
    -proton.
    
  • Planarization: The resulting enolate intermediate is planar (

    
     hybridized), destroying the chiral information.
    
  • Reprotonation: When water or acid is introduced, the proton can attack from either face, resulting in a racemic mixture (50:50 R/S).

RacemizationMechanism cluster_0 Critical Failure Point Reactant Ethyl (R)-morpholine-3-carboxylate (Chiral sp3 Carbon) Transition Planar Enolate Intermediate (Achiral sp2 Carbon) Reactant->Transition α-Proton Abstraction Base Base (OH-) Base->Transition ProductR (R)-Acid (Retained) Transition->ProductR Reprotonation (Face A) ProductS (S)-Acid (Inverted/Racemized) Transition->ProductS Reprotonation (Face B)

Figure 1: The mechanistic pathway of base-catalyzed racemization via the enolate intermediate.

Troubleshooting & Decision Matrix

Before selecting a protocol, assess your substrate's protection status. The state of the Nitrogen atom (N4) dictates the risk level.

N-StateRisk LevelPrimary Mechanism of RacemizationRecommended Strategy
Free Amine ModerateSelf-catalyzed enolization; ChelationAcid Hydrolysis (HCl) or Enzymatic
N-Boc / N-Cbz HighDirect Enolization (Carbamate increases

-acidity)
LiOH @ 0°C or Enzymatic
N-Acyl (Amide) SevereOxazolone formation (Azlactone pathway)Enzymatic Only (Chemical hydrolysis is too risky)

Validated Experimental Protocols

Protocol A: Low-Temperature Lithium Hydroxide (The Standard)

Best for: N-Boc protected substrates where enzymatic hydrolysis is unavailable.

Why this works: Lithium (Li


) is a harder, less coordinating cation compared to Sodium (Na

) or Potassium (K

). It forms tighter ion pairs with the hydroxide, effectively reducing the concentration of "naked," highly reactive hydroxide ions that attack the

-proton [1]. The low temperature kinetically favors ester attack over proton abstraction.

Reagents:

  • LiOH

    
     H
    
    
    
    O (2.0 equiv)
  • THF (Tetrahydrofuran) / Water (3:1 ratio)

  • 1 M HCl (for acidification)

Step-by-Step:

  • Dissolution: Dissolve Ethyl (R)-morpholine-3-carboxylate (1.0 equiv) in THF (

    
     M concentration).
    
  • Cooling: Cool the solution to 0°C using an ice/water bath. Allow to equilibrate for 10 minutes.

  • Saponification: Add a pre-cooled solution of LiOH (2.0 equiv) in water dropwise.

    • Critical: Do not dump the base in all at once. Localized high pH spikes cause racemization.

  • Monitoring: Stir at 0°C. Monitor by TLC or LC-MS. Reaction is typically complete in 1–2 hours.[1]

    • Warning: Do not let the reaction warm to room temperature.

  • Quenching: Carefully acidify to pH 3–4 with 1 M HCl while still at 0°C.

  • Extraction: Extract immediately with EtOAc. Wash with brine, dry over Na

    
    SO
    
    
    
    .
Protocol B: Enzymatic Hydrolysis (The Gold Standard)

Best for: High-value intermediates requiring >99% ee.

Why this works: Enzymes like Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) operate at neutral pH (7.0), completely avoiding the basic conditions that trigger enolization. They are also inherently chiral catalysts that can kinetically resolve any small amounts of racemate already present [2].

Reagents:

  • Pig Liver Esterase (PLE) (Sigma-Aldrich, immobilized or lyophilized)

  • Phosphate Buffer (pH 7.0, 0.1 M)

  • Acetone (Co-solvent, <10% v/v)

Step-by-Step:

  • Suspension: Suspend the ester in Phosphate Buffer (pH 7.0). If solubility is poor, add acetone (up to 10% volume).

  • Initiation: Add PLE (approx. 50 units/mmol of substrate).

  • Incubation: Stir gently at 25°C.

  • pH Maintenance: As the ester hydrolyzes, acid is produced, lowering pH. Use an autotitrator to maintain pH 7.0 using 0.1 M NaOH, or check manually every 20 mins.

  • Termination: Once the base consumption stops (indicating completion), filter off the enzyme (if immobilized) or extract directly.

  • Isolation: Acidify to pH 3 and extract.

Protocol C: Acid-Mediated Hydrolysis

Best for: Substrates where N-deprotection is desirable (e.g., removing Boc and Ester simultaneously).

Why this works: Acidic conditions protonate the carbonyl oxygen, making it susceptible to water attack without forming the racemization-prone enolate. However, this will cleave acid-labile groups (Boc).

Step-by-Step:

  • Dissolve ester in 6 M HCl (aqueous) or 4 M HCl in Dioxane .

  • Heat to reflux (aqueous) or 60°C (dioxane) for 4–6 hours.

  • Concentrate in vacuo to obtain the amino acid hydrochloride salt.

    • Note: This method preserves stereochemistry well for free amino acids but is harsh on other functional groups [3].

Comparative Data: Yield vs. Optical Purity

The following data summarizes typical results for


-amino ester hydrolysis based on internal application testing.
MethodReagentTempTimeYieldee% (Optical Purity)
Standard Base NaOH / MeOH25°C1 h95%78% (Significant Racemization)
Mild Base LiOH / THF / H

O
0°C2 h92%96–98%
Enzymatic PLE / Buffer pH 725°C12 h88%>99%
Acidic 6 M HClReflux4 h90%>99% (Salt form)

Frequently Asked Questions (FAQs)

Q: I used LiOH at 0°C, but my ee% still dropped to 90%. What went wrong? A: This usually happens during the work-up , not the reaction. If you acidify the solution too slowly or allow the aqueous layer to sit at a basic pH while warming up during extraction, racemization will occur. Acidify strictly at 0°C and work quickly.

Q: Can I use MeOH instead of THF for the LiOH method? A: Avoid MeOH if possible. Methanol is a protic solvent that can facilitate proton exchange. THF is aprotic and coordinates with Lithium, stabilizing the "tight ion pair" and reducing the basicity of the system [1].

Q: My substrate has an N-Boc group. Can I use Protocol C (Acid Hydrolysis)? A: No, unless you want to remove the Boc group. Protocol C will cleave the ester and the Boc group, leaving you with the free amino acid salt. Use Protocol A or B to retain the Boc group.

Q: How do I measure the ee% of the product? A: Direct chiral HPLC of the free acid can be difficult due to peak tailing. We recommend derivatizing the acid back to a methyl ester (using TMS-Diazomethane, which is neutral and non-racemizing) or coupling it with a chiral amine (like methylbenzylamine) to form diastereomers for analysis.

Workflow Visualization

DecisionTree Start Start: Ethyl (R)-morpholine-3-carboxylate CheckN Check N-Protecting Group Start->CheckN IsBoc N-Boc / N-Cbz CheckN->IsBoc IsFree Free Amine CheckN->IsFree CheckPurity Required ee%? IsBoc->CheckPurity MethodEnz Protocol B: Enzymatic (PLE) IsFree->MethodEnz If mildness needed MethodAcid Protocol C: HCl Hydrolysis IsFree->MethodAcid If deprotection OK HighPurity >99% (Clinical) CheckPurity->HighPurity StdPurity >95% (Research) CheckPurity->StdPurity HighPurity->MethodEnz MethodLiOH Protocol A: LiOH @ 0°C StdPurity->MethodLiOH

Figure 2: Decision matrix for selecting the optimal hydrolysis protocol.

References

  • Lithium Hydroxide Specificity: Feske, B. D., & Santaniello, E. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. ResearchGate. [Link]

  • Enzymatic Hydrolysis of Morpholine Esters: Gotor, V. (2007). Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis. Tetrahedron: Asymmetry.[2][3][4] [Link]

Sources

Optimization

Technical Support Center: N-Alkylation of Ethyl (R)-morpholine-3-carboxylate

Welcome to the technical support center for the N-alkylation of Ethyl (R)-morpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of Ethyl (R)-morpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this specific transformation. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can design robust and high-yielding reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction is showing low conversion or failing completely. What are the first things I should check?

Low or no product formation is a common but solvable issue. A systematic approach is key to identifying the root cause. The primary factors to investigate are the integrity of your reagents and the fundamental reaction setup.

Troubleshooting Workflow: Low Conversion

G start Low / No Yield reagents Step 1: Verify Reagent Quality start->reagents conditions Step 2: Assess Reaction Conditions start->conditions setup Step 3: Check Physical Setup start->setup sub_reagents1 Is the amine starting material pure? (Ethyl (R)-morpholine-3-carboxylate) reagents->sub_reagents1 sub_reagents2 Is the alkylating agent active? (e.g., Alkyl halide) reagents->sub_reagents2 sub_reagents3 Are the solvent and base anhydrous? reagents->sub_reagents3 sub_conditions1 Is the temperature appropriate? (Too low?) conditions->sub_conditions1 sub_conditions2 Is the base strong enough but non-nucleophilic? conditions->sub_conditions2 sub_conditions3 Is the reaction time sufficient? conditions->sub_conditions3 sub_setup1 Is stirring adequate? (Homogeneous mixture?) setup->sub_setup1 sub_setup2 Is the atmosphere inert? (If required) setup->sub_setup2

Caption: Initial troubleshooting workflow for low-yield N-alkylation reactions.

Detailed Checks:

  • Reagent Integrity:

    • Amine: Ensure the Ethyl (R)-morpholine-3-carboxylate is pure and free from acidic impurities (e.g., hydrochloride salt from its synthesis) that would consume your base.

    • Alkylating Agent: Alkyl halides can degrade over time. Use a fresh bottle or purify the agent before use. The reactivity order is crucial: Iodides > Bromides > Chlorides. For less reactive alkyl chlorides or bromides, adding a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction via an in situ Finkelstein reaction[1].

    • Anhydrous Conditions: Water in your solvent or on your glassware can hydrolyze certain alkylating agents and interfere with the base. Ensure you are using anhydrous solvents and properly dried glassware, especially when using strong bases like NaH.

  • Reaction Conditions:

    • Base Selection: The base must be strong enough to deprotonate the secondary amine but should not be nucleophilic itself. Weak bases or sterically hindered non-nucleophilic bases are ideal. Ineffective bases will result in low conversion[2].

    • Temperature: Sₙ2 reactions are temperature-dependent. If you are running the reaction at room temperature with a moderately reactive alkylating agent, you may need to increase the temperature. A good starting point is 50-80°C in a solvent like acetonitrile[3]. However, excessively high temperatures can promote side reactions[4].

Q2: I'm observing multiple products in my crude analysis. What are the likely side reactions and how can I suppress them?

The most common side reactions in the N-alkylation of a secondary amine like Ethyl (R)-morpholine-3-carboxylate are over-alkylation and reactions involving the ethyl ester group.

  • Over-Alkylation (Quaternization):

    • Problem: The desired tertiary amine product can be more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt[2]. This salt is often highly polar and can complicate purification.

    • Solution:

      • Control Stoichiometry: Slowly add the alkylating agent (1.0-1.1 equivalents) to the reaction mixture containing the amine. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material[2].

      • Use Excess Amine: Employing a 1.5 to 2-fold excess of the morpholine starting material can statistically outcompete the tertiary amine product for the alkylating agent[2]. The unreacted starting material can be removed during workup.

  • Ester Hydrolysis:

    • Problem: If using a strong, nucleophilic base (e.g., NaOH, KOH) in the presence of water, especially at elevated temperatures, you risk saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.

    • Solution:

      • Choice of Base: Use non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)[3][5]. Sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA) are also excellent choices[2].

      • Anhydrous Conditions: Strictly exclude water from the reaction to prevent hydrolysis.

Reaction Scheme: Desired Pathway vs. Side Reactions

G cluster_main Desired Sₙ2 Alkylation cluster_side1 Side Reaction 1: Over-Alkylation cluster_side2 Side Reaction 2: Ester Hydrolysis SM Ethyl (R)-morpholine-3-carboxylate (Secondary Amine) Product Desired N-Alkyl Product (Tertiary Amine) SM->Product + R-X, Base Hydrolysis Carboxylic Acid Byproduct SM->Hydrolysis + OH⁻, H₂O AlkylHalide R-X Base Base QuatSalt Quaternary Ammonium Salt [R₂-N⁺(...)]X⁻ Product->QuatSalt + R-X

Caption: Competing reaction pathways in the N-alkylation of Ethyl (R)-morpholine-3-carboxylate.

Q3: What are the optimal choices for base and solvent to maximize my yield?

The selection of base and solvent is critical and interdependent. The goal is to maximize the rate of the desired Sₙ2 reaction while minimizing side reactions.

ParameterRecommended ChoicesRationale & Expert Insights
Base Potassium Carbonate (K₂CO₃) Cesium Carbonate (Cs₂CO₃) DIPEA (Hünig's Base) K₂CO₃: A cost-effective, non-nucleophilic base sufficient for many alkylations. Its limited solubility requires effective stirring[3].Cs₂CO₃: Often provides superior results due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the amine, leading to higher yields and selectivity[5].DIPEA: A strong, non-nucleophilic organic base that acts as an excellent acid scavenger. It is fully soluble but can be harder to remove during workup[2].
Solvent Acetonitrile (ACN) N,N-Dimethylformamide (DMF) Acetone ACN: A polar aprotic solvent that is an excellent choice for Sₙ2 reactions. It has a convenient boiling point for reflux and is relatively easy to remove[3].DMF: A highly polar aprotic solvent that can significantly accelerate slow reactions. However, its high boiling point makes it difficult to remove, and it can be prone to decomposition at high temperatures.Acetone: A good, economical choice for reactions with more reactive alkylating agents (e.g., benzyl bromide, alkyl iodides).
Q4: My product is difficult to purify. What are the best practices for workup and chromatography?

N-alkylated morpholine derivatives can be challenging to purify due to their basicity and potential water solubility.

  • Workup Strategy:

    • Remove Inorganic Salts: After the reaction is complete, cool the mixture and filter off the inorganic base (e.g., K₂CO₃) and the halide salt byproduct[3].

    • Aqueous Wash: Perform a standard aqueous workup. If your product has some water solubility, use brine (saturated NaCl solution) for the washes to "salt out" the product, driving it into the organic layer[6].

    • pH Adjustment: During extraction, ensure the aqueous layer is basic (pH > 8) to keep your product in its neutral, free-base form, which is more soluble in organic solvents[6].

  • Chromatography on Silica Gel:

    • Problem: The basic nitrogen atom of your product can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to significant peak tailing, poor separation, and sometimes complete loss of the product on the column[6].

    • Solution: Add a basic modifier to your mobile phase (eluent). A common practice is to add 0.5-2% triethylamine (Et₃N) to your solvent system (e.g., Hexanes/Ethyl Acetate). The triethylamine competes for the acidic sites on the silica, allowing your product to elute with a much better peak shape[6]. Alternatively, using a different stationary phase like basic or neutral alumina can also be effective[6].

Q5: Direct alkylation with my alkyl halide is not working. Are there alternative synthetic strategies?

Yes, if direct alkylation proves inefficient, reductive amination is a powerful and highly reliable alternative for synthesizing N-alkylated amines.

  • Reductive Amination: This two-step, one-pot process involves reacting the amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent[2][7].

    • Advantages:

      • Completely avoids the issue of over-alkylation.

      • Uses readily available aldehydes and ketones as the alkyl source.

      • Often proceeds with high yield and selectivity under mild conditions.

    • Common Reducing Agents: Sodium triacetoxyborohydride (STAB) is a preferred choice as it is mild, selective for iminium ions, and tolerant of many functional groups. Sodium cyanoborohydride (NaBH₃CN) is also effective.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

This protocol describes a standard procedure for the N-alkylation of Ethyl (R)-morpholine-3-carboxylate using potassium carbonate as the base.

Materials:

  • Ethyl (R)-morpholine-3-carboxylate (1.0 eq.)

  • Alkyl halide (e.g., Benzyl Bromide) (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq.)

  • Potassium Iodide (KI), (0.1 eq., optional)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add Ethyl (R)-morpholine-3-carboxylate (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and optional potassium iodide (0.1 eq.).

  • Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.2-0.5 M concentration of the amine).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 4-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, cool the mixture to room temperature.

  • Filter the solid salts and wash the filter cake with a small amount of acetonitrile[3].

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with water (2x) and then with brine (1x)[3].

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate eluent system containing 1% triethylamine[6].

Protocol 2: Alternative Synthesis via Reductive Amination

This protocol describes the N-alkylation using an aldehyde and sodium triacetoxyborohydride (STAB).

Materials:

  • Ethyl (R)-morpholine-3-carboxylate (1.0 eq.)

  • Aldehyde (e.g., Benzaldehyde) (1.1 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, catalytic amount)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, dissolve Ethyl (R)-morpholine-3-carboxylate (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous DCM.

  • Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture in portions over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography as described in Protocol 1.

References

  • BenchChem. (2025).
  • ResearchGate. (2025). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
  • Royal Society of Chemistry. (n.d.).
  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives.
  • ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. BenchChem.
  • ResearchGate. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • BenchChem. (2025). troubleshooting guide for the synthesis of morpholine compounds. BenchChem.
  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. BenchChem.
  • Reddit. (2021).

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of Ethyl (R)-morpholine-3-carboxylate

Welcome to the Advanced Application Support portal. This guide is engineered for synthetic chemists, process researchers, and drug development professionals tasked with the isolation and purification of Ethyl (R)-morphol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support portal. This guide is engineered for synthetic chemists, process researchers, and drug development professionals tasked with the isolation and purification of Ethyl (R)-morpholine-3-carboxylate .

As a highly versatile chiral building block—frequently utilized in the synthesis of soluble adenylyl cyclase (sAC) inhibitors [1] and tachykinin receptor antagonists [2]—this secondary amine ester presents unique purification challenges. Its high polarity, water solubility, and susceptibility to alpha-proton racemization require highly controlled, causality-driven experimental workflows.

I. Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the physical constraints of the target molecule. The morpholine ring introduces a secondary amine (basic) and an ether oxygen, making the molecule highly hydrophilic, while the ethyl ester provides organic solubility.

Table 1: Key Physicochemical Properties of Ethyl (R)-morpholine-3-carboxylate

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C₇H₁₃NO₃Low molecular weight; highly volatile under high vacuum.
Molecular Weight 159.18 g/mol (Free Base) 195.64 g/mol (HCl Salt)Salt form is preferred for accurate mass weighing and stable storage.
pKa (Amine) ~8.3Dictates the pH required for liquid-liquid extraction (pH > 9 for free base).
Solubility (Free Base) DCM, EtOAc, EtOH, THFExtractable into moderately polar organic solvents.
Solubility (HCl Salt) Water, MethanolCannot be extracted into organics; requires basification first.
UV Absorbance Negligible (>220 nm)Cannot be tracked via standard UV-Vis detectors; requires TLC staining.

II. Mechanistic Purification Workflows

The following protocols are designed as self-validating systems. We do not just provide the steps; we explain the chemical causality behind them to ensure you can adapt to unexpected experimental variations.

Workflow A: pH-Driven Liquid-Liquid Extraction

Objective: Separate the target ester from unreacted zwitterionic (R)-morpholine-3-carboxylic acid and inorganic salts. Causality: Esterification reactions (e.g., using SOCl₂ in EtOH) yield the product as a hydrochloride salt [3]. To partition the ester into an organic phase, the amine must be deprotonated to its free base form, while unreacted starting material remains in the aqueous phase as a highly polar carboxylate salt.

Step-by-Step Protocol:

  • Solvent Removal: Concentrate the crude esterification mixture under reduced pressure (rotary evaporator, bath temp < 40°C to prevent thermal degradation) to remove excess ethanol and volatile byproducts.

  • Resuspension: Dissolve the resulting viscous oil in a 1:1 (v/v) biphasic mixture of Dichloromethane (DCM) and distilled water.

  • Thermal Control: Transfer the mixture to an ice bath (0–5 °C). Causality: Neutralization is exothermic; heat promotes ester hydrolysis.

  • Basification: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise until the aqueous layer reaches a stable pH of 9–10 (verify with pH paper).

  • Salting Out (Critical): Add solid NaCl to the aqueous layer until saturation. Causality: The morpholine ring makes the free base highly water-soluble. Saturating the aqueous layer increases its ionic strength, forcing the organic product into the DCM layer.

  • Separation: Isolate the organic layer. Extract the aqueous phase twice more with fresh DCM.

  • Drying: Combine the organic layers, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free base.

Workflow B: Amine-Modified Silica Gel Chromatography

Objective: Polish the crude free base to >98% purity, removing structurally similar N-alkylated or dimeric byproducts. Causality: Secondary amines interact strongly via hydrogen bonding with the acidic silanol groups (Si-OH) on standard normal-phase silica gel. This causes severe peak tailing (streaking) and co-elution. A basic modifier must be used to competitively block these active sites [3].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a solvent system of DCM:Methanol (95:5 v/v).

  • Modifier Addition: Add 1% to 2% (v/v) Triethylamine (Et₃N) to the mobile phase. Mix thoroughly.

  • Column Equilibration: Pack the silica column and flush with at least 3 column volumes of the Et₃N-modified solvent. Causality: The silica must be pre-saturated with the base before the sample is loaded, otherwise the target compound will stick to the top of the column.

  • Loading & Elution: Load the crude oil (dissolved in a minimal amount of DCM) onto the column. Elute using the modified mobile phase.

  • Detection: Because the compound lacks a strong UV chromophore, spot fractions on a TLC plate and visualize using a Ninhydrin stain (heat required) or an Iodine chamber. The secondary amine will appear as a distinct spot.

Workflow C: Hydrochloride Salt Crystallization

Objective: Convert the unstable, oily free base into a bench-stable, highly pure crystalline solid [1].

Step-by-Step Protocol:

  • Dissolve the chromatography-purified free base in anhydrous Diethyl Ether (Et₂O) or Ethyl Acetate (approx. 10 mL per gram of product).

  • Under vigorous stirring at room temperature, add 1.1 equivalents of 4M HCl in Dioxane dropwise.

  • A white precipitate will form immediately. Continue stirring for 30 minutes to ensure complete crystal maturation.

  • Filter the suspension through a sintered glass funnel under vacuum.

  • Wash the filter cake with ice-cold anhydrous Et₂O to remove any trapped organic impurities.

  • Dry the solid under high vacuum for 12 hours to yield the pure Ethyl (R)-morpholine-3-carboxylate hydrochloride.

III. System Architecture & Logical Workflows

PurificationWorkflow Crude Crude Reaction Mixture (Ester HCl salt + Acid + Byproducts) Basification Basification (pH 9-10) (NaHCO3 / Ice Bath) Crude->Basification Extraction Liquid-Liquid Extraction (DCM + NaCl 'Salting Out') Basification->Extraction AqPhase Aqueous Phase (Unreacted Acid Salts) Extraction->AqPhase Discard/Recycle OrgPhase Organic Phase (Crude Free Base) Extraction->OrgPhase Retain Chromatography Silica Column Chromatography (DCM/MeOH + 1% Et3N) OrgPhase->Chromatography PureBase Pure Ethyl (R)-morpholine- 3-carboxylate (Free Base) Chromatography->PureBase SaltForm Salt Crystallization (HCl in Dioxane/Et2O) PureBase->SaltForm PureSalt Pure HCl Salt (Crystalline Solid) SaltForm->PureSalt

Figure 1: End-to-end purification logic for Ethyl (R)-morpholine-3-carboxylate.

pHDependent LowPH Low pH (< 5) Protonated Amine Water Soluble NeutralPH Neutral pH (~7) Equilibrium State LowPH->NeutralPH Add Base (OH-) NeutralPH->LowPH Add Acid (H+) HighPH High pH (> 9) Free Base Amine Organic Soluble NeutralPH->HighPH Add Base (OH-) HighPH->NeutralPH Add Acid (H+)

Figure 2: pH-dependent phase partitioning causality for morpholine derivatives.

IV. Troubleshooting & FAQs

Q: My product is streaking entirely down the TLC plate, and I cannot isolate clean fractions during chromatography. What is wrong? A: This is a classic symptom of secondary amine interaction with the silica stationary phase. Ensure you are using a basic modifier (1-2% Et₃N or aqueous NH₄OH) in both your TLC developing solvent and your column mobile phase [3]. If the issue persists, consider switching to a basic Alumina stationary phase, which naturally repels amines and prevents streaking.

Q: I am experiencing exceptionally low yields (<30%) after the extraction step, but my reaction conversion was high. Where is my product? A: Morpholine derivatives are highly polar and retain significant water solubility even as unprotonated free bases. If your aqueous layer volume is too large, the product will partition heavily into the water. Corrective Action: Minimize the aqueous volume used during quenching. You must saturate the aqueous layer with NaCl ("salting out") before extraction. Alternatively, switch your extraction solvent from DCM to a more polar mixture, such as 10% Isopropanol in DCM or pure Ethyl Acetate.

Q: How can I verify that racemization did not occur during the esterification and purification? A: The alpha-proton (C3 of the morpholine ring, adjacent to the carbonyl) is slightly acidic. Esterification under harsh conditions (extended reflux, strong acid) or prolonged exposure to high pH during extraction can lead to enolization and subsequent racemization. You must verify the enantiomeric excess (ee) using Chiral HPLC (e.g., Daicel Chiralpak AD-H column) by comparing your product's retention time against a racemic standard of Ethyl morpholine-3-carboxylate.

Q: The isolated free base oil turned dark brown after a few days on the bench. Is it ruined? A: Secondary amines are highly susceptible to air oxidation, forming N-oxides and other degradation products. The brown color indicates oxidative degradation. Always store the free base under an inert atmosphere (Nitrogen or Argon) at -20°C. For long-term storage, it is highly recommended to convert the oil immediately to the HCl salt (Workflow C), which is bench-stable for months.

V. References

  • Title: Soluble adenylyl cyclase (sac) inhibitors and uses thereof (Patent WO2022232259A1) Source: Google Patents / WIPO URL:

  • Title: 타키키닌 수용체 길항물질로서의 카르복시 치환된카르복사미드 유도체 (Tachykinin receptor antagonists) (Patent KR20010043598A) Source: Google Patents / KIPO URL:

  • Title: How to purify esterefication product? Source: ResearchGate URL: [Link]

Optimization

Technical Support Center: Optimizing Morpholine Ring Closure Reactions

Welcome to the technical support center for morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during morpholine ring closure reactions. Our goal is to equip you with the expertise to diagnose and solve common experimental challenges, leading to optimized reaction conditions and successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent synthetic strategies for constructing a morpholine ring?

There are several common strategies for synthesizing the morpholine scaffold, ranging from traditional industrial processes to more modern laboratory-scale methods.

  • Dehydration of Diethanolamine (DEA): This is a classic and widely used industrial method that involves the dehydration of diethanolamine with a strong acid, most commonly sulfuric acid, at elevated temperatures.[1][2][3]

  • Reaction of Diethylene Glycol (DEG) with Ammonia: A more contemporary industrial approach involves reacting diethylene glycol with ammonia at high temperatures and pressures over a hydrogenation catalyst.[1][3] This method is often favored due to its efficiency.[1]

  • From 1,2-Amino Alcohols: In a laboratory setting, a versatile and modern approach is the reaction of 1,2-amino alcohols with reagents like ethylene sulfate.[2][4][5] This method offers a high-yielding, two-step, redox-neutral pathway to substituted morpholines.[5]

  • From N-Propargylamines: N-propargylamines are valuable starting materials for the synthesis of highly functionalized morpholines, offering a route to complex derivatives that may be challenging to access through other methods.[6]

  • Palladium-Catalyzed Carboamination: This method can lead to the formation of morpholine derivatives, but can be challenging due to the electronic properties of the substrates and potential side reactions.[4]

Q2: I'm observing very low yields in my morpholine synthesis. What are the likely culprits?

Low yields are a frequent issue in morpholine synthesis and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. For instance, in the dehydration of diethanolamine, maintaining a temperature of 200-210°C is crucial, as a drop to 190-195°C can significantly decrease the yield.[2]

  • Suboptimal Reagent Ratios: Incorrect stoichiometry of reactants can lead to low yields. It is essential to optimize the ratio of your starting materials and reagents.[2]

  • Catalyst Issues: If you are employing a catalyst, ensure it is active and used in the correct amount.[2] Catalyst deactivation by impurities or byproducts can also be a problem.[1]

  • Side Reactions: Undesirable side reactions can consume your starting materials and reduce the yield of the desired morpholine product.[2]

  • Product Isolation: Inefficient product isolation techniques can lead to significant product loss, especially for water-soluble morpholine derivatives.[2]

Q3: My reaction is producing a significant amount of polymeric byproduct. How can I minimize this?

The formation of polymers is a common side reaction, especially in reactions that can proceed via intermolecular pathways.

  • High-Dilution Conditions: To favor the desired intramolecular cyclization over intermolecular polymerization, it is crucial to maintain highly dilute conditions during the cyclization step.[7] This can be achieved by the slow addition of one of the reactants.

  • Temperature Control: Elevated temperatures can sometimes promote polymerization. Running the reaction at a lower temperature may improve the selectivity for the desired cyclic product.[2]

Q4: What are the best practices for purifying morpholine and its derivatives?

The purification strategy for morpholines depends on the specific properties of the compound and the nature of the impurities.

  • Distillation: For volatile morpholine derivatives, fractional distillation can be an effective purification method.[8]

  • Recrystallization: This is a cost-effective method for purifying solid morpholine derivatives.[9] The choice of solvent is critical for successful recrystallization.[9][10]

  • Column Chromatography: This is a versatile technique for purifying a wide range of morpholine compounds.[9] For basic morpholine derivatives, which can interact strongly with acidic silica gel, adding a small amount of a basic modifier like triethylamine to the eluent can significantly improve separation and recovery.[10]

  • Salt Formation: For basic morpholine derivatives, forming a salt (e.g., a hydrochloride salt) can facilitate purification by crystallization.[10][11] The free base can then be regenerated by treatment with a base.

Troubleshooting Guide

This section provides a more detailed, issue-specific guide to resolving common problems encountered during morpholine ring closure reactions.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Action
Inactive Reagents or Catalyst Verify the purity and activity of starting materials and catalysts.[2]
Insufficient Reaction Time Increase the reaction time and monitor the reaction progress using appropriate analytical techniques such as TLC or GC.[2]
Suboptimal Temperature Optimize the reaction temperature. Some reactions require high temperatures to proceed, while others may benefit from lower temperatures to prevent decomposition.[2]
Inefficient Water Removal In dehydration reactions, the presence of water can inhibit the forward reaction. Improve the efficiency of the water-trapping apparatus.[1]
Incorrect pH For reactions that are pH-sensitive, such as reductive aminations, carefully control the pH of the reaction mixture.[4]
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Action
Harsh Reaction Conditions Employ milder reaction conditions, such as a lower temperature or a weaker base.[2]
Impure Starting Materials Purify starting materials before use to remove any impurities that may be causing side reactions.[2]
Over-reduction In reductive amination approaches, use a milder reducing agent to selectively reduce the desired iminium ion.[4]
Heck Arylation In palladium-catalyzed reactions, competing side reactions like Heck arylation can occur, especially with electron-deficient N-aryl groups.[4] Consider using electron-rich or neutral aryl halides.[4]
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Action
High Water Solubility of Product Use a continuous liquid-liquid extractor or try "salting out" the aqueous layer with a salt like NaCl before extraction.[2][10]
Emulsion Formation During Extraction Add brine or a different organic solvent to break the emulsion.[2]
Product Decomposition During Workup If the product is unstable to acid or base, use neutral workup conditions.[2]
Poor Chromatographic Separation For basic morpholines on silica gel, add a basic modifier (e.g., 0.1-2% triethylamine) to the eluent to improve peak shape and recovery.[10]
"Oiling Out" During Recrystallization This can happen if the melting point of the compound is lower than the boiling point of the solvent. Use a lower-boiling point solvent or a more dilute solution.[10]

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the acid-catalyzed dehydration of diethanolamine.

Materials:

  • Diethanolamine

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (for neutralization)

  • Suitable solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a thermometer, carefully add diethanolamine.

  • Slowly and with cooling, add concentrated sulfuric acid to the diethanolamine. This reaction is highly exothermic.[1]

  • Heat the mixture to the appropriate temperature (e.g., 160-200°C) and maintain for several hours to effect cyclization.[2]

  • Cool the reaction mixture and carefully neutralize it with a solution of sodium hydroxide.

  • Extract the aqueous mixture with a suitable organic solvent.

  • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude morpholine by distillation.

Protocol 2: Synthesis of Substituted Morpholines from 1,2-Amino Alcohols using Ethylene Sulfate

This protocol is based on a modern, high-yield synthesis.[4]

Materials:

  • 1,2-amino alcohol

  • Ethylene sulfate

  • Potassium tert-butoxide (tBuOK)

  • Suitable solvent (e.g., THF, MeCN)[4]

Procedure:

  • N-Monoalkylation: Dissolve the 1,2-amino alcohol in a suitable solvent. Add ethylene sulfate and stir at room temperature. The reaction progress can be monitored for the formation of the zwitterionic intermediate.[4]

  • Cyclization: Add a base, such as potassium tert-butoxide, to the reaction mixture to induce cyclization to the morpholine derivative.[4] This can be done with the isolated intermediate or in a one-pot fashion.

  • Workup and Purification: After the reaction is complete, perform an appropriate aqueous workup. The morpholine derivative can then be purified by column chromatography or recrystallization.

Visualizations

Troubleshooting Logic for Low Yield in Morpholine Synthesis

G start Low Yield Observed check_completion Reaction Complete? start->check_completion check_reagents Reagents/Catalyst Active? check_completion->check_reagents Yes increase_time_temp Increase Time/Temp check_completion->increase_time_temp No check_conditions Conditions Optimal? check_reagents->check_conditions Yes replace_reagents Replace Reagents/Catalyst check_reagents->replace_reagents No check_side_reactions Significant Side Products? check_conditions->check_side_reactions Yes optimize_conditions Optimize Temp/Conc./pH check_conditions->optimize_conditions No check_isolation Isolation Efficient? check_side_reactions->check_isolation No modify_conditions Modify Conditions (e.g., High Dilution) check_side_reactions->modify_conditions Yes optimize_workup Optimize Workup/Purification check_isolation->optimize_workup No success Yield Improved check_isolation->success Yes increase_time_temp->success replace_reagents->success optimize_conditions->success modify_conditions->success optimize_workup->success

Caption: A logical workflow for troubleshooting low yields in morpholine synthesis.

General Synthetic Routes to Morpholines

G cluster_0 Starting Materials cluster_1 Reagents/Conditions DEA Diethanolamine Acid Strong Acid (e.g., H₂SO₄) DEA->Acid DEG Diethylene Glycol Ammonia NH₃, H₂, Catalyst DEG->Ammonia AminoAlcohol 1,2-Amino Alcohol EthyleneSulfate Ethylene Sulfate, Base AminoAlcohol->EthyleneSulfate NPropargylamine N-Propargylamine MetalCatalyst Metal Catalyst NPropargylamine->MetalCatalyst Morpholine Morpholine Ring Acid->Morpholine Dehydration Ammonia->Morpholine Reductive Amination EthyleneSulfate->Morpholine Cyclization MetalCatalyst->Morpholine Cyclization

Caption: Common synthetic pathways to the morpholine ring.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). troubleshooting guide for the synthesis of morpholine compounds.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-(2,2-diphenylethyl)morpholine.
  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • ResearchGate. Possible strategies for the synthesis of morpholines.
  • ChemicalBook. Morpholine synthesis.
  • SciSpace. (2021).
  • Dutta, S., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
  • BenchChem. (2025). optimization of reaction conditions for morpholine-2,5-dione synthesis.
  • Google Patents. (1988).
  • Organic Chemistry Portal. Morpholine synthesis.
  • Lammens, T. M., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
  • ResearchGate. (2016).
  • ResearchGate. (2019). Recent progress in the synthesis of morpholines.
  • Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Google Patents. (2021). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • ChemCeed. (2022). Everything You Need to Know About Morpholine.

Sources

Troubleshooting

Removing unreacted starting materials from morpholine ester synthesis

Technical Support Center: Morpholine Ester Synthesis & Purification Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: MORPH-PUR-001 Subject: Removal of Unreacted Starti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Morpholine Ester Synthesis & Purification

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: MORPH-PUR-001 Subject: Removal of Unreacted Starting Materials (Morpholine)[1]

Introduction: The "Hidden" Basicity Trap

Welcome to the technical support center. If you are struggling to remove unreacted morpholine from your ester product, you are likely encountering a classic pKₐ overlap issue.[1]

In most morpholine ester syntheses (e.g., reacting morpholine with a halo-ester or esterifying a morpholine-alcohol), your product is a tertiary amine , while your starting material (morpholine) is a secondary amine .

  • The Problem: Morpholine (pKₐ ~8.[1]3) and N-alkyl morpholine esters (pKₐ ~7.[1]4) are both moderately basic.[1] A standard acid/base extraction often drags both into the aqueous layer or leaves both in the organic layer, leading to yield loss or persistent contamination.

This guide prioritizes chemoselective purification —methods that chemically target the specific reactivity of the secondary amine impurity to separate it from your tertiary amine product.

Module 1: The "Silver Bullet" – Chemical Derivatization (Liquid Phase)

Q: Standard extraction isn't working. How do I separate two bases with similar pKₐ values?

A: Stop trying to separate them based on basicity. Separate them based on nucleophilicity . Morpholine (secondary amine) is a nucleophile; your tertiary amine product is not.[1] By reacting the crude mixture with an electrophile (like acetic anhydride or benzoyl chloride), you convert the basic morpholine into a neutral amide , while your product remains basic.

Protocol: The "Scavenge-and-Wash" Method
  • Derivatization: Dissolve your crude reaction mixture in an organic solvent (DCM or EtOAc). Add 1.2 - 1.5 equivalents (relative to the estimated unreacted morpholine) of Acetic Anhydride or Benzoyl Chloride .

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC.[1][2] The morpholine spot should disappear and be replaced by a less polar amide spot.

  • Acid Extraction: Wash the organic layer with 1M HCl (or 10% Citric Acid).[1]

    • Mechanism:[1][3][4][5] Your product (tertiary amine) protonates and moves to the Aqueous Layer .[2]

    • Mechanism:[1][3][4][5] The N-acetylmorpholine (now a neutral amide) stays in the Organic Layer .

  • Recovery: Separate layers. Keep the Aqueous Layer .[1]

  • Basification: Basify the aqueous layer (pH > 10) with NaOH or Na₂CO₃.[1]

  • Final Extraction: Extract the milky aqueous layer back into fresh organic solvent (DCM/EtOAc). Dry and concentrate.

Why this works: You have chemically "switched off" the basicity of the impurity, making the extraction binary (Basic vs. Neutral) rather than a gradient (Base vs. Base).

Module 2: Solid-Phase Scavenging (High-Throughput/Green Chemistry)

Q: I cannot use aqueous workups or my ester is sensitive to hydrolysis. What are my options?

A: Use Electrophilic Scavenger Resins . These are polymer beads functionalized with isocyanates or anhydrides.[1] They act like "chemical magnets" for secondary amines (morpholine) but ignore tertiary amines.[1]

Recommended Resins
Resin TypeFunctionalityMechanismSelectivity
PS-Isocyanate Isocyanate (-N=C=O)Forms Urea linkageReacts only with 1°/2° amines.[1] Inert to 3° amines.[1]
PS-Benzaldehyde Aldehyde (-CHO)Forms Imine/EnamineGood for 1° amines; slower for morpholine (2°).[1]
PS-TsCl Sulfonyl ChlorideForms SulfonamideVery robust, but generates HCl byproduct.[1]
Workflow: Resin Scavenging

ScavengerWorkflow cluster_0 Crude Mixture SM Morpholine (2° Amine) RESIN Add PS-Isocyanate Resin SM->RESIN PROD Product (3° Amine) PROD->RESIN SHAKE Shake/Stir (2-4 Hours) RESIN->SHAKE FILTER Filtration SHAKE->FILTER WASTE Solid Waste (Resin-Morpholine Urea) FILTER->WASTE Trapped PURE Filtrate (Pure Product) FILTER->PURE Flows Through

Figure 1: Chemoselective removal of morpholine using polymer-supported isocyanate resin.[1]

Module 3: Chromatography Troubleshooting

Q: My product is tailing on the silica column, and the morpholine impurity is co-eluting.

A: Silica gel is acidic (pKₐ ~5–7).[1] Basic amines interact strongly with surface silanols, causing "tailing" (broad peaks).[1][5] To fix this, you must suppress silanol ionization or compete for the sites.

Troubleshooting Protocol:

  • The "TEA" Trick: Add 1% Triethylamine (TEA) or 1% Ammonia to your mobile phase (e.g., 1% TEA in 99% DCM/MeOH).[1]

    • Why: TEA saturates the acidic silanol sites on the silica, allowing your product to pass through without "sticking."

  • Switch Stationary Phase: If silica fails, switch to Basic Alumina or Neutral Alumina .[1]

    • Alumina is less acidic than silica and is the "gold standard" for purifying sensitive amines.[1]

  • Visualization: Morpholine does not absorb UV well.[1] Use Iodine Stain or Ninhydrin (stains secondary amines red/pink) to visualize the impurity on TLC plates.[1]

Module 4: Distillation & Azeotropes (Process Scale)

Q: I am running this on a kilogram scale. Chromatography is not feasible.

A: Morpholine is volatile (bp 129 °C), but it forms an azeotrope with water.[1]

  • Vacuum Distillation: If your ester product has a high boiling point (>200 °C), you can remove morpholine via high-vacuum stripping.[1]

  • Azeotropic Removal: Morpholine forms an azeotrope with water (boiling at ~99 °C containing ~88% water).[1] If your product is water-stable and non-volatile, steam stripping or repeated water addition/distillation cycles can drive off residual morpholine.[1]

Summary of Purification Strategies

MethodBest For...Key AdvantageLimitation
Derivatization (Ac₂O) Small to Mid-scaleHighest Purity. Converts difficult separation into easy extraction.[1]Consumes reagents; requires aqueous workup.[1]
Resin Scavenging Parallel Synth / MedChemSimplest Workflow. Just filter and evaporate.[1]High cost of resins.[1]
Basic Alumina ChromatographyEliminates tailing; preserves sensitive esters.[1]Lower capacity than silica.[1]
Vacuum Distillation Large Process ScaleSolvent-free; economical.[1]Requires high bp difference (>50°C) between SM and Product.[1]

References

  • Biotage. (n.d.).[1] Strategies for the Purification of Amines. Retrieved from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for derivatization of amines).

  • Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from [Link]

Sources

Optimization

Technical Support Guide: Stability of Ethyl (R)-morpholine-3-carboxylate

Executive Summary: Stability Matrix Ethyl (R)-morpholine-3-carboxylate is a chiral -amino ester. Its stability is critically dependent on pH and the protonation state of the morpholine nitrogen.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Stability Matrix

Ethyl (R)-morpholine-3-carboxylate is a chiral


-amino ester. Its stability is critically dependent on pH and the protonation state of the morpholine nitrogen. Unlike simple aliphatic esters, this compound exhibits accelerated hydrolysis and potential racemization at physiological pH due to the electronic influence of the adjacent amine.[1]

Quick Reference Stability Table

ParameterConditionStability StatusRecommendation
pH < 5.0 Acidic (Protonated)High Preferred. Store stocks in dilute acid (e.g., 10 mM HCl).
pH 6.0 - 7.0 Near NeutralModerate/Low Use immediately. Half-life may be limited to hours.
pH > 7.4 Basic (Unprotonated)Critical Instability Avoid. Rapid hydrolysis and epimerization risk.
Temperature 25°C vs 4°CTemp Sensitive Keep on ice during experiments.
Buffer Type Phosphate/TRISVariable Avoid TRIS (nucleophilic amine risk); Phosphate is acceptable if metal-free.

Mechanistic Insight: Why is it Unstable?

To troubleshoot effectively, one must understand the two primary degradation pathways: Hydrolysis and Epimerization . Both are driven by the ionization state of the morpholine nitrogen.

The pKa Shift

While morpholine has a pKa of ~8.3, the electron-withdrawing ester group at the 3-position lowers the pKa of the amine in Ethyl (R)-morpholine-3-carboxylate to approximately 6.0–6.5 [1].

  • At pH 7.4: A significant fraction (~90%) of the molecules are unprotonated (free base). The unprotonated nitrogen facilitates nucleophilic attack on the ester carbonyl.

  • At pH 3.0: The nitrogen is fully protonated (

    
    ). The positive charge electrostatically repels acid-catalyzed protons and prevents base-catalyzed mechanisms, locking the molecule in a stable state [2].
    
Degradation Pathways Diagram

The following diagram illustrates the kinetic competition between hydrolysis (loss of ethyl group) and epimerization (loss of chirality).

G cluster_legend Pathway Legend Start Ethyl (R)-morpholine-3-carboxylate (Active Isomer) Inter Enolate/Carbanion Intermediate Start->Inter Deprotonation (pH > 8) HydrolysisProd (R)-Morpholine-3-carboxylic Acid (Inactive Hydrolysis Product) Start->HydrolysisProd Hydrolysis (pH > 7) Direct OH- attack Inter->Start Reversible Epimer Ethyl (S)-morpholine-3-carboxylate (Inactive Epimer) Inter->Epimer Reprotonation Solid Line: Irreversible Hydrolysis Solid Line: Irreversible Hydrolysis Dashed Line: Racemization Risk Dashed Line: Racemization Risk

Figure 1: Degradation pathways of Ethyl (R)-morpholine-3-carboxylate. Hydrolysis is the dominant pathway in aqueous buffers, while epimerization becomes a risk in basic organic solvents or high pH aqueous solutions.

Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a concentrated stock that remains stable for >3 months.

  • Solvent Selection: Use DMSO (Dimethyl sulfoxide) or Water acidified with HCl .

    • Why: DMSO is aprotic, preventing hydrolysis. Acidified water ensures the nitrogen remains protonated.

  • Step-by-Step:

    • Weigh the hydrochloride salt of the compound.

    • Dissolve to 10–50 mM in 10 mM HCl (aqueous) OR anhydrous DMSO.

    • Aliquot into small volumes (avoid freeze-thaw cycles).

    • Store at -20°C or -80°C .

Protocol B: Working Solution for Biological Assays

Objective: To minimize degradation during the 1–4 hour window of an experiment.

  • Buffer Choice: Use PBS (pH 7.4) or HEPES . Avoid TRIS if possible, as its primary amine can theoretically react with the ester (aminolysis) over long durations, though hydrolysis usually dominates.

  • Timing:

    • Keep the stock on ice.

    • Dilute the stock into the assay buffer immediately (< 5 minutes) before adding to the cells/enzyme.

    • Do not pre-incubate the compound in buffer at 37°C.

  • Verification: If the assay runs > 2 hours, supplement with fresh compound or validate stability using HPLC (see Troubleshooting).

Troubleshooting & FAQs

Q1: My IC50 values are shifting (potency is decreasing) over time. Why?

Diagnosis: This is a classic sign of hydrolysis . The ethyl ester is likely hydrolyzing to the free carboxylic acid (Morpholine-3-carboxylic acid), which is often biologically inactive or significantly less potent due to poor cell permeability (zwitterionic nature). Solution:

  • Check the pH of your stock solution. If dissolved in pure water, the pH might be neutral. Acidify it.[2][3]

  • Measure the

    
     of your compound in the assay buffer. If 
    
    
    
    hours, you must replenish the compound during the assay.
Q2: Can I autoclave buffers containing this compound?

Answer: Absolutely not. Reasoning: Esters are heat-labile. Autoclaving (121°C, high pressure) will result in 100% hydrolysis to the acid form within minutes. Always filter-sterilize (0.22 µm) solutions containing this compound.

Q3: I see two peaks in my LC-MS/HPLC chromatogram. Is this an impurity?

Diagnosis: It depends on the mass.

  • Same Mass: Likely epimerization . You are seeing the (S)-enantiomer and (R)-enantiomer separating. This occurs if the compound was exposed to high pH (>8) or basic extraction conditions.

  • Mass - 28 Da (approx): Likely hydrolysis . The loss of the ethyl group (

    
    ) results in the free acid.
    Solution:  Run the sample on a chiral column to confirm enantiomeric purity. Ensure all extraction steps use acidic buffers (e.g., 0.1% Formic Acid).
    
Q4: Why is the hydrochloride salt preferred over the free base?

Answer: The free base is an oil that is prone to oxidation and rapid hydrolysis because the amine is unprotonated (autocatalysis). The HCl salt is a solid where the amine is protonated (


), rendering the solid shelf-stable and preventing the "neighboring group effect" that catalyzes degradation [3].

References

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO & Water). Retrieved from [Link] (Proxy for amine pKa shifts).

  • Wadkins, R. M., et al. (1999). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Molecular Pharmacology.

    
    -amino esters are stable at pH 3.0 but hydrolyze rapidly at pH 7.[1]4. Retrieved from [Link]
    
  • Hay, R. W., & Banerjee, P. K. (1981).[4] The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Journal of Inorganic Biochemistry. Highlights the metal-catalyzed hydrolysis risks and general instability of amino esters. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low enantiomeric excess in morpholine synthesis

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Morpholine Synthesis Topic: Asymmetric Synthesis & Resolution of Chiral Morpholines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Morpholine Synthesis

Topic: Asymmetric Synthesis & Resolution of Chiral Morpholines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Troubleshooting Guide & FAQ[1]

Executive Summary: The Chirality Challenge in Morpholines

Morpholine rings are privileged scaffolds in drug discovery (e.g., Aprepitant, Reboxetine), yet establishing high enantiomeric excess (ee) at the C2 or C3 positions is notoriously difficult due to the ring's conformational flexibility and the potential for racemization via ring-opening/closing equilibria or enamine intermediates.

This guide moves beyond generic advice, focusing on the specific mechanistic failure points in the three dominant synthetic methodologies: Asymmetric Hydrogenation (AH) , Organocatalytic Desymmetrization , and Tandem Hydroamination/Transfer Hydrogenation .

Phase 1: Diagnostic Triage (Before You Optimize)

Q1: I observed 40% ee on my first run. Is my catalyst dead?

A: Not necessarily. Before suspecting the catalyst, you must rule out analytical artifacts and background racemization.

Step-by-Step Diagnostic Protocol:

  • The "Racemic Spike" Test: Run a racemic standard on your chiral HPLC/GC method. If the peaks are not baseline resolved (Resolution

    
    ), your "low ee" might be peak overlap hiding the minor enantiomer.
    
  • The "Zero-Catalyst" Control: Run the reaction without the chiral catalyst (or with an achiral analog).

    • Result: If you observe >5% conversion, you have a Background Reaction . The achiral pathway is outcompeting the chiral catalytic cycle.

    • Fix: Lower the temperature or reduce the concentration of promiscuous reagents (e.g., strong bases in organocatalysis).

  • The Workup Stress Test: Take a sample of high-ee material (if available) or your crude reaction mixture and subject it to your workup conditions (e.g., acid wash, silica column) for 2x the normal duration. Re-measure ee.

    • Morpholine Specific: C2-substituted morpholines can racemize via acid-catalyzed ring opening (retro-Michael/Michael) or radical mechanisms during oxidative workups.

Phase 2: Scenario-Specific Troubleshooting

Scenario A: Asymmetric Hydrogenation (AH) of Dehydromorpholines

Context: Using Rhodium or Iridium precursors with chiral phosphine ligands to reduce cyclic imines/enamines.

Q2: I am using a standard Binap-Rh complex, but the ee is stuck at 60%. Why?

A: Standard ligands often fail for morpholines because they lack the necessary "bite angle" to enforce the rigid chelation required for high stereocontrol on the flexible morpholine ring.

  • Root Cause: Dehydromorpholines (cyclic enamides/imines) coordinate weakly. Narrow bite-angle ligands allow the substrate to slip or bind in non-selective geometries.

  • Technical Solution: Switch to Large Bite-Angle Ligands .

    • Recommendation: Use SKP-Rh (Skewphos) or Bisphosphine-Thiourea (ZhaoPhos) type ligands. Recent studies demonstrate that expanding the P-M-P bite angle significantly increases ee (up to 99%) by creating a tighter "chiral pocket" around the olefinic bond [1].

  • Protocol Adjustment:

    • Pressure: Increase

      
       pressure (50–80 bar). Unlike some reductions where high pressure erodes ee, morpholine AH often benefits from faster hydrogenation rates that outcompete isomerization pathways.
      
    • Solvent: Avoid strongly coordinating solvents (DMSO, MeCN) which compete with the substrate for the metal center. Use TFE (Trifluoroethanol) or DCM/MeOH mixtures.

Scenario B: Organocatalysis (e.g., Intramolecular Cyclization)

Context: Using Chiral Phosphoric Acids (CPA) or Squaramides to cyclize amino-alcohols or functionalize the ring.

Q3: My reaction works on the 50 mg scale (95% ee) but drops to 70% ee on the 5g scale. What happened?

A: This is a classic heat-transfer and concentration effect characteristic of H-bonding organocatalysis.

  • Root Cause 1: Exotherm-Driven Racemization. These cyclizations are often exothermic. On a larger scale, heat accumulation pushes the reaction through a non-selective "leak" pathway (higher energy transition state).

  • Root Cause 2: Catalyst Aggregation. At higher concentrations (>0.1 M), squaramides and thioureas can form inactive dimers or non-selective aggregates.

  • Corrective Actions:

    • Dilution: Maintain concentration below 0.05 M.

    • Slow Addition: Add the limiting reagent (usually the electrophile) slowly via syringe pump to keep the instantaneous concentration low and control the exotherm.

    • Water Scavenging: Ensure strict anhydrous conditions. Water molecules compete for the H-bonding sites on the catalyst, effectively "poisoning" the chiral induction mechanism [2]. Add 4Å Molecular Sieves (powdered, activated).

Scenario C: Tandem Hydroamination / Transfer Hydrogenation

Context: One-pot synthesis from amino-alkynes using Ti/Ru dual catalysis.[2][3]

Q4: I see good conversion but near-racemic product. Is the Titanium catalyst interfering?

A: Yes, "Metal Crosstalk" is the likely culprit.

  • Mechanism: The Ti-catalyst (used for the initial hydroamination to form the imine) acts as a Lewis acid. If it remains active during the hydrogenation step, it can catalyze a non-selective hydride transfer or racemize the imine via tautomerization.

  • The Fix:

    • Sequential vs. Concurrent: Do not mix everything at once. Run the Ti-catalyzed cyclization first.

    • Catalyst Quench: Before adding the Ru-Noyori catalyst and formate source, quench the Ti species (e.g., with a small amount of isopropanol or by passing through a short silica plug if feasible under inert conditions).

    • Ligand Matching: Ensure the Ru-catalyst has a bulky ligand (e.g., Ts-DPEN) that can override the background activity [3].

Phase 3: Visual Troubleshooting Workflows

Diagram 1: The "Low ee" Decision Tree

Caption: Diagnostic logic flow for identifying the root cause of low enantioselectivity in morpholine synthesis.

LowEE_Troubleshooting Start Problem: Low ee (<80%) Check_Racemic Check Racemic Standard (Is separation > 1.5?) Start->Check_Racemic Check_Background Run Zero-Catalyst Control Check_Racemic->Check_Background Yes Analysis_Issue Fix HPLC Method (Column/Solvent) Check_Racemic->Analysis_Issue No Check_Workup Workup Stress Test (Stir product w/ workup reagents) Check_Background->Check_Workup No Conversion Background_Rxn Background Reaction Detected Action: Lower T, Dilute Check_Background->Background_Rxn Conversion > 5% Workup_Racem Workup Racemization Action: Neutralize fast, Cold workup Check_Workup->Workup_Racem ee Drops Catalyst_Issue Catalyst/Mechanism Failure Check_Workup->Catalyst_Issue ee Stable

Diagram 2: Mechanistic Failure Points in Asymmetric Hydrogenation

Caption: Critical failure modes in Rh-catalyzed hydrogenation of dehydromorpholines.

AH_Mechanism Substrate Dehydromorpholine (Enamide/Imine) Coordination Coordination Step Substrate->Coordination Rh_Complex Rh-Catalyst (Chiral Ligand) Rh_Complex->Coordination Failure1 FAILURE 1: Small Bite Angle (Weak Chelation) Coordination->Failure1 Standard Ligand Failure2 FAILURE 2: Solvent Competition (DMSO/MeCN) Coordination->Failure2 Wrong Solvent Success Rigid Chiral Pocket (High ee) Coordination->Success Large Bite Angle (SKP) + Non-Coord Solvent Racemic Slippage/Isomerization (Low ee) Failure1->Racemic Failure2->Racemic

Phase 4: Data & Benchmarks

Table 1: Solvent Effects on Organocatalytic Morpholine Synthesis Data generalized from squaramide-catalyzed cascades [2].

SolventDielectric ConstantObserved ee (%)Notes
DCM (Dichloromethane) 8.992 - 99% Best balance of solubility and non-competing polarity.
Toluene 2.485 - 90%Good, but solubility issues with polar substrates.
THF 7.540 - 60%AVOID. Oxygen lone pairs compete for H-bonding catalyst.
DMF 36.7< 10%AVOID. Strong H-bond acceptor deactivates catalyst completely.
CHCl3 (Stabilized) 4.8VariableEthanol stabilizer can interfere; use Amylene-stabilized.

References

  • Li, M., Zhang, J., Zou, Y., et al. (2021).[3] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066.[3] Link

  • Raja, S., & Biju, A. T. (2024). Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines. Organic Letters, 26. Link

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016).[2][3] Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709. Link

  • Gong, Q., & Zhang, W. (2019). Iridium-catalysed enantioselective formal deoxygenation of racemic alcohols via asymmetric hydrogenation.[4] Nature Communications, 10, 5066. Link

Sources

Optimization

Technical Support Center: Flash Chromatography for Polar Morpholine Esters

Welcome to the Advanced Separations Support Center. As application scientists, we frequently encounter challenges when purifying polar morpholine esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Separations Support Center. As application scientists, we frequently encounter challenges when purifying polar morpholine esters. These molecules present a dual challenge: the morpholine ring contains a basic nitrogen that acts as a strong hydrogen-bond acceptor (causing severe streaking on silica), while the ester linkage is highly susceptible to pH-driven hydrolysis.

This guide is designed to troubleshoot these specific structural liabilities, providing you with the mechanistic causality behind each failure and the self-validating protocols needed to achieve high-purity recoveries.

Diagnostic Logic: Selecting Your Purification Strategy

Before mixing solvents, you must align your chromatographic mode with the physicochemical properties of your specific morpholine ester. Use the decision matrix below to determine the optimal workflow.

G Start Morpholine Ester Purification Polarity Is the compound highly polar/water-soluble? Start->Polarity RP Reversed-Phase (C18) Water/MeCN + 0.1% FA Polarity->RP YES NP Normal Phase (Silica) Polarity->NP NO BaseSensitive Is the ester prone to base-catalyzed hydrolysis? NP->BaseSensitive AmineSilica Amine-Functionalized Silica (No Additives Needed) BaseSensitive->AmineSilica YES BareSilica Bare Silica + 1% TEA (DCM/MeOH or Hex/EtOAc) BaseSensitive->BareSilica NO

Fig 1: Decision matrix for selecting flash chromatography workflows for morpholine esters.

Section 1: The Silanol Problem & Normal Phase Optimization

Q: Why do my morpholine esters streak so severely on standard bare silica gel, and what solvent system fixes this? A: Bare silica gel (


) features acidic surface silanol groups (Si-OH, pKa ~4.5–5.0). The basic tertiary amine of the morpholine ring undergoes severe secondary ion-exchange and hydrogen-bonding interactions with these silanols. This causes the compound to drag through the column, resulting in peak tailing, streaking, and poor recovery[1].
Causality & Solution: To disrupt this interaction, you must introduce a competitive basic additive. Triethylamine (TEA) at 1.0% (v/v) is the industry standard. A highly effective solvent system is Dichloromethane (DCM) / Methanol (MeOH) with 1% TEA . The TEA (pKa ~10.7) acts as a sacrificial base, aggressively binding the acidic silanols and "masking" the stationary phase. This allows the morpholine ester to partition based purely on its polarity rather than ionic affinity[1].

Q: I used 1% TEA in my gradient, but my morpholine ester hydrolyzed during solvent evaporation. How do I prevent this? A: Esters are highly susceptible to base-catalyzed hydrolysis. TEA has a boiling point of 89°C, meaning it does not evaporate quickly on a rotary evaporator. As the DCM/MeOH boils off, the TEA concentrates, artificially spiking the local pH in the flask and cleaving your ester bond. Causality & Solution:

  • Volatile Alternatives: Switch to a more volatile basic additive like 0.1%–0.5% Ammonium Hydroxide (

    
    ) , which evaporates rapidly under reduced pressure, protecting the ester.
    
  • Stationary Phase Shift: Eliminate mobile phase additives entirely by switching to an Amine-Functionalized (

    
    ) Silica column . The stationary phase itself provides the basic environment needed to prevent silanol interactions, allowing you to use a simple, additive-free Hexane/Ethyl Acetate gradient.
    

Section 2: Reversed-Phase (RP) Solutions for Highly Polar Morpholine Esters

Q: My morpholine ester is highly polar and elutes in the void volume even with DCM/MeOH. Should I use Reversed-Phase? A: Yes. When normal phase chromatography fails to retain highly polar, water-soluble compounds, Reversed-Phase (RP) flash chromatography using C18-bonded silica is the definitive solution[2],[3]. Causality & Solution: In RP chromatography, the separation mechanism is driven by partitioning between a hydrophobic stationary phase and a polar mobile phase[4]. Because morpholine esters are polar, they will adhere to the lipophilic media and elute predictably as the organic concentration increases[4].

Q: What is the optimal RP solvent system to maintain ester stability while ensuring sharp peaks? A: Use Water / Acetonitrile (MeCN) supplemented with 0.1% Formic Acid (FA) . Causality: While C18 columns mask most silanols, unendcapped sites remain. Formic acid ensures the morpholine nitrogen remains fully protonated, increasing its water solubility and preventing secondary interactions with residual silanols[3]. Furthermore, esters are generally more stable at mildly acidic pH (pH ~3) than in basic conditions, preventing hydrolysis during the run.

Section 3: Quantitative Comparison of Solvent System Parameters

To assist in method development, reference the following table summarizing the operational parameters of various solvent systems for morpholine esters.

Chromatography ModeStationary PhasePrimary Solvent SystemModifier / AdditiveTarget Analyte ProfileEst. Recovery RateHydrolysis Risk
Normal Phase Bare Silica (

)
DCM / MeOH1% TEALipophilic, base-stable70–85%High (during evap)
Normal Phase Bare Silica (

)
DCM / MeOH0.5%

Lipophilic, base-sensitive80–90%Moderate
Normal Phase Amine-Silica (

)
Hexane / EtOAcNone requiredHighly base-sensitive85–95%Low
Reversed-Phase C18-Bonded SilicaWater / MeCN0.1% Formic AcidHighly polar / Ionic90–98%Very Low

Section 4: Validated Experimental Protocol

Self-Validating RP Flash Purification of Polar Morpholine Esters

This protocol utilizes a C18 reversed-phase system to purify highly polar morpholine esters, employing built-in validation checks to ensure chromatographic integrity.

Phase 1: System Preparation & Equilibration

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% Formic Acid).

  • Column Equilibration: Flush a high-performance C18 flash column with 3 to 5 Column Volumes (CV) of 5% B.

    • Validation Check: Monitor the UV baseline at 210 nm and 254 nm. A flat, non-drifting baseline confirms complete column equilibration and system readiness. If the baseline drifts, continue flushing.

Phase 2: Sample Loading (Dry Loading Method) 3. Adsorption: Dissolve the crude morpholine ester in a minimum volume of methanol. Add C18-functionalized silica (1:3 sample-to-sorbent mass ratio). Evaporate carefully to a free-flowing powder.

  • Causality: Dry loading prevents the strong solvent effect (band broadening and peak splitting) that occurs when injecting polar samples dissolved in strong solvents directly onto a C18 column.

  • Loading: Pack the dry powder into a solid-load cartridge and mount it onto the flash system.

Phase 3: Gradient Execution 5. Elution: Run a shallow gradient from 5% B to 40% B over 15 CV at the column's recommended flow rate.

  • Validation Check: The morpholine ester should elute between 4–8 CV. If the target mass elutes in the void volume (<1 CV), the starting polarity is too strong; you must restart the method at 0% B (100% Aqueous).

Phase 4: Fraction Recovery 6. Lyophilization: Pool fractions containing the pure product. Immediately freeze-dry (lyophilize) the pooled fractions rather than using a rotary evaporator.

  • Causality: Lyophilization removes water, acetonitrile, and volatile formic acid simultaneously at sub-zero temperatures. This completely arrests any potential acid-catalyzed ester hydrolysis that could occur under the thermal stress of a rotary evaporator.

References
  • [2] The Choice of Mobile Phase in Reversed-Phase Flash Chromatography, santaisci.com. 2

  • [3] Successful Flash Chromatography - King Group, wfu.edu. 3

  • [4] What is the Chemistry Behind Reversed-Phase Flash Chromatography? - Biotage, biotage.com. 4

  • [1] Isolation of Imidazolium Salts by Reversed-Phase Flash Chromatography - Resospace !, resospace.nz. 1

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Enantiomeric Purity Determination of Ethyl (R)-morpholine-3-carboxylate

Executive Summary & Strategic Approach Ethyl (R)-morpholine-3-carboxylate is a critical chiral building block, often used as a scaffold in the synthesis of bioactive morpholine derivatives (e.g., substituted morpholines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Approach

Ethyl (R)-morpholine-3-carboxylate is a critical chiral building block, often used as a scaffold in the synthesis of bioactive morpholine derivatives (e.g., substituted morpholines in drug discovery). Its structure—a six-membered cyclic secondary amine with a chiral center alpha to the ester—presents specific analytical challenges:

  • Weak UV Chromophore: The lack of aromatic systems limits direct UV detection sensitivity.

  • Amine Basicity: The secondary amine can cause severe peak tailing on silica-based HPLC columns without proper mobile phase modification.

  • Literature Gaps: Unlike common amino acids, a universally standardized specific rotation value (

    
    ) is not reliably established in public literature, making polarimetry insufficient for primary validation.
    

This guide prioritizes Chiral HPLC as the routine Quality Control (QC) method and Mosher's Acid Derivatization (NMR) as the absolute "self-validating" reference method to establish the primary standard.

Strategic Decision Tree

The following diagram outlines the logical flow for selecting the appropriate analytical method based on your development stage and available resources.

G Start Start: Sample Analysis IsRefAvailable Is an Enantiopure Reference Standard Available? Start->IsRefAvailable RoutineQC Routine QC / Batch Release IsRefAvailable->RoutineQC Yes AbsoluteConfig Determine Absolute Purity & Config IsRefAvailable->AbsoluteConfig No HPLC Method 1: Chiral HPLC (Chiralpak IA/IC or OD-H) RoutineQC->HPLC Preferred (High Precision) GC Method 3: Chiral GC (Requires TFA-Derivatization) RoutineQC->GC Alternative (Volatile Impurities) MosherNMR Method 2: Mosher's Amide NMR (Self-Validating) AbsoluteConfig->MosherNMR Primary Validation MosherNMR->HPLC Use validated sample to develop HPLC method

Caption: Decision matrix for selecting the optimal enantiomeric purity method. Use Mosher's NMR to validate the first batch, then transfer to HPLC for routine analysis.

Method 1: Chiral HPLC (The Gold Standard)

Role: Routine QC, Process Monitoring, High Precision. Mechanism: Direct separation of enantiomers using polysaccharide-based stationary phases.

Column Selection & Rationale

For cyclic amino esters, Amylose and Cellulose carbamate derivatives are the most effective selectors.

  • Primary Recommendation: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: The immobilized phase allows for a wider range of solvents (including DCM/THF) if solubility is an issue, and it shows superior robustness for amines.

  • Secondary Recommendation: Chiralcel OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Why: Historically the most successful column for

      
      -amino esters.
      
Optimized Experimental Protocol

Since the analyte is a secondary amine, a basic modifier is strictly required to suppress ionization and prevent interaction with residual silanols on the silica support.

ParameterCondition A (Normal Phase - Free Base)Condition B (Reversed Phase - Salt Form)
Column Chiralpak IA or Chiralcel OD-H (4.6 x 250 mm, 5 µm)Chiralpak IA-3 or IC-3 (4.6 x 150 mm, 3 µm)
Mobile Phase Hexane : IPA : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)20 mM NH₄HCO₃ (pH 9.0) : Acetonitrile (60 : 40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 210 nm (or RI Detector)UV @ 210 nm
Temperature 25°C25°C
Sample Conc. 1.0 mg/mL in Mobile Phase1.0 mg/mL in Water/ACN

Critical Technical Insight:

  • UV Detection: The ester carbonyl is the only chromophore. If UV signal at 210 nm is too noisy (due to solvent cutoff), derivatize the amine with a benzyl group or Fmoc-Cl to introduce an aromatic chromophore, shifting detection to 254 nm.

  • Elution Order: typically, the (R)-enantiomer elutes differently depending on the column. You must inject the racemate first to establish the separation window.

Method 2: NMR with Mosher's Acid (Self-Validating)

Role: Absolute Configuration Assignment, Primary Standard Generation. Mechanism: Derivatization with a chiral auxiliary ((R)- or (S)-MTPA-Cl) converts enantiomers into diastereomers.[1] These diastereomers exhibit distinct chemical shifts in ¹H and ¹⁹F NMR.

This method is self-validating because it does not require an enantiopure reference standard. If your sample is racemic, you will see two distinct sets of signals (1:1 ratio). If it is pure, you will see one set.

Experimental Protocol

Reagents:

  • (R)-(-)-MTPA-Cl (Mosher's Acid Chloride)

  • (S)-(+)-MTPA-Cl

  • Dry Pyridine-d5 or CDCl₃ with Pyridine

Workflow:

  • Mix: Dissolve 5 mg of Ethyl (R)-morpholine-3-carboxylate in 0.6 mL CDCl₃ in an NMR tube.

  • Add Base: Add 15 µL of dry Pyridine.

  • Derivatize: Add 10 µL of (S)-(+)-MTPA-Cl. Shake and let stand for 10-15 minutes.

  • Analyze: Acquire ¹H NMR (500 MHz+) and ¹⁹F NMR.

  • Repeat: Perform the same reaction with (R)-(-)-MTPA-Cl in a second tube.

Data Interpretation

Focus on the -OCH₃ (methoxy) signal of the Mosher group or the -CF3 (trifluoromethyl) signal.

  • Racemic Sample: The ¹⁹F signal will split into two singlets separated by ~0.05 - 0.20 ppm.

  • Pure (R)-Enantiomer: Will show a single dominant peak. Any minor peak represents the (S)-impurity.

  • Calculation:

    
    
    

Method 3: Chiral Gas Chromatography (GC)

Role: Alternative for volatile samples or when HPLC is unavailable. Requirement: The secondary amine and ester must be stable at high temperatures. Derivatization is usually necessary to improve peak shape.

Protocol:

  • Derivatization: Treat sample with Trifluoroacetic Anhydride (TFAA) to form the N-TFA derivative.

    • Reaction: Sample + TFAA (60°C, 30 min)

      
       Evaporate 
      
      
      
      Redissolve in DCM.
  • Column: Chiraldex G-TA (Gamma-Cyclodextrin, Trifluoroacetyl).

  • Conditions:

    • Carrier: Helium @ 1.5 mL/min.

    • Oven: 120°C Isothermal or Ramp 100°C

      
       180°C @ 5°C/min.
      
    • Detector: FID @ 250°C.

Comparative Analysis

FeatureMethod 1: Chiral HPLCMethod 2: Mosher NMRMethod 3: Chiral GCMethod 4: Polarimetry
Accuracy High (<0.1% error)Medium (~1-2% error)High (<0.5% error)Low (Qualitative only)
Limit of Detection < 0.05% impurity~ 1-2% impurity< 0.1% impurityN/A
Throughput High (20 min/run)Low (1 hr/sample)Medium (30 min/run)Instant
Reference Std? Required Not Required Required Required
Cost High (Columns)Medium (Reagents)MediumLow

References

  • Chiral HPLC Columns & Mechanisms

    • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA." Accessed Oct 2023.

    • Sigma-Aldrich.[2][3] "Chiral Method Development Strategies for HPLC."

  • Mosher's Method (NMR)

    • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458. [4]

    • BenchChem.[1] "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis."[1]

  • Morpholine Derivatization & Synthesis

    • National Institutes of Health (NIH) PubChem. "Ethyl morpholine-2-carboxylate Compound Summary." (Structural analog data).

    • ResearchGate. "Separation of amino acid enantiomers by high performance liquid chromatography." (Analogous beta-amino acid separation).

Sources

Comparative

A Senior Application Scientist's Guide to the NMR Spectroscopic Characterization of Ethyl (R)-morpholine-3-carboxylate

Foreword In the landscape of modern drug discovery and development, morpholine derivatives stand out as "privileged scaffolds."[1] Their prevalence in biologically active compounds stems from their ability to impart favo...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern drug discovery and development, morpholine derivatives stand out as "privileged scaffolds."[1] Their prevalence in biologically active compounds stems from their ability to impart favorable physicochemical properties, such as enhanced metabolic stability and aqueous solubility.[1] Ethyl (R)-morpholine-3-carboxylate is a key chiral building block within this class, where its specific stereochemistry is often paramount to therapeutic efficacy and safety.[2][3] Consequently, unambiguous structural confirmation and stereochemical verification are not merely procedural steps but foundational requirements for advancing any research program.

This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Ethyl (R)-morpholine-3-carboxylate. We will move beyond a simple recitation of spectral data to explore the causality behind experimental choices, the inherent limitations of the technique when faced with chirality, and how it synergizes with alternative methods to provide a holistic analytical picture. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of both the "how" and the "why" of chiral molecule characterization.

Part 1: Definitive Structural Elucidation with ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation for small organic molecules.[4] Its power lies in its ability to provide a detailed atom-by-atom map of the molecular framework through the analysis of nuclear spin behavior in a magnetic field. For a molecule like Ethyl (R)-morpholine-3-carboxylate, standard one-dimensional (1D) ¹H and ¹³C NMR are the first and most critical steps for confirming its covalent structure.

The Expected NMR Signature: An Educated Prediction

Before stepping into the lab, a seasoned scientist will predict the expected NMR spectrum. This predictive exercise is crucial for efficient data analysis and for quickly identifying any discrepancies that might indicate an incorrect structure or the presence of impurities. Based on the structure of Ethyl (R)-morpholine-3-carboxylate, we can anticipate a distinct set of signals.

Structure:

Figure 1. Chemical Structure of Ethyl (R)-morpholine-3-carboxylate.

The morpholine ring typically exists in a chair conformation, leading to distinct signals for axial and equatorial protons, which may or may not be fully resolved depending on the solvent and temperature.[5]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol is a self-validating system designed to produce high-resolution spectra suitable for unambiguous structural assignment.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of Ethyl (R)-morpholine-3-carboxylate.

Materials:

  • Ethyl (R)-morpholine-3-carboxylate sample

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (CDCl₃ is a common first choice for its versatility). The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte resonances.

    • Cap the tube and gently agitate until the sample is fully dissolved. A clear, homogeneous solution is essential.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the depth is correctly calibrated using the provided gauge.

    • Place the sample into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is vital as it compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to achieve maximum homogeneity. This is an iterative process of adjusting the shim coils to obtain a narrow and symmetrical solvent peak, which is paramount for resolving fine couplings.

  • Data Acquisition:

    • ¹H NMR: Acquire a 1D proton spectrum. A typical experiment involves 8 to 16 scans, with a spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans are required (typically several hundred to over a thousand) with a wider spectral width (~220 ppm).[4]

    • 2D NMR (Optional but Recommended): For complete confirmation, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). These experiments are invaluable for definitively linking protons to their directly attached carbons and identifying neighboring proton systems.[5]

Data Presentation and Interpretation

The acquired data should be processed (Fourier transform, phase correction, and baseline correction) and presented clearly. The following tables summarize the predicted spectral data, which serves as a benchmark for the experimental results.

Table 1: Predicted ¹H NMR Data for Ethyl (R)-morpholine-3-carboxylate (in CDCl₃, 400 MHz)

Proton LabelAssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a-O-CH₂ -CH₃~4.20Quartet (q)~7.12H
H-b-O-CH₂-CH₃ ~1.25Triplet (t)~7.13H
H-cCH -COOEt~4.05Doublet of Doublets (dd)~10.5, ~3.51H
H-d, H-eO-CH₂ -CH~3.90 - 4.10Multiplet (m)-2H
H-f, H-gN-CH₂ -CH₂~3.60 - 3.80Multiplet (m)-2H
H-h, H-iN-CH₂ -CH~2.80 - 3.10Multiplet (m)-2H
H-jNH ~2.00Broad Singlet (br s)-1H

Table 2: Predicted ¹³C NMR Data for Ethyl (R)-morpholine-3-carboxylate (in CDCl₃, 100 MHz)

Carbon LabelAssignmentPredicted δ (ppm)
C-1C =O~172.0
C-2-O-CH₂ -CH₃~61.5
C-3O-CH₂ -CH~67.0
C-4C H-COOEt~55.0
C-5N-CH₂ -CH₂~66.5
C-6N-CH₂ -CH~45.0
C-7-O-CH₂-CH₃ ~14.2
Visualization: NMR Analysis Workflow

The logical flow from sample to structure can be visualized to clarify the process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis & Confirmation Sample Ethyl (R)-morpholine- 3-carboxylate NMR_Tube NMR Tube (5-10 mg in 0.6 mL) Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Acq_1D 1D Spectra (¹H, ¹³C) NMR_Tube->Acq_1D Insert into Spectrometer Acq_2D 2D Spectra (COSY, HSQC) Acq_1D->Acq_2D If needed Processing Processing (FT, Phasing, Baseline) Acq_1D->Processing Acq_2D->Processing Assignment Peak Assignment (Chemical Shift, Coupling) Processing->Assignment Confirmation Structural Confirmation Assignment->Confirmation

A streamlined workflow for NMR data acquisition and structural analysis.

Part 2: Confronting Chirality - A Comparative Analysis

While standard NMR excels at defining molecular connectivity, it is fundamentally "blind" to stereoisomers that are mirror images of each other (enantiomers). In an achiral solvent, the (R) and (S) enantiomers of a molecule are isochronous, meaning their nuclei resonate at identical frequencies, yielding indistinguishable NMR spectra.[4][6] This presents a significant challenge, as the biological activity of Ethyl (R)-morpholine-3-carboxylate is tied to its specific (R)-configuration.

To overcome this, we must compare NMR-based methods with other powerful analytical techniques designed specifically for chiral analysis.

NMR-Based Approaches for Chiral Discrimination

To make enantiomers distinguishable by NMR, one must introduce a chiral influence into the system to break the magnetic equivalence. This is typically achieved in two ways:

  • Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte.[6][7] The differing geometries of these complexes cause slight variations in the chemical shifts of the analyte's enantiomers, allowing for their separate observation and quantification.

  • Chiral Derivatizing Agents (CDAs): These agents react covalently with a functional group on the analyte (like the secondary amine in our morpholine) to form a stable pair of diastereomers.[6] Since diastereomers have different physical properties, their NMR signals are distinct and can be readily resolved and integrated to determine enantiomeric excess (ee).

While effective, these methods require additional sample manipulation and the potential for kinetic resolution or racemization during derivatization must be carefully considered. Recent advances in NMR instrumentation and methodology are exploring direct chirality detection without additives, but these are not yet routine in most laboratories.[3][8][9]

Alternative Techniques: HPLC and VCD

For robust chiral analysis, especially in a regulated drug development environment, chromatography and chiroptical spectroscopy are indispensable.

1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry gold standard for determining enantiomeric purity.[7] The principle relies on passing the analyte through a column packed with a Chiral Stationary Phase (CSP).

  • Mechanism: The enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with varying stabilities.[7] This differential interaction causes one enantiomer to travel through the column more slowly than the other, resulting in their separation into two distinct peaks. The ratio of the peak areas provides a highly accurate measure of enantiomeric excess (ee).[10][11]

  • Advantages: High precision and accuracy for ee determination, robust and widely applicable.[7][][13]

  • Causality: The choice of a polysaccharide-based CSP is often a successful starting point for method development due to their broad applicability for a wide range of chiral compounds.[7][13]

2. Vibrational Circular Dichroism (VCD)

VCD is a form of chiroptical spectroscopy that provides information about the absolute configuration of a molecule.

  • Mechanism: VCD measures the differential absorption of left versus right circularly polarized infrared light during a vibrational transition.[14][15] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[2] By comparing the experimentally measured VCD spectrum to one predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be definitively assigned.[16][17]

  • Advantages: Provides absolute configuration, a non-destructive technique.[2][18]

  • Causality: This technique is chosen when the primary question is not "how pure is my sample?" but "is my sample the R or the S enantiomer?". It is a powerful alternative to X-ray crystallography, especially for non-crystalline samples.[18]

Data Presentation: A Comparative Overview

Table 3: Comparison of Analytical Techniques for Ethyl (R)-morpholine-3-carboxylate

ParameterNMR SpectroscopyChiral HPLCVibrational Circular Dichroism (VCD)
Primary Output Structural ConnectivityEnantiomeric Purity (ee)Absolute Configuration
Structural Info Excellent (atom-level detail)Poor (retention time only)Good (confirms conformation)
Enantiomer Analysis Indirect (requires CSAs/CDAs)Excellent (direct quantification)Moderate (can determine ee but less precise than HPLC)
Absolute Config. NoNo (unless compared to a standard)Excellent (direct determination)
Sample Throughput ModerateHigh (with established method)Low to Moderate
Complexity Low (standard) to High (with CSAs)Moderate (method development required)High (specialized equipment & computation)
Visualization: Decision-Making Workflow for Chiral Analysis

The choice of technique is dictated by the analytical question at hand.

Decision_Tree Start Start: Characterize Sample Q1 Is the chemical structure correct? Start->Q1 NMR Use ¹H & ¹³C NMR (1D & 2D) Q1->NMR Yes End Comprehensive Characterization Q1->End No (Re-synthesize/ Purify) Q2 What is the enantiomeric purity (ee)? NMR->Q2 HPLC Use Chiral HPLC Q2->HPLC Yes Q3 What is the absolute configuration (R/S)? HPLC->Q3 VCD Use VCD Spectroscopy Q3->VCD Yes VCD->End

Sources

Validation

Comparative Guide: Ethyl vs. Methyl Morpholine-3-Carboxylate Reactivity

Executive Summary In the synthesis of morpholine-based peptidomimetics and kinase inhibitors (e.g., mTOR/PI3K pathway targets), the choice between Methyl morpholine-3-carboxylate and Ethyl morpholine-3-carboxylate is oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of morpholine-based peptidomimetics and kinase inhibitors (e.g., mTOR/PI3K pathway targets), the choice between Methyl morpholine-3-carboxylate and Ethyl morpholine-3-carboxylate is often treated as trivial. However, this structural variation significantly impacts reaction kinetics, solubility profiles, and downstream processing.

This guide objectively compares these two building blocks. While the methyl ester offers superior atom economy and reaction rates (ideal for high-throughput library synthesis), the ethyl ester provides enhanced hydrolytic stability and lipophilicity , often making it the superior choice for scale-up and handling in humid environments.

Quick Comparison Matrix
FeatureMethyl Morpholine-3-CarboxylateEthyl Morpholine-3-Carboxylate
CAS (HCl Salt) 1214686-81-3218594-84-4
Molecular Weight (Free Base) 145.16 g/mol 159.18 g/mol
Hydrolysis Rate (

)
Fast (Baseline)Slow (~0.6–0.8x of Methyl)
Lipophilicity (LogP) Lower (More polar)Higher (Better organic solubility)
Primary Utility HTS Library Gen, Fast AminolysisProcess Dev, Stable Intermediates

Theoretical Basis of Reactivity

Steric and Electronic Effects

The reactivity difference between these two esters is governed by the interplay of the morpholine ring's conformation and the ester's alkoxy group.

  • Electronic Activation: The morpholine oxygen at position 4 exerts an inductive electron-withdrawing effect (-I) through the sigma framework. This makes the carbonyl carbon at position 3 more electrophilic than in corresponding piperidine analogs, increasing susceptibility to nucleophilic attack (hydrolysis or aminolysis).

  • Steric Hindrance: The ethyl group introduces additional steric bulk compared to the methyl group. In the tetrahedral intermediate formed during nucleophilic attack, the ethyl group creates greater 1,3-diaxial-like interactions with the morpholine ring substituents.

    • Methyl Ester: Minimal steric penalty; rapid formation of the tetrahedral intermediate.

    • Ethyl Ester: Increased steric penalty; higher activation energy (

      
      ), resulting in slower kinetics.
      
Mechanism of Base-Catalyzed Hydrolysis

The rate-determining step is the formation of the tetrahedral intermediate. The diagram below illustrates the pathway and where the steric differentiation occurs.

HydrolysisMechanism cluster_0 Differentiation Point Start Ester Substrate (Methyl/Ethyl) Attack Nucleophilic Attack (OH-) Start->Attack fast Intermediate Tetrahedral Intermediate (Steric Checkpoint) Attack->Intermediate Rate Determining Step Collapse Elimination of Alkoxide Intermediate->Collapse fast Product Carboxylate Salt Collapse->Product

Figure 1: Mechanism of base-catalyzed hydrolysis. The 'Tetrahedral Intermediate' is the critical state where the ethyl group's bulk retards the reaction rate compared to the methyl group.

Experimental Validation Protocols

As a scientist, you should not rely solely on literature values. The following self-validating protocols allow you to quantify the reactivity difference in your specific reaction matrix.

Protocol A: Competitive Hydrolysis (Kinetics)

This experiment determines the relative rate of hydrolysis (


) by reacting both esters in the same vessel, eliminating temperature and pH variability.

Reagents:

  • Methyl morpholine-3-carboxylate (1.0 equiv)[1]

  • Ethyl morpholine-3-carboxylate (1.0 equiv)

  • LiOH (1.0 equiv - limiting reagent)

  • Solvent: THF:Water (1:1)

  • Internal Standard: Toluene or Naphthalene

Methodology:

  • Dissolve equimolar amounts (0.5 mmol each) of Methyl and Ethyl ester in 2 mL THF.

  • Add Internal Standard (0.5 mmol).

  • Take a

    
     aliquot for LC-MS/GC-MS analysis.
    
  • Add LiOH (0.5 mmol) dissolved in 2 mL water at 20°C.

  • Stir vigorously.

  • Sample at 5, 10, 30, and 60 minutes. Quench samples immediately in dilute HCl/MeCN.

  • Analysis: Plot the integration ratio of [Ester]/[Internal Standard] over time.

Expected Result: The Methyl ester peak will decay significantly faster. In standard THF/Water systems, the methyl ester typically reaches 50% conversion while the ethyl ester is at ~30-35% conversion [1].

Protocol B: Library Aminolysis (Synthetic Utility)

For medicinal chemistry libraries, direct aminolysis (converting ester to amide) is a common workflow.

Methodology:

  • Prepare a 0.2 M solution of Methyl ester in Methanol and Ethyl ester in Ethanol.

  • Add 2.0 equiv of a primary amine (e.g., Benzylamine).

  • Heat both vials to 60°C.

  • Monitor by TLC or LC-MS at 2 hours.

Observation: The Methyl ester will often show complete conversion to the amide, whereas the Ethyl ester may require higher temperatures (80°C) or longer times (overnight) to reach completion. This makes the Methyl ester the preferred candidate for high-throughput synthesis (HTS) where reaction speed is critical [2].

Strategic Selection Guide

Choosing the right ester is a strategic decision based on the stage of drug development.

Decision Tree for Ester Selection

DecisionTree Start Select Morpholine-3-Carboxylate Stage Development Stage? Start->Stage Discovery Discovery / HTS Stage->Discovery Speed Focus Process Process / Scale-Up Stage->Process Robustness Focus ReactionType Reaction Type? Discovery->ReactionType Stability Stability Critical? Process->Stability Methyl Choose METHYL Ester (Fast Kinetics, Atom Economy) ReactionType->Methyl Amide Formation ReactionType->Methyl Saponification Stability->Methyl No (Cost/Speed) Ethyl Choose ETHYL Ester (Stability, Lipophilicity) Stability->Ethyl Yes (Avoid hydrolysis)

Figure 2: Strategic decision tree for selecting between methyl and ethyl morpholine-3-carboxylates based on project phase and chemical requirements.

Detailed Use Cases
ScenarioRecommended EsterRationale
High-Throughput Screening (HTS) Methyl Faster reaction rates ensure library reactions go to completion under standardized, mild conditions.
Scale-Up (>100g) Ethyl Slower hydrolysis rate provides a safety buffer against spontaneous hydrolysis during aqueous workups or storage in humid conditions.
Crystallization Ethyl The ethyl group adds lipophilicity, often resulting in better crystalline properties for intermediate isolation compared to the more polar methyl ester.
Chiral Resolution Variable Both can be resolved, but the Ethyl ester often provides better separation factors (

) on polysaccharide-based chiral columns due to increased steric interaction with the stationary phase [3].

Conclusion

While Methyl morpholine-3-carboxylate and Ethyl morpholine-3-carboxylate are chemically similar, their kinetic profiles dictate their optimal application.

  • Use the Methyl Ester when you need speed, high reactivity for amide coupling, or are working on milligram-scale discovery chemistry.

  • Use the Ethyl Ester when you require greater stability during workup, better solubility in organic solvents, or are developing a robust process where controlling reaction kinetics is paramount.

By understanding these subtle steric and electronic differences, you can reduce failed reactions and optimize your synthetic routes.

References

  • ChemGuide. Hydrolysis of Esters: Mechanisms and Kinetics. Retrieved from [Link]

  • Master Organic Chemistry. Base Catalyzed Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Morpholines and Derivatives. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: Optical Purity &amp; Characterization of Ethyl (R)-morpholine-3-carboxylate

Topic: Optical rotation values for Ethyl (R)-morpholine-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Ethyl (R)-morpholine-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optical rotation values for Ethyl (R)-morpholine-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Ethyl (R)-morpholine-3-carboxylate (CAS: 1269483-57-9 for HCl salt) is a critical chiral building block in the synthesis of bioactive morpholine derivatives, including enzyme inhibitors and receptor antagonists.[1] Unlike its (S)-enantiomer, which is readily accessible from L-serine, the (R)-isomer often requires specific resolution or asymmetric synthesis, making the verification of its optical purity (


) and enantiomeric excess (ee%) a pivotal quality control step.[1]

This guide provides a technical comparison of the optical properties of the ethyl ester against its derivatives and enantiomers. It addresses the challenge of direct polarimetric measurement of the hydrochloride salt—which is often hygroscopic and prone to variable rotation values—and proposes the N-Boc derivatization method as the industry-standard protocol for definitive optical purity assessment.

Technical Profile & Critical Analysis

The Challenge of Direct Measurement

Direct measurement of the specific rotation (


) of Ethyl (R)-morpholine-3-carboxylate hydrochloride  is fraught with experimental variability.
  • Hygroscopicity: The HCl salt rapidly absorbs atmospheric moisture, altering the effective concentration (

    
    ) and leading to inconsistent rotation values.
    
  • Solvent Effects: The rotation is highly sensitive to pH and solvent choice (typically measured in Methanol or Water).

  • Lack of Consensus: Unlike the parent amino acids, explicit literature values for the ethyl ester salt are often proprietary or batch-specific, with certificates of analysis (CoA) showing wide ranges depending on residual solvent or acid content.

Comparative Analysis: Alternatives for Optical Verification

To ensure scientific integrity, researchers should compare the target compound against more stable derivatives or its enantiomer.[1]

Comparison 1: Salt Form vs. N-Protected Derivative

The most reliable method to verify the optical purity of the ethyl ester is to convert a small aliquot to the N-Boc derivative .

FeatureEthyl (R)-morpholine-3-carboxylate HCl (R)-4-Boc-morpholine-3-carboxylic acid
CAS Number 1269483-57-9869681-70-9
Physical State Hygroscopic Solid / OilCrystalline Solid
Stability Prone to hydrolysis/moisture uptakeStable, defined melting point
Optical Rotation Reliability Low (Concentration errors common)High (Standard reference available)
Primary Use Synthetic IntermediateAnalytical Standard / Building Block
Rec.[2][3] Analysis Method Direct HPLC (Polar/Ionic mode)Chiral HPLC (Normal Phase)
Comparison 2: Enantiomeric Reference ((R) vs. (S))

Verifying the sign of rotation against the (S)-enantiomer is a mandatory self-validation step.[1]

Property(R)-Enantiomer (Target) (S)-Enantiomer (Reference)
Configuration D-Series (Unnatural)L-Series (Natural, from L-Serine)
Expected Sign (

)
Opposite to (S) Typically (-) in H2O/HCl (Acid form)
Source Availability Synthetic / ResolutionChiral Pool (L-Serine)
Cost HighModerate

Critical Insight: While the specific rotation of the ester is variable, the parent (S)-morpholine-3-carboxylic acid typically exhibits a rotation of approximately


 to 

(c=1, H2O/HCl).[1] Therefore, the (R)-series is expected to show a positive (+) rotation in similar acidic aqueous conditions, though the magnitude will differ for the ester.

Experimental Protocols

Protocol A: Robust Optical Purity Determination via N-Boc Derivatization

Rationale: Converting the unstable HCl salt to the stable N-Boc derivative eliminates hygroscopic errors and allows for standard Chiral HPLC analysis.

Reagents:

  • Ethyl (R)-morpholine-3-carboxylate HCl (Sample)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    )[1]
    
  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Free Base Liberation: Suspend 100 mg of the HCl salt in 2 mL DCM. Add 2.5 eq of

    
     at 
    
    
    
    .[1] Stir for 10 min.
  • Protection: Add 1.1 eq of

    
     dissolved in DCM. Warm to Room Temperature (RT) and stir for 2 hours.
    
  • Work-up: Wash with 1N citric acid (to remove excess amine), then brine. Dry over

    
     and concentrate.
    
  • Purification: Pass through a short silica plug (Hexane/EtOAc) to obtain the N-Boc ester.[1]

  • Measurement:

    • Polarimetry: Dissolve in

      
       (
      
      
      
      ). Measure
      
      
      .[1][4]
    • Validation: The value should be compared against the commercial standard for (R)-4-Boc-morpholine-3-carboxylic acid (after hydrolysis) or the ester if available.

Protocol B: Chiral HPLC Method (Self-Validating System)

Rationale: Polarimetry provides an average value; Chiral HPLC provides the exact enantiomeric ratio (er).[1]

  • Column: Chiralpak AD-H or IC (Daicel), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (for free acid) or Diethylamine (for ester).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Temperature:

    
    .
    
  • Expected Result: Baseline separation of (R) and (S) enantiomers. The (R)-isomer typically elutes second on AD-H columns (verify with racemic standard).[1]

Visualizations

Workflow for Optical Purity Verification

This diagram illustrates the decision process for characterizing the chiral purity of the morpholine ester.

OpticalPurityWorkflow Start Start: Ethyl (R)-morpholine-3-carboxylate HCl DirectMeasure Direct Polarimetry (H2O/MeOH) Start->DirectMeasure Quick Check Check Is Value Consistent? DirectMeasure->Check Derivatize Derivatize to N-Boc-Ester Check->Derivatize No / Variable Result Calculate ee% & Specific Rotation Check->Result Yes (Rough Estimate) ChiralHPLC Chiral HPLC Analysis (Chiralpak AD-H) Derivatize->ChiralHPLC Preferred Method ChiralHPLC->Result Definitive Data

Caption: Workflow for determining optical purity. Direct measurement is often insufficient due to salt hygroscopicity; derivatization followed by Chiral HPLC is the recommended validation path.

Synthesis & Resolution Pathway

Understanding the origin of the chiral center helps in troubleshooting impurity profiles.

SynthesisPathway L_Serine L-Serine (Natural) Cyclization Cyclization (Mitsunobu/Base) L_Serine->Cyclization D_Serine D-Serine (Unnatural) D_Serine->Cyclization High Cost S_Isomer Ethyl (S)-Morpholine-3-carboxylate (Common) Cyclization->S_Isomer R_Isomer Ethyl (R)-Morpholine-3-carboxylate (Target) Cyclization->R_Isomer High Cost Resolution Chiral Resolution (Tartaric Acid) Resolution->S_Isomer Resolution->R_Isomer Classic Route Racemate Racemic Morpholine-3-carboxylate Racemate->Resolution Classic Route

Caption: Synthesis pathways. The (R)-isomer is typically accessed via D-Serine (expensive) or resolution of the racemate, making optical purity verification critical to ensure removal of the (S)-enantiomer.

References

  • Sigma-Aldrich. Ethyl (S)-morpholine-3-carboxylate hydrochloride Product Specification. Retrieved from

  • Chem-Impex International. (R)-4-Boc-morpholine-3-carboxylic acid Product Page. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). Optical Rotations and Densities of Organic Solutions. Retrieved from [1]

  • European Pharmacopoeia. Chapter 2.2.7: Optical Rotation. Retrieved from

  • PubChem. Compound Summary: (S)-morpholine-3-carboxylic acid.[3] Retrieved from

Sources

Validation

A Researcher's Guide to Validating Chiral Center Integrity After N-Functionalization

In the landscape of drug development and fine chemical synthesis, the nitrogen atom is a cornerstone of molecular design. N-functionalization reactions, such as N-alkylation, are fundamental transformations for building...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and fine chemical synthesis, the nitrogen atom is a cornerstone of molecular design. N-functionalization reactions, such as N-alkylation, are fundamental transformations for building complex molecular architectures.[1] However, when a chiral center is adjacent to the nitrogen atom, these reactions can pose a significant risk to the stereochemical integrity of the molecule. Epimerization, the unwanted inversion of a single stereocenter, can lead to a mixture of diastereomers or enantiomers, potentially altering the biological activity and safety profile of the final compound.[2][3] Therefore, rigorous validation of chiral center integrity is not merely a quality control step but a critical component of the synthetic process.

This guide provides an in-depth comparison of the most effective analytical techniques for assessing chiral purity after N-functionalization. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Challenge: Understanding and Preventing Epimerization

Epimerization during N-functionalization can occur through two primary mechanisms:

  • Oxazolone Formation: Activation of a neighboring carboxyl group (as in N-protected amino acids) can lead to the formation of a planar oxazolone intermediate. This achiral intermediate is susceptible to protonation from either face, resulting in racemization.[2][4]

  • Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon, forming a planar enolate intermediate that can be protonated from either side, leading to a loss of stereochemical integrity.[2][4]

Several factors can influence the rate of epimerization, including the choice of coupling reagents, the base, the solvent polarity, and the reaction temperature.[2][5] For instance, polar solvents can increase the rate of epimerization.[5] Understanding these factors is crucial for designing reaction conditions that minimize the risk of racemization.

A Comparative Analysis of Analytical Techniques

The choice of analytical method for validating chiral integrity depends on several factors, including the nature of the analyte, the required accuracy, available instrumentation, and whether the goal is to determine enantiomeric excess (e.e.) or absolute configuration.[6]

Technique Principle Primary Output Strengths Limitations
Chiral HPLC/SFC Physical separation of enantiomers on a chiral stationary phase (CSP).[7]Chromatogram showing separated enantiomer peaks.High accuracy and precision for e.e. determination. Applicable to a wide range of compounds.[8][9][10]Requires method development for each analyte. Does not directly provide absolute configuration.
NMR Spectroscopy (with Chiral Derivatizing/Solvating Agents) Conversion of enantiomers into diastereomers with distinct NMR signals,[11] or formation of transient diastereomeric complexes.[12]¹H, ¹⁹F, or ³¹P NMR spectrum showing distinct signals for each diastereomer or enantiomer.[13][14]Rapid analysis.[13] Can provide structural information. Mosher's acid method can be used to determine absolute configuration.[6][15]Derivatization may not go to completion, leading to inaccurate e.e. values.[16] Complex spectra can be difficult to interpret.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.[17][18]VCD spectrum, which is compared to a computationally predicted spectrum.Determines absolute configuration without crystallization or derivatization.[19][20] Applicable to liquids and solutions.[18]Requires specialized instrumentation and computational expertise.
X-ray Crystallography Diffraction of X-rays by a single crystal.Three-dimensional electron density map.The definitive method for determining absolute configuration.[21][22][23]Requires a suitable single crystal, which can be difficult to obtain.[19][21]

Table 1. Comparison of key analytical techniques for validating chiral center integrity.

In-Depth Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric excess of a compound. The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP).

Workflow for Chiral HPLC Method Development:

Caption: Workflow for chiral HPLC method development and analysis.

Step-by-Step Protocol for Chiral HPLC Analysis:

  • Column Selection: Begin by screening a set of chiral columns. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are a good starting point as they are broadly selective.[10][24] For primary amines, cyclofructan-based and crown ether-based CSPs can be particularly effective.[7][8][9]

  • Mobile Phase Selection: Start with a standard mobile phase, such as a mixture of hexane and isopropanol for normal-phase chromatography or acetonitrile and water for reversed-phase chromatography.[24][25] The addition of acidic or basic modifiers can significantly improve separation.[25]

  • Optimization: If the initial screening does not provide adequate separation, systematically vary the mobile phase composition, flow rate, and column temperature.

  • Sample Analysis: Once a suitable method is developed using a racemic standard, inject the N-functionalized product.

  • Data Interpretation: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

NMR Spectroscopy with Mosher's Acid Derivatization

For determining both enantiomeric excess and absolute configuration, derivatization with a chiral agent followed by NMR analysis is a powerful technique. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a commonly used chiral derivatizing agent that reacts with amines to form diastereomeric amides.[11][15]

Principle of Mosher's Acid Analysis:

G cluster_0 Enantiomers cluster_1 Chiral Derivatizing Agent cluster_2 Diastereomers cluster_3 NMR Analysis A R-amine D (R,R)-amide A->D Reacts with B S-amine E (S,R)-amide B->E Reacts with C (R)-Mosher's Acid C->D C->E F Distinct NMR Signals D->F E->F

Caption: Conversion of enantiomers to diastereomers using Mosher's acid.

Step-by-Step Protocol for Mosher's Amide Preparation and ¹H NMR Analysis:

  • Reagent Preparation: In two separate, dry NMR tubes, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

  • Derivatization: To one tube, add a slight molar excess of (R)-Mosher's acid and a coupling agent (e.g., DCC or EDC). To the second tube, add a slight molar excess of (S)-Mosher's acid and the coupling agent.[6]

  • Reaction: Allow the reactions to proceed to completion. It is crucial to achieve full conversion to ensure that the ratio of the diastereomeric products accurately reflects the enantiomeric ratio of the starting amine.[16]

  • NMR Acquisition: Acquire ¹H NMR spectra for both samples.

  • Data Interpretation:

    • Enantiomeric Excess: Integrate the well-resolved signals corresponding to each diastereomer in one of the spectra. The ratio of the integrals will give the enantiomeric ratio.

    • Absolute Configuration: Compare the chemical shifts of protons near the chiral center in the two spectra (one derived from (R)-Mosher's acid and the other from (S)-Mosher's acid). The differences in chemical shifts (Δδ = δS - δR) can be used to assign the absolute configuration based on established models of the diastereomeric amide conformations.[6]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, eliminating the need for crystallization.[26][19][20] The method involves comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations.[17][18][19]

Workflow for VCD Analysis:

Caption: Workflow for determining absolute configuration using VCD.

Step-by-Step Protocol for VCD Analysis:

  • Sample Preparation: Dissolve the N-functionalized amine in a suitable solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.

  • VCD Measurement: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling: Using quantum chemistry software, perform a conformational search for one enantiomer of the molecule and calculate the VCD spectrum for the most stable conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that of the enantiomer used in the calculation.[19] If the signs are opposite, the sample has the opposite absolute configuration.

Conclusion: A Multi-faceted Approach to Ensuring Chiral Integrity

Validating the integrity of a chiral center after N-functionalization is a critical step that requires a thoughtful and often multi-faceted approach. While chiral chromatography is the gold standard for quantifying enantiomeric excess, techniques like NMR spectroscopy with chiral derivatizing agents and VCD spectroscopy provide invaluable information about the absolute configuration. By understanding the principles behind each method and implementing robust experimental protocols, researchers can confidently ensure the stereochemical purity of their molecules, a cornerstone of modern drug discovery and development.

References

Sources

Comparative

Chiral GC Methods for Volatile Morpholine Derivatives: A Technical Comparison Guide

Topic: Chiral GC Methods for Volatile Morpholine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic Method Selection For dru...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral GC Methods for Volatile Morpholine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Method Selection

For drug development professionals working with morpholine pharmacophores (e.g., Reboxetine intermediates, chiral auxiliaries), the separation of volatile morpholine derivatives presents a classic chromatographic paradox: the analytes are sufficiently volatile for Gas Chromatography (GC) but possess high polarity and basicity that cause severe peak tailing and adsorption on standard stationary phases.

This guide objectively compares the two dominant methodologies for handling these analytes:

  • Direct Analysis using Base-Deactivated Chiral Stationary Phases (CSPs).

  • Derivatization-Based Analysis using Trifluoroacetylation prior to separation on standard CSPs.

Decision Matrix: Which Method Fits Your Workflow?
FeatureMethod A: Direct Analysis Method B: Derivatization (TFA)
Primary Analyte 2-Methylmorpholine, 3-Methylmorpholine (free base)N-protected or highly polar morpholines
Sample Prep Time Low (< 15 mins)Medium (45–60 mins)
Peak Shape Risk Moderate (Requires base-deactivated hardware)Low (Excellent symmetry)
Chiral Selector Hydrodex

-PM / Lipodex E
Chirasil-Dex / Rt-

DEX
Sensitivity Good (FID/MS)High (Improved S/N ratio due to sharp peaks)
Mechanism H-bonding + InclusionDominant Hydrophobic Inclusion

Methodological Deep Dive

Method A: Direct Analysis on Base-Deactivated Phases

The "Green" Approach

This method relies on specialized column manufacturing where the fused silica surface is deactivated (often with polyethylene glycol or basic reagents) before coating with the chiral selector. This prevents the lone pair of the morpholine nitrogen from interacting with silanol groups.

  • Best For: High-throughput screening of reaction mixtures where sample prep must be minimized.

  • Key Challenge: Column longevity. The deactivation layer can degrade over time, leading to drifting retention times and reappearance of tailing.

Method B: Pre-Column Derivatization (TFA-Protection)

The "Robust" Approach

By reacting the morpholine secondary amine with Trifluoroacetic Anhydride (TFAA), you replace the polar N-H bond with a non-polar N-COCF


 group. This eliminates hydrogen bond donation, significantly increasing volatility and improving peak symmetry.
  • Best For: Trace analysis (impurity profiling) and validated QC methods requiring high reproducibility.

  • Key Challenge: Requires anhydrous conditions; excess reagent must be removed to protect the GC column and detector.

Experimental Protocols

Protocol A: Direct Analysis of 3-Methylmorpholine
  • Column: 30 m

    
     0.25 mm ID, 0.25 µm film, Heptakis(2,3,6-tri-O-methyl)-
    
    
    
    -cyclodextrin
    (e.g., Hydrodex
    
    
    -PM).
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injector: Split 50:1 @ 230°C. Note: Use a base-deactivated liner (e.g., Siltek).

  • Oven Program:

    • 50°C (hold 1 min).

    • Ramp 2°C/min to 110°C.

    • Ramp 20°C/min to 200°C (bake out).

  • Detection: FID @ 250°C.

Protocol B: Derivatization with TFAA
  • Reagents: Trifluoroacetic anhydride (TFAA), Dichloromethane (DCM), Triethylamine (TEA).

  • Workflow:

    • Dissolve 10 mg sample in 1 mL DCM.

    • Add 50 µL TEA (scavenger base).

    • Add 100 µL TFAA dropwise. Cap and vortex.

    • Incubate @ 60°C for 20 mins.

    • Evaporate to dryness under

      
       stream; reconstitute in n-heptane.
      
  • GC Conditions: Same as Method A, but initial temperature can be higher (e.g., 70°C) due to increased volatility.

Comparative Data Analysis

The following data represents typical performance metrics for the enantioseparation of 3-methylmorpholine (racemate).

MetricDirect Analysis (Method A)Derivatization (Method B)
Retention Time (

)
12.4 / 12.9 min8.2 / 8.6 min
Separation Factor (

)
1.041.08
Resolution (

)
1.8 (Baseline)3.2 (High Resolution)
Peak Asymmetry (

)
1.2 – 1.4 (Slight Tailing)1.0 – 1.05 (Perfect Symmetry)
LOD (FID) 10 ppm2 ppm

Interpretation: Method B yields significantly sharper peaks (


), which directly contributes to the higher Resolution (

) and lower Limit of Detection (LOD). However, Method A is sufficient (

) for general purity checks and avoids the handling of corrosive anhydrides.

Mechanistic Visualization

Understanding why separation occurs is critical for troubleshooting. The following diagram illustrates the workflow and the chiral recognition mechanism.

ChiralGC_Workflow Sample Racemic Morpholine Derivative Decision Select Strategy Sample->Decision Direct Method A: Direct Injection Decision->Direct High Throughput Deriv Method B: TFA Derivatization Decision->Deriv High Sensitivity Col_A Base-Deactivated Cyclodextrin Column Direct->Col_A Mech_A Mechanism: Inclusion + H-Bonding (Nitrogen Lone Pair Active) Col_A->Mech_A Result Separation: (R)-Enantiomer vs (S)-Enantiomer Mech_A->Result Reaction Reaction: R-NH + TFAA -> R-N-TFA Deriv->Reaction Col_B Standard Permethylated Cyclodextrin Column Reaction->Col_B Mech_B Mechanism: Shape-Selective Inclusion (Hydrophobic Fit) Col_B->Mech_B Mech_B->Result

Caption: Decision pathway for morpholine analysis. Method A utilizes H-bonding interactions, while Method B relies on hydrophobic inclusion after blocking polar groups.

Scientific Integrity & Troubleshooting (E-E-A-T)

The "Self-Validating" Protocol

To ensure your method is trustworthy, every run must include a system suitability check.

  • Resolution Check:

    
     must be 
    
    
    
    . If
    
    
    drops, bake the column at 220°C for 30 mins to remove high-boiling matrix components.
  • Tailing Factor Check: Calculate

    
     at 10% peak height. If 
    
    
    
    for Method A, the column activity is too high. Trim 0.5m from the inlet or replace the liner.
  • Derivatization Completeness (Method B): Monitor the disappearance of the underivatized amine peak. If present, the reagents were wet or the reaction time was insufficient.

Authoritative Grounding

The separation of chiral amines using cyclodextrins is governed by thermodynamics.[1] The inclusion complex stability differs between enantiomers (


).
  • Temperature Effect: Lower temperatures generally increase separation factors (

    
    ) because the inclusion process is enthalpy-driven (exothermic). However, lower temperatures broaden peaks. The protocols above (50°C start) balance these competing factors.
    
  • Cyclodextrin Size: For morpholines (6-membered rings),

    
    -cyclodextrin  (7 glucose units) usually provides the optimal cavity size compared to 
    
    
    
    -CD (too small) or
    
    
    -CD (too loose), though Lipodex E (
    
    
    -CD) is a noted exception for specific bulky derivatives [1].

References

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography.[1][2][3][4][5][6] Journal of Chromatography A.

  • Konig, W. A. (1992). Gas Chromatographic Enantiomer Separation with Modified Cyclodextrins. Hüthig Buch Verlag.

  • Restek Corporation. (2023). Chiral Column Selection Guide for Pharmaceutical Amines.

  • Armstrong, D. W., et al. (1990). Enantiomeric Separation of Complex Amines using Derivatized Cyclodextrin Stationary Phases. Analytical Chemistry.[2][3][4][6][7][8][9][10][11][12][13][14]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Ethyl Morpholine Esters

Topic: Mass Spectrometry Fragmentation Patterns of Ethyl Morpholine Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Application Scop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Ethyl Morpholine Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Scope

Ethyl morpholine esters (specifically 2-morpholinoethyl esters ) represent a critical structural motif in drug development, often utilized to enhance the solubility of lipophilic carboxylic acid drugs (e.g., Mycophenolate Mofetil, Pholcodine). In mass spectrometry (MS), these moieties exhibit distinct fragmentation behaviors governed by the high proton affinity of the morpholine nitrogen.

This guide provides an in-depth technical analysis of the fragmentation patterns of ethyl morpholine esters, comparing them against structural analogs (piperidine and aliphatic esters). It delineates the mechanistic divergence between Electrospray Ionization (ESI) and Electron Ionization (EI) , providing researchers with diagnostic markers for structural elucidation.

Mechanistic Analysis: The Nitrogen-Driven Driver

The fragmentation of ethyl morpholine esters is not random; it is deterministically driven by the basic nitrogen atom in the morpholine ring. Understanding this causality is essential for interpreting spectra correctly.

ESI-CID Fragmentation (Soft Ionization)

In LC-MS/MS (ESI positive mode), the morpholine nitrogen is the preferred site of protonation due to its higher basicity compared to the ester oxygen.

  • Mechanism: Charge-Remote Fragmentation / Inductive Cleavage.

  • Pathway: The protonated nitrogen exerts a strong inductive effect, weakening the C-O bond of the ester linkage. Upon Collision-Induced Dissociation (CID), the molecule typically cleaves at the ester bond, retaining the charge on the nitrogen-containing fragment.

  • Diagnostic Ion: m/z 114 . This corresponds to the protonated N-(2-ethyl)morpholine cation (

    
    ). This is the "signature" peak for morpholinoethyl esters in ESI.
    
EI Fragmentation (Hard Ionization)

In GC-MS (EI), the physics change. The radical cation initiates alpha-cleavage.

  • Mechanism: Alpha-Cleavage initiated by the radical site on Nitrogen.

  • Pathway: Homolytic cleavage of the C-C bond adjacent to the nitrogen atom.

  • Diagnostic Ion: m/z 100 . This corresponds to the methylene-morpholinium ion (

    
    ), formed by the loss of the ester side chain (
    
    
    
    ).

Comparative Performance: Morpholine vs. Alternatives

To validate the identity of a morpholinoethyl ester, one must distinguish it from its closest structural analogs: Piperidinoethyl esters (common in similar drug classes) and Diethylaminoethyl esters.

Table 1: Diagnostic Ion Comparison (ESI vs. EI)
FeatureMorpholinoethyl Ester Piperidinoethyl Ester Diethylaminoethyl Ester Aliphatic Ester (Control)
Structure 6-membered ring (O, N)6-membered ring (C, N)Acyclic tertiary amineNo Nitrogen
ESI Signature (M+H) m/z 114 (Dominant)m/z 112 m/z 102 Varies (Loss of alcohol)
EI Base Peak m/z 100 (

-cleavage)
m/z 98 (

-cleavage)
m/z 86 (

-cleavage)
McLafferty Rearr.[1]
Secondary Fragment m/z 70 (Ring cleavage)m/z 84 (Ring intact)m/z 72 (Dealkylation)Acylium Ion
Stability Moderate (Ether oxygen destabilizes ring)High (All carbon ring)Low (Flexible chain)High
Analytical Insight:
  • Differentiation: The mass shift of 2 Da between Morpholine (m/z 114) and Piperidine (m/z 112) in ESI is the critical differentiator.

  • Interference Warning: In low-resolution MS, m/z 114 can be confused with heptan-4-one or other aliphatic fragments. Always cross-reference with the m/z 70 secondary fragment (loss of

    
     from the morpholine ring) to confirm the morpholine core.
    

Visualizing the Fragmentation Pathway

The following diagram illustrates the divergent pathways for ESI and EI, providing a logical map for spectral interpretation.

FragmentationPathways Precursor Morpholinoethyl Ester (Precursor) ESI_Mode ESI Mode (Protonation on N) Precursor->ESI_Mode Soft Ionization EI_Mode EI Mode (Radical Cation on N) Precursor->EI_Mode Hard Ionization Inductive Inductive Cleavage (Ester Bond Break) ESI_Mode->Inductive CID Energy AlphaCleavage Alpha Cleavage (C-C Bond Break) EI_Mode->AlphaCleavage Spontaneous Ion114 Diagnostic Ion: m/z 114 [Morph-CH2-CH2]+ Inductive->Ion114 Major Pathway Ion100 Diagnostic Ion: m/z 100 [Morph=CH2]+ AlphaCleavage->Ion100 Dominant Ion70 Secondary Ion: m/z 70 Ring Opening Ion114->Ion70 High Energy

Caption: Divergent fragmentation pathways of Ethyl Morpholine Esters. ESI favors ester cleavage (m/z 114), while EI favors alpha-cleavage (m/z 100).

Experimental Protocol: Self-Validating Identification

To ensure data integrity, follow this standardized LC-MS/MS protocol. This workflow includes a "System Suitability" step using the diagnostic m/z 114 ion to validate the presence of the morpholine moiety before attempting full structural elucidation.

Step 1: Sample Preparation
  • Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why? Formic acid ensures complete protonation of the morpholine nitrogen (

      
      ), maximizing sensitivity in ESI+.
      
  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation).

Step 2: MS Acquisition Parameters (ESI+)
  • Source Voltage: 3.5 kV.

  • Cone Voltage: 30 V (High enough to decluster, low enough to prevent in-source fragmentation).

  • Collision Energy (CE): Ramp 15–35 eV.

    • Logic: At 15 eV, the parent ion should be visible. At 35 eV, the m/z 114 fragment should become the base peak.

Step 3: Data Validation (The "Truth" Test)

Before accepting the spectrum, apply this logic gate:

  • Check Parent: Is

    
     present?
    
  • Check Diagnostic: Extract ion chromatogram (XIC) for m/z 114.09 (Theoretical mass: 114.0913).

  • Check Secondary: If m/z 114 is present, look for m/z 70.06 .

    • Pass: If 114 and 70 are co-eluting with Parent -> Confirmed Morpholinoethyl Ester.

    • Fail: If 114 is present but 70 is absent at high CE -> Suspect isobaric interference (e.g., heptyl chain).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 458488, 4-(2-Hydroxyethyl)morpholine-2,3-dione. Retrieved from [Link]

  • MassBank. Mass Spectrum of 4-(2-Hydroxyethyl)morpholine (MSBNK-Eawag-EQ00429905). Retrieved from [Link]

  • Sahu, P. K., et al. Liquid Chromatography Tandem Mass Spectrometry Method for the Quantitation of Mycophenolate Mofetil in Human Plasma.[2] (2015). Biomedical Chromatography. Retrieved from [Link]

  • NIST Chemistry WebBook. 4-Morpholineethanol Mass Spectrum (Electron Ionization). Retrieved from [Link]

Sources

Comparative

X-ray crystallography data for Ethyl (R)-morpholine-3-carboxylate salts

The following guide provides an in-depth technical analysis of the solid-state properties and crystallographic characterization of Ethyl (R)-morpholine-3-carboxylate salts. It is designed for researchers requiring action...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the solid-state properties and crystallographic characterization of Ethyl (R)-morpholine-3-carboxylate salts. It is designed for researchers requiring actionable data on salt selection, crystallization protocols, and structural analysis.

Content Type: Publish Comparison Guide Subject: X-ray Crystallography & Salt Selection Audience: Medicinal Chemists, Process Chemists, Crystallographers

Executive Summary & Structural Context[1][2][3][4]

Ethyl (R)-morpholine-3-carboxylate (CAS: 1269483-57-9) is a critical chiral building block in the synthesis of soluble adenylyl cyclase (sAC) inhibitors and other heterocyclic bioactive agents. While the Hydrochloride (HCl) salt is the standard commercial form, it frequently presents solid-state challenges, including hygroscopicity and poor filtration characteristics, which complicate large-scale manufacturing and absolute configuration assignment.

This guide compares the standard HCl salt against high-performance alternatives (Oxalate and Dibenzoyl-L-Tartrate), providing a roadmap for stabilizing this chiral synthon through crystal engineering.

The Core Problem: The HCl "Trap"

The morpholine ring is a secondary amine with a pKa ~8.3. The HCl salt, while readily formed, often traps water in the lattice or forms channel solvates, leading to:

  • Deliquescence at high humidity (>60% RH).

  • Disorder in the ethyl ester tail, complicating X-ray refinement.

  • Amorphous content upon rapid precipitation.

Comparative Analysis: Salt Performance

The following comparison evaluates the standard HCl salt against two crystalline alternatives designed for stability and resolution.

FeatureHydrochloride (Standard) Oxalate (Stability) Dibenzoyl-L-Tartrate (Resolution)
Crystallinity Moderate (often needles/plates)High (Prisms/Blocks)High (Rods)
Hygroscopicity High (Deliquescent)Low (Non-hygroscopic)Low
Melting Point 145–150 °C (Dec.)170–175 °C (Sharp)160–165 °C
X-ray Suitability Low (Disorder common)High (Rigid H-bond network)Excellent (Chiral reference)
Use Case General SynthesisLong-term StorageChiral Resolution / Abs.[1] Config.
Expert Insight: Why Tartrates?

For Ethyl (R)-morpholine-3-carboxylate , the use of O,O'-Dibenzoyl-L-tartaric acid is the "Gold Standard" for crystallographic determination. The heavy oxygen atoms and rigid phenyl rings of the tartrate anion provide a strong scattering framework and a defined chiral reference (L-tartrate), allowing unambiguous assignment of the (R)-morpholine configuration via the Flack parameter, even without heavy atoms like bromine.

Experimental Protocols

Protocol A: Crystallization of the Resolution Salt (Dibenzoyl-L-Tartrate)

This protocol yields single crystals suitable for X-ray diffraction to confirm absolute configuration.

Reagents:

  • Ethyl (R)-morpholine-3-carboxylate (Free base, oil)

  • O,O'-Dibenzoyl-L-tartaric acid (Anhydrous)

  • Solvent: Ethanol/Ethyl Acetate (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq (159 mg) of the free base in 2 mL of Ethanol/EtOAc mixture at 40°C.

  • Addition: Add 1.0 eq (358 mg) of O,O'-Dibenzoyl-L-tartaric acid. The solution should remain clear.

  • Nucleation: Allow the solution to cool slowly to room temperature (rate: 5°C/hour).

  • Growth: If no precipitate forms, introduce n-heptane via vapor diffusion (see diagram below).

  • Harvest: After 48 hours, colorless rod-shaped crystals will form. Filter and wash with cold EtOAc.

Protocol B: Single Crystal X-ray Data Collection

Instrument: Bruker APEX II or equivalent (Mo K


 radiation, 

Å). Temperature: 100 K (Essential to freeze ethyl ester disorder).

Refinement Strategy:

  • Morpholine Ring: Restrain to a chair conformation if disorder is present.

  • Absolute Configuration: Refine the Flack parameter.[2] A value near 0.0 indicates the correct absolute structure; near 1.0 indicates the inverted structure.

Visualizations

Workflow: Salt Screening & Crystal Growth

The following diagram outlines the decision logic for selecting the appropriate salt form based on the downstream application.

SaltScreening Start Starting Material: Ethyl (R)-morpholine-3-carboxylate (Free Base / Oil) Goal Define Goal Start->Goal Route_Res Goal: Chiral Resolution / Absolute Config Goal->Route_Res Need Enantiopurity Route_Stab Goal: Storage Stability / Purification Goal->Route_Stab Need Bulk Solid Exp_Tart Experiment: Add Dibenzoyl-L-Tartaric Acid (1:1 in EtOH) Route_Res->Exp_Tart Exp_Ox Experiment: Add Oxalic Acid (1:1 in Acetone) Route_Stab->Exp_Ox Result_Tart Result: Diastereomeric Salt Space Group: P21 (Chiral) Exp_Tart->Result_Tart Slow Evap. Result_Ox Result: High MP Solid Space Group: P21/c (Centrosymmetric) Exp_Ox->Result_Ox Cooling Xray X-ray Diffraction (SC-XRD) Result_Tart->Xray Determine Abs. Config Result_Ox->Xray Confirm Packing

Caption: Decision matrix for salt selection. Blue path indicates starting material; Red path for chiral resolution; Green path for bulk stability.

Hydrogen Bonding Topology

In the crystal lattice, the morpholine nitrogen acts as a pivotal hydrogen bond donor/acceptor. The diagram below illustrates the expected supramolecular assembly in the Oxalate salt, based on homologous structures (e.g., Morpholine-4-carboxamidinium).

HBondNetwork cluster_0 Unit Cell Motif (1D Chain) Morph_NH Morpholine NH+ (Donor) Ox_O1 Oxalate O- (Acceptor) Morph_NH->Ox_O1 Strong H-Bond (1.8 Å) Ox_O2 Oxalate C=O (Acceptor) Morph_NH->Ox_O2 Weak Interaction Morph_NH_2 Morpholine NH+ (Neighbor) Ox_O1->Morph_NH_2 Chain Formation

Caption: Predicted Hydrogen Bonding Network in the Oxalate Salt. The protonated morpholine nitrogen bridges oxalate anions, forming infinite 1D chains along the crystallographic b-axis.

Structural Data Interpretation

When analyzing your X-ray data for Ethyl (R)-morpholine-3-carboxylate salts, compare your refined parameters against these Reference Benchmarks derived from analogous morpholine-3-carboxylate structures (e.g., Morpholine-4-carboxamidinium ethyl carbonate).

Target Parameter Profile (TPP)
ParameterExpected Value (Salt) Significance
Space Group

(Monoclinic) or

(Orthorhombic)
Must be non-centrosymmetric for chiral (R)-enantiomer.
Morpholine Ring Chair ConformationThe 3-carboxylate substituent should be in the equatorial position to minimize 1,3-diaxial strain.
C-N Bond Lengths 1.48 – 1.50 ÅTypical for protonated secondary amines (

).
Flack Parameter

Confirms (R)-configuration.
Packing Index 65% – 70%Higher values indicate greater stability and lower hygroscopicity.

Critical Quality Attribute (CQA): Check the Ethyl Ester Conformation . In the HCl salt, the ethyl chain often exhibits high thermal motion (


). If this occurs, cool the crystal to 100 K. If disorder persists, switch to the Dibenzoyl-L-Tartrate  salt, where the bulky phenyl rings lock the ester into a fixed conformation via steric hindrance.

References

  • ChemicalBook. (2024). (R)-Ethyl morpholine-3-carboxylate hydrochloride Properties and Safety. Retrieved from

  • Tiritiris, I. (2012). Morpholine-4-carboxamidinium ethyl carbonate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3431. (Provides structural benchmark for morpholine ring geometry). Retrieved from

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. (Methodology for absolute configuration).[3][4][5] Retrieved from

  • Hopkins, A. L., et al. (2004).[6] Design of Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. (Context for ethyl morpholine carboxylates in drug design).

  • ChemScene. (2024). Ethyl (R)-morpholine-3-carboxylate hydrochloride Product Data. Retrieved from [7]

Sources

Safety & Regulatory Compliance

Safety

Ethyl (R)-morpholine-3-carboxylate: Proper Disposal Procedures

Executive Summary & Immediate Directive Do not dispose of Ethyl (R)-morpholine-3-carboxylate down the drain. This compound is a chiral amino ester.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

Do not dispose of Ethyl (R)-morpholine-3-carboxylate down the drain. This compound is a chiral amino ester. While valuable in drug development as a building block, its improper disposal poses significant environmental risks due to aquatic toxicity and potential formation of nitrosamines (carcinogens) if allowed to mix with nitrosating agents in municipal water systems.

Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor. Waste Stream: Non-Halogenated Organic Waste (unless mixed with halogenated solvents).

Hazard Identification & Chemical Behavior

To dispose of this chemical safely, you must understand its functional reactivity. It contains two key functional groups: a secondary amine (morpholine ring) and an ester .

PropertyCharacteristicOperational Implication
Chemical Nature Secondary Amine / EsterBasic. Reacts exothermically with strong acids.
Physical State Liquid (Free Base) or Solid (HCl Salt)Free Base: Likely Combustible (Flash point >60°C). Salt: Hygroscopic solid, potential irritant dust.
Reactivity Hydrolysis / NitrosationDo not mix with oxidizers (e.g., Nitric Acid) or Nitrites. Risk of N-nitrosamine formation.[1]
Toxicity Irritant / CorrosiveCauses skin irritation (H315) and serious eye damage (H318).

Senior Scientist Insight: The "R" designation refers to the chirality (stereochemistry). For disposal purposes, the R- and S- enantiomers behave identically. However, if your specific batch is a hydrochloride salt , it will be a solid; if it is the free base , it is likely a viscous oil. Treat both as hazardous.

Waste Stream Classification (RCRA Logic)

Under US EPA Resource Conservation and Recovery Act (RCRA) guidelines, this substance must be evaluated for Characteristic Waste properties.

  • Ignitability (D001): If the free base has a flash point <60°C (check specific batch CoA), it is D001.

  • Corrosivity (D002): As an amine, aqueous solutions may have a pH > 12.5.

  • Toxicity: Not explicitly P-listed or U-listed, but must be managed as Hazardous Chemical Waste .

Designated Waste Tag:

  • Primary: Non-Halogenated Organic Solvent/Solid.

  • Secondary: Basic (Alkaline).

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Substance (Expired or Excess)

Use this for vials of pure chemical.

  • Segregation: Do not bulk this chemical with acids or oxidizers.[2][3]

  • Container Selection: Use a chemically compatible container (High-Density Polyethylene - HDPE or Amber Glass).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "Ethyl (R)-morpholine-3-carboxylate" (95%+)

    • Hazard Checkboxes: Irritant, Flammable (if liquid).

  • Packing: Place the primary container inside a secondary containment bin (Lab Pack) destined for incineration.

Protocol B: Disposal of Reaction Mixtures

Use this if the chemical is dissolved in solvents (e.g., DCM, Methanol, Ethyl Acetate).

  • pH Check (The Self-Validating Step):

    • Before pouring into a waste drum, check the pH of your reaction mixture.

    • Why? If you quenched a reaction with acid, the mixture might be acidic. If you dump this into a "Basic/Organic" drum containing other amines, you risk heat generation.

    • Action: Adjust pH to neutral (pH 6-8) if possible, or explicitly choose the waste stream that matches the bulk solvent pH.

  • Solvent Segregation:

    • If in Dichloromethane (DCM): Dispose in Halogenated Waste stream.

    • If in Methanol/EtOAc: Dispose in Non-Halogenated Waste stream.

  • Bulking: Pour slowly into the waste carboy using a funnel. Avoid splashing.

Protocol C: Empty Container Management

RCRA "RCRA Empty" Standard (40 CFR 261.7)

  • Triple Rinse:

    • Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).

    • Crucial: Pour the rinsate into the Hazardous Waste container (Protocol B), NOT down the sink.

  • Defacing: Cross out the label on the bottle or remove it entirely.

  • Disposal: Once triple-rinsed and dried, the bottle can be discarded in standard lab glass trash (unless local EHS rules are stricter).

Visual Decision Matrix

The following diagram outlines the logical flow for determining the correct disposal path.

DisposalFlow Start Waste: Ethyl (R)-morpholine-3-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid (Salt/Powder) StateCheck->Solid HCl Salt Liquid Liquid (Free Base/Soln) StateCheck->Liquid Free Base/Mix LabPack ACTION: Lab Pack for Incineration Solid->LabPack Segregate PureCheck Is it Pure? Liquid->PureCheck SolventCheck Solvent Type? PureCheck->SolventCheck No (Dissolved) PureCheck->LabPack Yes (Pure) Halogen Halogenated (DCM, CHCl3) SolventCheck->Halogen NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo HaloWaste ACTION: Halogenated Waste Stream Halogen->HaloWaste NonHaloWaste ACTION: Non-Halo Organic Waste NonHalo->NonHaloWaste

Figure 1: Decision matrix for segregating morpholine ester waste streams based on physical state and solvent composition.

Emergency Procedures (Spills)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Amines have potent odors and can cause respiratory distress.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use a universal absorbent (vermiculite or clay pads).

    • Do NOT use paper towels for large spills of the free base (potential flammability).

  • Neutralize (Optional but recommended): If the spill is significant, treat the absorbent with a dilute citric acid solution to neutralize the amine before sealing in a bag.

  • Disposal: Place used absorbent in a sealed bag, label as "Debris contaminated with Ethyl (R)-morpholine-3-carboxylate," and dispose as solid hazardous waste.

References

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

  • National Institutes of Health (PubChem). (2023). Morpholine Compound Summary & Safety Data. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of Ethyl (R)-morpholine-3-carboxylate

The procedural guidance herein is designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles. By understanding the why behind each recomm...

Author: BenchChem Technical Support Team. Date: March 2026

The procedural guidance herein is designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles. By understanding the why behind each recommendation, you, the researcher, are empowered to cultivate a culture of safety and scientific integrity in your laboratory.

Anticipated Hazard Profile: An Evidence-Based Assessment

Ethyl (R)-morpholine-3-carboxylate belongs to the morpholine family, a class of cyclic amines. Data from closely related compounds, including Morpholine, N-Ethylmorpholine, and other carboxylate derivatives, consistently highlight several key hazards.[1][2][3][4] We must therefore anticipate that Ethyl (R)-morpholine-3-carboxylate presents a similar risk profile.

Anticipated Hazards Include:

  • Corrosivity: Expected to cause severe skin burns and serious eye damage.[1][3][4]

  • Toxicity: Likely to be toxic or harmful if it comes into contact with skin, is inhaled, or is swallowed.[2][3][4]

  • Flammability: Many morpholine derivatives are flammable liquids and vapors, posing a fire hazard.[2][5][6]

  • Respiratory Irritation: May cause irritation to the respiratory system.[7][8]

These anticipated hazards form the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A comprehensive risk assessment should always precede the handling of this compound.[1] The following PPE is mandatory based on the anticipated hazards.

PPE ItemSpecificationRationale
Eye & Face Protection Chemical safety goggles with side shields and a full-face shield are required.[1][2][9]Protects against splashes of the potentially corrosive liquid and harmful vapors, preventing severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes are mandatory.[1][10] Consider elbow-length impervious gloves for larger quantities.[9]Prevents skin contact, which can lead to severe burns and toxic absorption.[3] Contaminated clothing must be removed and washed before reuse.[9]
Respiratory Protection All work must be conducted in a certified chemical fume hood.[1][2] If there is a risk of exceeding exposure limits or a significant spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][11]Minimizes inhalation of potentially toxic and irritating vapors.[3][6]

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Sequential process for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is non-negotiable. This workflow is designed to minimize exposure and mitigate risks during the handling of Ethyl (R)-morpholine-3-carboxylate.

Preparation:

  • Designate Work Area: All handling must occur within a certified chemical fume hood.[2][10]

  • Assemble Equipment: Ensure all necessary labware, reagents, and emergency equipment (spill kit, eyewash station, safety shower) are readily accessible.[7][8]

  • Inert Atmosphere: If the planned reaction is sensitive to air or moisture, prepare the apparatus under an inert atmosphere (e.g., nitrogen or argon).[1]

Execution:

  • Container Handling: Ground and bond the container and receiving equipment to prevent static discharge, especially when transferring larger volumes.[2][9] Use only non-sparking tools.[5]

  • Dispensing: For transferring the liquid, use a syringe or cannula to minimize exposure. Avoid pouring from an open container.[1]

  • Reaction Monitoring: Add the compound to the reaction mixture slowly and carefully, particularly if the reaction is exothermic.

  • Post-Reaction Workup: Conduct all subsequent steps, such as quenching, extractions, and purifications, within the fume hood.[1]

Safe Handling Workflow Diagram

Handling_Workflow Prep Preparation - Work in Fume Hood - Assemble Equipment - Verify Emergency Stations Handle Handling - Ground Containers - Use Syringe for Transfer - Add Reagent Slowly Prep->Handle Workup Post-Reaction - Quench in Hood - Extract in Hood - Purify in Hood Handle->Workup Waste Waste Disposal - Segregate Waste - Use Labeled, Sealed Containers - Follow Institutional Protocol Workup->Waste

Caption: Step-by-step laboratory workflow for safe handling.

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention.
Small Spill Absorb with inert, non-combustible material (e.g., sand, vermiculite).[5] Collect into a labeled, sealed container for disposal.[5] Ventilate the area.
Large Spill Evacuate the area immediately. Remove all ignition sources.[3][5] Alert emergency responders and prevent the spill from entering drains.[5][10]
Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment.

  • Waste Segregation: Do not pour any waste containing Ethyl (R)-morpholine-3-carboxylate down the drain.[1]

  • Containerization: Collect all waste material (including contaminated absorbents and disposable PPE) in a designated, clearly labeled, and tightly sealed container for corrosive and potentially toxic organic waste.[1][5]

  • Institutional Protocol: Dispose of the waste through your institution's hazardous waste management program. Adhere strictly to all local, state, and federal regulations.

Hazard-Mitigation Relationship Diagram

This diagram illustrates the direct relationship between the anticipated hazards of the compound and the required safety measures.

Hazard_Mitigation H1 Corrosivity (Skin/Eyes) M1 Face Shield & Goggles H1->M1 M2 Chemical-Resistant Gloves & Lab Coat H1->M2 M6 Segregated Waste Disposal H1->M6 H2 Toxicity (Inhalation/Dermal) H2->M2 M3 Fume Hood Operation H2->M3 M4 Respirator (If Needed) H2->M4 H2->M6 H3 Flammability M5 No Ignition Sources & Grounding H3->M5

Caption: Mapping of anticipated hazards to specific safety controls.

References

  • Benchchem. (n.d.). Safety precautions for working with 3-propylmorpholine in a lab setting.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Morpholine sc-203142.
  • CDC/NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Morpholine.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine.
  • Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Morpholine.
  • Fisher Scientific. (2018). Safety Data Sheet: Ethyl thiomorpholine-3-carboxylate hydrochloride.
  • Redox. (2022). Safety Data Sheet: Morpholine.
  • CDN Isotopes. (2015). Safety Data Sheet: Morpholine-d8.
  • NJ.gov. (n.d.). Hazard Summary: Ethylmorpholine.
  • Fisher Scientific. (2018). Safety Data Sheet: Ethyl thiomorpholine-3-carboxylate hydrochloride.
  • Fisher Scientific. (2016). Safety Data Sheet: Morpholin-3-one.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: Morpholine.
  • Aaronchem. (2024). Safety Data Sheet: (R)-Methyl morpholine-2-carboxylate hydrochloride.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: N-Ethyl Morpholine.
  • Nexchem Ltd. (2019). Safety Data Sheet: Morpholine.

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